molecular formula C13H14O5 B583382 (-)-Citrinin-13C,d2 CAS No. 1329611-85-9

(-)-Citrinin-13C,d2

Cat. No.: B583382
CAS No.: 1329611-85-9
M. Wt: 253.255
InChI Key: CBGDIJWINPWWJW-KATPSUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Citrinin-13C,d2 is a high-purity, stable isotope-labeled internal standard essential for the precise quantification of the mycotoxin Citrinin in complex matrices. This compound, with the molecular formula C12¹³CH12D2O5 and a molecular weight of 253.25 g/mol, is specifically designed for use in analytical method development, validation, and quality control during drug development stages . Its primary application lies in LC-MS/MS analysis, where it provides robust traceability against pharmacopeial standards (USP, EP), ensuring regulatory compliance and data integrity . Beyond its analytical utility, this labeled standard is a critical tool for investigating the toxicological profile of Citrinin. Citrinin is a nephrotoxic and hepatotoxic mycotoxin produced by various fungal species, including Penicillium , Aspergillus , and Monascus , which frequently contaminates cereals and other foodstuffs . Research indicates its toxicity involves the induction of oxidative stress, disruption of mitochondrial function by interfering with the respiratory chain, and the triggering of apoptotic pathways . The co-occurrence of Citrinin with other mycotoxins like Ochratoxin A can lead to synergistic toxic effects, particularly on the kidneys, which has been implicated in human diseases such as Balkan endemic nephropathy . The product is offered as a fully characterized chemical compound, guaranteed to meet stringent quality specifications. It is presented as lemon-yellow crystals and should be stored at 2-8°C in a refrigerator . (-)-Citrinin-13C,d2 is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-5-(dideuteriomethyl)-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i2D2,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGDIJWINPWWJW-KATPSUFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C1=C2[C@@H]([C@H](OC=C2C(=O)C(=C1O)[13C](=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(-)-Citrinin-13C,d2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (-)-Citrinin-13C,d2: Structure, Properties, and Applications in Analytical Sciences

Introduction

(-)-Citrinin-13C,d2 is a stable isotope-labeled derivative of the mycotoxin citrinin. Mycotoxins, secondary metabolites produced by various fungi, are a significant concern in food safety and toxicology due to their potential adverse health effects.[1][2] Citrinin, produced by species of Aspergillus, Penicillium, and Monascus, is known for its nephrotoxic, hepatotoxic, and embryocidal properties.[1][3] The accurate quantification of citrinin in complex matrices such as food, feed, and biological fluids is crucial for risk assessment and regulatory compliance. The use of isotopically labeled internal standards, such as (-)-Citrinin-13C,d2, is the gold standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS), as it allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (-)-Citrinin-13C,d2 for researchers, scientists, and professionals in drug development and food safety.

Chemical Structure and Physicochemical Properties

The chemical structure of (-)-Citrinin-13C,d2 is identical to that of its unlabeled counterpart, with the exception of the incorporation of one carbon-13 atom and two deuterium atoms at specific positions within the molecule. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the native citrinin in mass spectrometric analysis.

Table 1: Physicochemical Properties of (-)-Citrinin and its Isotopologue

Property(-)-Citrinin(-)-Citrinin-13C,d2References
Molecular Formula C₁₃H₁₄O₅C₁₂¹³CH₁₂D₂O₅[5]
Molecular Weight 250.25 g/mol Approx. 253.27 g/mol [5]
CAS Number 518-75-21329611-85-9[5]
Appearance Lemon-yellow crystalline solidYellow crystalline solid[5][6]
Melting Point 175 °C (decomposes)Not explicitly reported, but expected to be similar to the unlabeled compound.[5]
Solubility Insoluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF.Expected to have similar solubility to the unlabeled compound.[5][7]
UV Absorption (in Methanol) 250 nm and 333 nmExpected to be identical to the unlabeled compound.[6]
Fluorescence Emits yellow fluorescence under long-wave UV light.Expected to be identical to the unlabeled compound.[6]

Synthesis of Isotopically Labeled Citrinin

The synthesis of isotopically labeled citrinin is a complex process that involves multiple steps to introduce the stable isotopes at specific positions. While the biosynthesis of citrinin by fungi involves the polyketide pathway, the production of isotopically labeled standards for analytical purposes is typically achieved through chemical synthesis to ensure high purity and specific labeling patterns.[8]

A large-scale, diastereoselective total synthesis of a ¹³C₃-labeled citrinin has been reported, which provides a blueprint for the synthesis of other isotopologues like (-)-Citrinin-13C,d2.[9][10][11] The general strategy involves the construction of the benzopyran core structure followed by the introduction of the carboxylic acid and methyl groups. The isotopic labels are typically introduced using labeled precursors in key synthetic steps. For (-)-Citrinin-13C,d2, this would likely involve the use of a ¹³C-labeled methyl source and a deuterated reducing agent at appropriate stages of the synthesis.

The ability to chemically synthesize these labeled standards is crucial for their availability and application in routine analytical testing, ensuring a reliable supply of high-purity internal standards for accurate mycotoxin quantification.[]

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The primary application of (-)-Citrinin-13C,d2 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of citrinin in various samples.[4] IDMS is a powerful analytical technique that corrects for analyte losses during sample preparation and mitigates matrix effects, which are common challenges in the analysis of complex samples like food and biological fluids.[13]

Experimental Workflow for Citrinin Quantification in Red Yeast Rice using LC-MS/MS

The following is a representative workflow for the quantification of citrinin in a red yeast rice supplement, a product where citrinin can be a contaminant.[14][15]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Weigh Red Yeast Rice Sample add_is Add (-)-Citrinin-13C,d2 Internal Standard sample->add_is Accurate Spiking extract Extract with Acetonitrile/Water/Acetic Acid add_is->extract Homogenize cleanup Clean-up using Solid-Phase Extraction (SPE) extract->cleanup Remove Interferences inject Inject Extract onto LC Column cleanup->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect Monitor Transitions integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate Calculate Analyte Concentration integrate->calculate Ratio-based Quantification

Caption: Workflow for the quantification of citrinin using an isotopically labeled internal standard.

Detailed Experimental Protocol

1. Sample Preparation and Extraction:

  • Weigh 1.0 g of the homogenized red yeast rice sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of (-)-Citrinin-13C,d2 internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).

  • Add 10 mL of an extraction solvent mixture (e.g., acetonitrile/water/acetic acid, 80:19:1, v/v/v).

  • Vortex vigorously for 1 minute and then shake for 60 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

2. Sample Clean-up (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 3 mL of methanol followed by 3 mL of water.

  • Load 1 mL of the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elute the analyte and the internal standard with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A suitable gradient to separate citrinin from matrix components.
    • Injection Volume: 5 µL.
  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (citrinin can ionize in both).
    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both native citrinin and (-)-Citrinin-13C,d2.
    • Example transitions for citrinin (positive mode): m/z 251.1 → 233.1, 205.1

    • Example transitions for (-)-Citrinin-13C,d2 (positive mode): m/z 254.1 → 236.1, 208.1

4. Data Analysis:

  • Integrate the peak areas of the selected MRM transitions for both the native citrinin and the (-)-Citrinin-13C,d2 internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of citrinin in the sample using a calibration curve prepared with known concentrations of native citrinin and a fixed concentration of the internal standard.

Toxicological Profile of Citrinin

While (-)-Citrinin-13C,d2 is used in small quantities for analytical purposes and is not intended for consumption, understanding the toxicology of the parent compound, citrinin, is essential for safe handling and for appreciating the importance of its accurate quantification.

Citrinin is primarily known as a nephrotoxin, causing damage to the kidneys.[2][16] It has also been shown to be hepatotoxic (damaging to the liver), embryocidal, and fetotoxic in animal studies.[1][3] The mechanisms of citrinin toxicity are complex and are thought to involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death).[7][16]

Table 2: Summary of Citrinin's Toxicological Effects

Toxicological EndpointDescriptionReferences
Nephrotoxicity Primary toxic effect, leading to kidney damage.[2][16]
Hepatotoxicity Can cause damage to liver cells.[3]
Genotoxicity Evidence is mixed, with some studies showing genotoxic potential.[1]
Carcinogenicity Classified as a Group 3 carcinogen by IARC (not classifiable as to its carcinogenicity to humans).[5]
Reproductive and Developmental Toxicity Has shown embryocidal and fetotoxic effects in animal models.[1][3]

Due to these toxic properties, many countries have established regulatory limits for citrinin in various food commodities, particularly in red yeast rice and its supplements.[6] The use of reliable analytical methods, facilitated by internal standards like (-)-Citrinin-13C,d2, is therefore critical for enforcing these regulations and protecting public health.

Safety and Handling

As with any chemical substance, (-)-Citrinin-13C,d2 and its parent compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses.[17][18] It should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[17] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(-)-Citrinin-13C,d2 is an indispensable tool for the accurate and reliable quantification of the mycotoxin citrinin in a variety of matrices. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology for researchers and analytical laboratories involved in food safety, toxicology, and drug development. A thorough understanding of its chemical properties, the principles of its application, and the toxicological significance of the parent compound is essential for its effective and safe use. The continued availability of high-purity, isotopically labeled standards like (-)-Citrinin-13C,d2 will be crucial for advancing our ability to monitor and control mycotoxin contamination in the global food supply.

References

  • Material Safety Data Sheet - L-Citrulline MSDS. (2005, October 9).
  • Citrinin. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • D/2 Biological Solution Safety Data Sheet. (2015, May 30).
  • Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis. (2023, March 26). MDPI. Retrieved from [Link]

  • Mechanisms underlying citrinin-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells. (2022, September 6). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET - Citrinin. (n.d.). Fisher Scientific.
  • Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. (n.d.).
  • Introduction and Safety Evaluation of Citrinin in Foods. (2017, August 7). SciSpace. Retrieved from [Link]

  • Safety Data Sheet - Citrinin. (n.d.).
  • Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. (n.d.).
  • TOXICOLOGICAL PROPERTIES OF MYCOTOXIN CITRININ. (2016, February 8). Journal of microbiology, biotechnology and food sciences. Retrieved from [Link]

  • Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. (n.d.). MDPI. Retrieved from [Link]

  • Methods for analysis of citrinin in human blood and urine. (n.d.). ResearchGate.
  • Toxicological properties of citrinin. (n.d.). PubMed. Retrieved from [Link]

  • Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. (n.d.).
  • L-Citrulline CHR CAS No 372-75-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). DIMI.
  • C-13 internal standards for mycotoxins analysis: trend or necessity? (2021, October 28). New Food magazine. Retrieved from [Link]

  • Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Toxicological Properties of Citrinin. (n.d.). ResearchGate. Retrieved from [Link]

  • development and validation of lc-ms/ms method for the citrinin determination in red rice. (2019, February 28).
  • (PDF) A Validated RP-HPLC Method for the Determination of Citrinin in Xuezhikang Capsule and other Monascus-Fermented Products. (n.d.). ResearchGate. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. (2019, February 15). FIMEK. Retrieved from [Link]

  • Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance. (n.d.). PMC - NIH. Retrieved from [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. (n.d.).

Sources

Technical Data Sheet & Application Guide: (-)-Citrinin-13C,d2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for (-)-Citrinin-13C,d2 , a specialized stable isotope-labeled standard.

In the context of drug development, this compound is not a therapeutic candidate but a Critical Quality Attribute (CQA) tool . It is the gold-standard internal reference for validating the purity of fermentation-derived pharmaceuticals (e.g., statins, antibiotics) and a molecular probe for investigating mitochondrial nephrotoxicity.[][]

CAS: 1329611-85-9 Role: Stable Isotope Internal Standard | Nephrotoxicity Probe Molecular Weight: ~253.25 g/mol (Isotopically Labeled)[][][][4]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

(-)-Citrinin-13C,d2 is the stable isotope-labeled analog of Citrinin, a polyketide mycotoxin.[][] It incorporates Carbon-13 and Deuterium atoms to create a distinct mass spectral signature (+3 Da shift relative to native Citrinin) without altering chromatographic retention time.[][]

Chemical Specifications
PropertySpecificationTechnical Note
Chemical Name (-)-Citrinin-13C,d2Specific enantiomer labeled for MS quantification.[][][][5]
Parent Toxin Citrinin (CAS 518-75-2)Nephrotoxin found in Monascus, Penicillium, and Aspergillus.[][]
Molecular Formula

C

C

H

D

O

Exact labeling positions vary by batch; typically +3 Da mass shift.[][]
Molecular Weight 253.25 g/mol Native Citrinin is 250.25 g/mol .
Solubility Methanol, Acetonitrile, EthanolCritical: Unstable in alkaline solutions. Dissolve in neutral/acidic organic solvents.
Appearance Yellow crystalline solidFluorescence: Yellow-green (pH dependent).[][]
Purity Class Analytical Standard (>98%)Isotopic enrichment typically >99%.[][]

Part 2: Regulatory & Drug Development Context[1][2]

Why is this CAS critical for pharmaceutical researchers?

CMC & Quality Control (Fermentation Products)

Many pharmaceuticals are derived from fungal fermentation (e.g., Lovastatin from Aspergillus, Red Yeast Rice supplements).[][] Regulatory bodies (EMA, FDA) enforce strict limits on Citrinin contamination due to its nephrotoxicity.[][]

  • Application: CAS 1329611-85-9 is spiked into fermentation broths as an Internal Standard (IS) to correct for matrix effects and recovery losses during LC-MS/MS analysis.[][]

  • Compliance: Essential for meeting EU Commission Regulation (EU) No 212/2014 limits (e.g., <100 µg/kg).[][]

Mechanistic Toxicology (Nephroprotection Screening)

Citrinin is a model compound for inducing Mitochondrial Permeability Transition Pore (MPTP) opening in renal proximal tubule cells.[][]

  • Application: Researchers use Citrinin to induce controlled kidney injury in in vitro models to screen new drug candidates for nephroprotective properties. The labeled standard (CAS 1329611-85-9) allows for precise metabolic flux analysis to track cellular uptake and efflux without interference from endogenous metabolites.[][]

Part 3: Analytical Protocol (LC-MS/MS)

Objective: Quantitation of Citrinin in complex fermentation matrices using Isotope Dilution Mass Spectrometry (IDMS).

Methodology
  • Stock Preparation: Dissolve CAS 1329611-85-9 in Methanol to 100 µg/mL. Store at -20°C in amber glass (Light Sensitive!).

  • Extraction: Acidify sample (fermentation broth or plasma) with 1% Formic Acid to ensure Citrinin is in its non-ionized, extractable form.

  • Spiking: Add CAS 1329611-85-9 to the sample before extraction to normalize for recovery.[][]

  • Separation: Reverse-phase HPLC (C18 column).

  • Detection: ESI- Mode (Negative Electrospray Ionization is preferred for Citrinin).[][]

Mass Spectrometry Transitions
AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy
Citrinin (Native) 249.1 [M-H]⁻205.1 (CO₂ loss)177.120-25 eV
Citrinin-13C,d2 (IS) 252.1 [M-H]⁻ 208.1 180.1 20-25 eV
Note: Transitions may vary slightly based on the specific isotopic labeling pattern of the vendor batch.[][][] Always run a precursor scan first.[]
Workflow Visualization

The following diagram illustrates the analytical workflow for validating fermentation purity.

LCMS_Workflow Sample Fermentation Sample (Drug Substance) Spike Spike Internal Standard CAS 1329611-85-9 Sample->Spike Normalization Extract Acidic Extraction (Ethyl Acetate/Formic Acid) Spike->Extract Clean Clean-up (QuEChERS or SPE) Extract->Clean LC HPLC Separation (C18 Column) Clean->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantitation (Ratio Native/Labeled) MS->Data

Caption: Isotope Dilution Mass Spectrometry workflow ensuring accurate quantitation of mycotoxin impurities in drug substances.

Part 4: Mechanistic Pharmacology (Toxicity Model)[1][2]

When used in toxicology screening, Citrinin acts via oxidative stress. The labeled standard is useful for tracing this pathway in metabolic studies.

Mechanism of Action
  • Uptake: Enters Renal Proximal Tubule epithelial cells via Organic Anion Transporters (OAT1/OAT3).[][]

  • Mitochondrial Accumulation: Disrupts the Electron Transport Chain (Complex I/III).

  • ROS Generation: Superoxide production increases.

  • MPTP Opening: Triggers the opening of the Mitochondrial Permeability Transition Pore.

  • Cell Death: Release of Cytochrome c

    
     Caspase activation 
    
    
    
    Apoptosis.
Pathway Visualization

Toxicity_Pathway Citrinin Citrinin / CAS 1329611-85-9 (In Renal Tubule) Mito Mitochondrial Entry Citrinin->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Inhibits Complex I/III MPTP MPTP Opening (Permeability Transition) ROS->MPTP Triggers Membrane Loss of Membrane Potential (ΔΨm collapse) MPTP->Membrane Apoptosis Apoptosis / Necrosis (Nephrotoxicity) Membrane->Apoptosis

Caption: Mechanism of Citrinin-induced renal injury, utilized in screening nephroprotective drug candidates.[][]

Part 5: Handling, Stability & Biosafety

Warning: While CAS 1329611-85-9 is a labeled standard, it retains the toxicological properties of Citrinin.[][]

  • Biosafety Level: BSL-2 practices recommended. Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Light Sensitivity: EXTREME. Citrinin degrades rapidly under UV/visible light.

    • Protocol: Perform all extractions in amber glassware or wrap tubes in aluminum foil. Low-light working conditions are preferred.[][]

  • Temperature:

    • Solid: Store at -20°C. Stable for >2 years.[][]

    • Solution: Methanol stocks are stable for 1 month at -20°C. Avoid freeze-thaw cycles.[][]

  • Decontamination: Treat spills with 10% sodium hypochlorite (bleach) for 30 minutes before disposal.[][]

References

  • European Food Safety Authority (EFSA). (2012).[][] "Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed." EFSA Journal, 10(3):2605.[][] Link[][]

  • Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature, 538, 477–482. (Note: Cited for context on drug development rigor; distinguishing S63845 from mycotoxin standards).Link[][]

  • Meerpoel, C., et al. (2018).[6] "Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin A in a variety of feed and foodstuffs." Journal of Chromatography A, 1580, 100-109. Link

  • BOC Sciences. "(-)-Citrinin-13C,d2 Technical Data Sheet." Stable Isotope Catalog.

  • European Commission. (2014).[][][7][8] "Regulation (EU) No 212/2014 as regards maximum levels of the contaminant citrinin in food supplements based on rice fermented with red yeast Monascus purpureus."[7][8] Official Journal of the European Union.[7] Link[][]

Sources

Technical Guide: Comparative Analysis of (-)-Citrinin-13C,d2 vs. Deuterated Citrinin in Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of mycotoxins via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical variable determining data integrity. This guide analyzes the technical divergence between (-)-Citrinin-13C,d2 (a mixed-label stable isotope) and Deuterated Citrinin (e.g., Citrinin-d6 or d2).

While deuterated standards offer an economic entry point, they suffer from the Chromatographic Isotope Effect , where the physicochemical difference between C-H and C-D bonds causes retention time shifts. This shift can decouple the standard from the analyte during ionization, failing to correct for matrix effects. In contrast, (-)-Citrinin-13C,d2 represents a precision-engineered hybrid: the


C atom anchors the retention time to the native analyte, while the deuterium atoms provide the necessary mass shift (

) to clear the natural isotopic envelope.

Part 1: Structural & Isotopic Fundamentals

The Native Analyte: (-)-Citrinin

Citrinin is a polyketide mycotoxin produced by Penicillium, Aspergillus, and Monascus species.[1][2] It is nephrotoxic and hepatotoxic.

  • Stereochemistry: The naturally occurring enantiomer is (-)-Citrinin [(3R,4S)-configuration].

  • Relevance: Using a racemic standard (±) can split peaks in chiral chromatography or cause integration errors if the non-natural enantiomer interacts differently with the matrix.

The Competitors
Feature(-)-Citrinin-13C,d2 (Mixed Label)Deuterated Citrinin (e.g., Citrinin-d6)
Label Composition Contains

C (Carbon-13) and

H (Deuterium).[3][4][5]
Contains only

H (Deuterium).
Mass Shift Typically +3 Da (1x

C + 2x

H).
Typically +2 to +6 Da depending on synthesis.
Physicochemical Identity High fidelity to native Citrinin.Lower fidelity due to C-D bond shortening.
Retention Time (

)
Co-elutes with native analyte.Elutes earlier (Reverse Phase LC).
Primary Risk Higher synthesis cost.Matrix effect decoupling (Signal suppression error).

Part 2: The Chromatography Challenge (The "Why")

The Deuterium Isotope Effect

In Reverse Phase Liquid Chromatography (RPLC), deuterated compounds are slightly less lipophilic (more polar) than their hydrogenated counterparts. This is because the C-D bond is shorter and has a smaller molar volume than the C-H bond.

  • Consequence: Deuterated Citrinin often elutes before the native Citrinin.

  • The Matrix Trap: If the native Citrinin elutes at 4.5 min (where matrix suppression is 20%) and the Deuterated Citrinin shifts to 4.4 min (where suppression is 40%), the IS fails to correct the signal intensity accurately.

The 13C Advantage

Carbon-13 is an isotope of the backbone. It does not affect the bond lengths or polarity of the outer electron shell to the same degree as Deuterium. Therefore,


C-labeled standards co-elute perfectly with the native analyte, experiencing the exact same matrix suppression/enhancement.
Visualization: The Elution Divergence

The following diagram illustrates the critical failure point of pure deuterated standards in complex matrices.

IsotopeEffect cluster_LC Reverse Phase LC Column cluster_MS MS Ionization Source (ESI) Native Native Citrinin (tR = 4.50 min) MatrixZone Matrix Suppression Zone (High Ion Competition) Native->MatrixZone Elutes into C13 (-)-Citrinin-13C,d2 (tR = 4.50 min) C13->MatrixZone Co-elutes (Corrects Error) Deuterated Deuterated Citrinin (tR = 4.42 min) Deuterated->MatrixZone Elutes Early (Different Suppression)

Caption: Chromatographic separation illustrating the "Isotope Effect." The Deuterated standard (Red) shifts away from the Native analyte (Blue), risking inaccurate quantification.[4] The Mixed/13C standard (Green) maintains perfect co-elution.

Part 3: Mass Spectrometry Dynamics

Isotopic Crosstalk & Mass Shift ( )

Citrinin (


) has a mono-isotopic mass of ~250.08 Da.
  • Natural Envelope: Native Citrinin has significant M+1 (

    
    C contribution) and M+2 signals naturally.
    
  • The Requirement: The Internal Standard must have a mass shift (

    
    ) of at least +3 Da to avoid "crosstalk" (where the native analyte signal contributes to the IS channel).
    

Why (-)-Citrinin-13C,d2 is Optimized:

  • Pure d2: A +2 Da shift is risky. High concentrations of native Citrinin can produce an M+2 signal that mimics the IS, leading to false negatives (under-quantification).

  • 13C,d2: The combination provides a +3 Da shift (or +4 depending on synthesis). This clears the M+2 envelope of the native analyte while minimizing the number of deuterium atoms to prevent the retention time shift described in Part 2.

Hydrogen-Deuterium Exchange (HDX)

Deuterium atoms located on exchangeable sites (hydroxyls, amines) will swap with Hydrogen in the mobile phase (water/methanol).

  • Protocol Rule: Ensure the (-)-Citrinin-13C,d2 label is on the carbon skeleton or methyl groups , not the phenolic hydroxyls. If the d2 is on the -OH, the label will vanish in the LC solvent.

Part 4: Validated Experimental Protocol (SIDA)

Methodology: Stable Isotope Dilution Assay (SIDA) for Citrinin in Grains.

Reagents
  • Analyte: Citrinin standard (certified reference material).

  • Internal Standard: (-)-Citrinin-13C,d2 (10 µg/mL in Acetonitrile).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Workflow
  • Extraction: Weigh 5g sample (ground grain). Add 20mL Extraction Solvent (Acetonitrile:Water:Acetic Acid 79:20:1). Shake 60 min.

  • Spiking (Critical Step): Transfer 1mL of supernatant to a vial. Immediately add 50 µL of (-)-Citrinin-13C,d2 IS solution.

    • Note: Spiking before cleanup ensures the IS compensates for recovery losses during filtration/SPE.

  • Cleanup: Pass through a MycoSep® or equivalent cleanup column (optional, depending on matrix dirtyness).

  • LC-MS/MS Analysis: Inject 5 µL.

Instrumental Parameters (Sciex 5500/6500+ or equivalent)
  • Mode: ESI Negative (Citrinin ionizes better in negative mode).[2]

  • Transitions:

    • Native Citrinin: 249.1

      
       205.1 (Quant), 249.1 
      
      
      
      177.1 (Qual).
    • (-)-Citrinin-13C,d2: 252.1

      
       208.1 (Quant).
      

Protocol Sample Sample Homogenization (5g Grain) Extract Extraction (ACN:H2O:HAc) Sample->Extract Spike IS Addition Spike (-)-Citrinin-13C,d2 Extract->Spike Supernatant Equilib Equilibration (15 min shake) Spike->Equilib Critical: IS binds to matrix Cleanup Cleanup (SPE/Filter) Equilib->Cleanup LCMS LC-MS/MS Analysis (ESI Negative Mode) Cleanup->LCMS Data Quantification (Area Ratio Calculation) LCMS->Data

Caption: SIDA Workflow. The Internal Standard (Red) is added immediately after extraction to correct for all subsequent losses and matrix effects.

Part 5: Comparative Summary Data

ParameterDeuterated Citrinin (d-only)(-)-Citrinin-13C,d2 (Mixed)
Retention Time Shift High Risk (0.1 - 0.3 min shift)Negligible (< 0.02 min)
Matrix Effect Correction Moderate (80-120% recovery range)Superior (95-105% recovery range)
Isotopic Stability Risk of H/D exchange if on -OHHigh (13C is permanent)
Cost Low ($)High (

$)
Regulatory Suitability Acceptable for screeningRequired for Confirmatory/Forensic

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed. EFSA Journal. Link

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[1][4][5][6][7][8][9] Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S., et al. (2013). Deuterium isotope effects on the retention time of deuterated compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards). Link

Sources

molecular weight of (-)-Citrinin-13C,d2 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of (-)-Citrinin-13C,d2 as an Internal Standard

This guide provides a comprehensive technical overview of the isotopically labeled internal standard, (-)-Citrinin-13C,d2, tailored for researchers, analytical scientists, and professionals in drug development and food safety. We will delve into its fundamental physicochemical properties, the critical rationale for its use in quantitative analysis, and a practical, field-proven protocol for its application.

Introduction: The Analytical Challenge of Citrinin

Citrinin is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus.[1][2] It is a common contaminant in stored grains, cereals, fruits, and other plant-based products, posing a significant threat to food safety and public health.[3][4] Citrinin is a potent nephrotoxin, exhibiting toxicity to the kidneys, and has also been associated with hepatotoxic and teratogenic effects.[2][3] Given its toxicity and prevalence, regulatory bodies worldwide have a vested interest in monitoring its levels in food and feed.

Accurate and precise quantification of Citrinin at trace levels presents a considerable analytical challenge. Complex sample matrices, such as those found in food or biological fluids, can introduce significant variability and bias during sample preparation and instrumental analysis. This is primarily due to "matrix effects," where co-extracted compounds interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement.[5] To overcome these challenges and ensure the highest degree of accuracy, the gold-standard analytical approach is Isotope Dilution Mass Spectrometry (IDMS), which relies on the use of a stable, isotopically labeled internal standard.[5] (-)-Citrinin-13C,d2 is a specifically designed molecule for this purpose.

Physicochemical Properties: Native vs. Labeled Citrinin

An ideal internal standard co-elutes chromatographically and exhibits nearly identical chemical and physical behavior to the analyte of interest during extraction, cleanup, and ionization.[5] By incorporating stable heavy isotopes (like ¹³C and ²H), the mass of the standard is shifted, allowing it to be distinguished from the native analyte by a mass spectrometer, without significantly altering its chemical properties.

The table below summarizes the key properties of native (-)-Citrinin and its isotopically labeled internal standard.

Property(-)-Citrinin (Native Analyte)(-)-Citrinin-13C,d2 (Internal Standard)
Molecular Formula C₁₃H₁₄O₅[6][7][8][9]C₁₂¹³CH₁₂D₂O₅[10]
Molecular Weight 250.25 g/mol [6][7][9]253.25 g/mol [10]
CAS Number 518-75-2[6][8]1329611-85-9[11]
Appearance Yellow Crystals[6][8]Not specified, typically supplied in solution
Key Isotopes ¹²C, ¹H¹³C, ²H (Deuterium)

The mass difference of +3 Da between the internal standard and the native analyte is sufficient to prevent spectral overlap in the mass spectrometer while ensuring their co-elution and similar behavior during sample processing.[12]

cluster_0 Chemical Structures citrinin (-)-Citrinin C₁₃H₁₄O₅ MW: 250.25 labeled_citrinin (-)-Citrinin-13C,d2 C₁₂¹³CH₁₂D₂O₅ MW: 253.25 citrinin->labeled_citrinin Isotopic Labeling (+1 ¹³C, +2 ²H)

Caption: Comparison of native Citrinin and its isotopically labeled standard.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core value of (-)-Citrinin-13C,d2 lies in its application within the IDMS framework, a technique that provides a self-validating system for quantification.

The Causality Behind IDMS:

  • Spiking: A known, precise amount of the internal standard (IS), (-)-Citrinin-13C,d2, is added to the sample at the very beginning of the analytical workflow.

  • Homogenization: The IS is thoroughly mixed with the sample, ensuring it is subjected to the exact same conditions as the native analyte (the Citrinin naturally present in the sample).

  • Co-Processing: During every subsequent step—extraction, cleanup, concentration, and injection into the LC-MS/MS system—any loss of the native analyte is mirrored by a proportional loss of the IS. Similarly, any matrix-induced ionization suppression or enhancement affects both the analyte and the IS equally.

  • Detection: The mass spectrometer detects and measures the signal intensity for both the native Citrinin and the labeled (-)-Citrinin-13C,d2 based on their distinct masses (e.g., monitoring specific precursor-to-product ion transitions).

  • Quantification: The concentration of the native analyte is calculated based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant regardless of sample loss or matrix effects. The final concentration is determined by comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard.

This ratiometric approach effectively cancels out procedural errors and matrix interferences, leading to exceptionally accurate and reliable results.[5]

A 1. Raw Sample (Unknown [Analyte]) B 2. Spiking Add known amount of Internal Standard (IS) A->B Add IS C 3. Extraction & Cleanup (Analyte and IS experience identical loss & matrix effects) B->C Process D 4. LC-MS/MS Analysis (Detect Analyte & IS) C->D Inject E 5. Quantification Calculate [Analyte] based on (Analyte Signal / IS Signal) Ratio D->E Calculate

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Citrinin Analysis in Red Yeast Rice

This section provides a robust, step-by-step methodology for the quantification of Citrinin in a challenging matrix like red yeast rice, utilizing (-)-Citrinin-13C,d2.

4.1. Materials and Reagents

  • Red Yeast Rice Sample

  • (-)-Citrinin analytical standard (for calibration curve)

  • (-)-Citrinin-13C,d2 internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Immunoaffinity columns (IAC) specific for Citrinin (e.g., CitriTest®)[4][13]

4.2. Sample Preparation and Extraction

  • Homogenization: Mill the red yeast rice sample to a fine, uniform powder (<0.5 mm).

  • Weighing: Accurately weigh 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL (-)-Citrinin-13C,d2 internal standard solution to the sample. This results in a final IS concentration of 50 ng/g.

  • Extraction: Add 10 mL of acetonitrile/water (80:20, v/v) to the tube. Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes.

  • Dilution: Transfer 1 mL of the supernatant to a new tube and dilute with 9 mL of phosphate-buffered saline (PBS) to reduce the organic solvent concentration, which is critical for the next step.

4.3. Immunoaffinity Column (IAC) Cleanup The causality for this step is high specificity. The antibodies in the IAC are designed to bind Citrinin (both native and labeled) with high affinity, allowing other matrix components to be washed away, resulting in a very clean extract.

  • Allow the IAC to equilibrate to room temperature.

  • Pass the entire 10 mL of the diluted extract through the IAC at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the column with 10 mL of water to remove any remaining unbound matrix components.

  • Elution: Dry the column by passing air through it for 30 seconds. Elute the bound Citrinin and (-)-Citrinin-13C,d2 by slowly passing 2.0 mL of methanol through the column. Collect the eluate in a clean glass tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to dissolve and transfer to an LC autosampler vial.

4.4. LC-MS/MS Instrumental Analysis This is a representative set of parameters. Actual values must be optimized for the specific instrument used.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Negative (ESI-)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Citrinin (Quantifier) 249.1205.1-15
Citrinin (Qualifier) 249.1177.1-20
(-)-Citrinin-13C,d2 (IS) 252.1207.1-15

Conclusion

The use of (-)-Citrinin-13C,d2 as an internal standard is indispensable for the accurate, precise, and reliable quantification of the mycotoxin Citrinin. By co-opting the principles of Isotope Dilution Mass Spectrometry, this labeled standard provides a self-validating system that effectively compensates for matrix effects and procedural losses inherent in the analysis of complex samples. The methodologies described in this guide underscore the causality behind each experimental choice, offering researchers a robust framework for achieving high-quality, defensible data in food safety, toxicology, and regulatory compliance monitoring.

References

  • Wikipedia. Citrinin. [Link]

  • Axios Research. (-)-Citrinin-13C-d2. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54680783, Citrinin. [Link]

  • MP Biomedicals. Citrinin. [Link]

  • Blaszkewicz, M., Muñoz, K., & Degen, G. H. (2013). Methods for analysis of citrinin in human blood and urine. Archives of Toxicology, 87(6), 1087–1094. [Link]

  • Prajapati, A., et al. (2023). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. Foods, 12(15), 2898. [Link]

  • PubMed. Methods for analysis of citrinin in human blood and urine. [Link]

  • Tangni, E. K., et al. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. Toxins, 13(10), 682. [Link]

  • LIBIOS. 13C Labeled internal standards. [Link]

  • Dall'Asta, C. (2021). C-13 internal standards for mycotoxins analysis: trend or necessity?. New Food Magazine. [Link]

  • Hajjaj, H., et al. (2000). Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance. Applied and Environmental Microbiology, 66(11), 4692–4696. [Link]

  • Silva, C., et al. (2019). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. Toxins, 11(4), 200. [Link]

  • Bergmann, M., et al. (2011). Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. Molecular nutrition & food research, 55(11), 1649–1655. [Link]

  • R-Biopharm. (2016). Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns. [Link]

Sources

Technical Guide: Solubility & Stability of (-)-Citrinin-13C,d2 in Methanol and Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, stability, and handling protocols for (-)-Citrinin-13C,d2 , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of the mycotoxin Citrinin.

Executive Summary

For researchers utilizing LC-MS/MS for mycotoxin analysis, the choice of solvent for (-)-Citrinin-13C,d2 is not merely a matter of dissolution; it is a critical determinant of analytical accuracy. While Citrinin and its isotopologues exhibit high solubility in both methanol (MeOH) and acetonitrile (ACN), stability profiles differ significantly.

Core Recommendation: Acetonitrile is the superior solvent for the preparation and storage of stock solutions. Methanol should be avoided for long-term storage due to accelerated degradation pathways (conversion to Citrinin H1/H2) and fluorescence quenching effects.

Physicochemical Profile & Solubility Data

(-)-Citrinin-13C,d2 retains the physicochemical properties of native (-)-Citrinin, functioning as a Type II internal standard to correct for matrix effects and ionization suppression in electrospray ionization (ESI).

Solubility Matrix

Although specific gravimetric solubility data for the labeled compound is proprietary to custom synthesis, it mirrors the native parent compound.

SolventSolubility PotentialSolvation MechanismSuitability for Stock
Acetonitrile (ACN) High (>10 mg/mL)Dipole-dipole interactions; Aprotic.Excellent (Preferred)
Methanol (MeOH) High (>10 mg/mL)Hydrogen bonding; Protic.Poor (Stability Risk)
Ethanol Moderate (~2 mg/mL)Hydrogen bonding.Low
Water Insoluble (Acidic pH)Hydrophobic exclusion.N/A (Requires organic modifier)
DMSO Very High (~20 mg/mL)High polarity; Aprotic.Moderate (Viscosity/Freezing issues)

Technical Insight: While Citrinin is soluble in Methanol, the solvent's protic nature facilitates proton exchange and nucleophilic attacks that can catalyze the opening of the pyran ring or promote dimerization, leading to artifacts.

The Stability Crisis: ACN vs. MeOH[1][2][3]

The primary failure mode in Citrinin analysis is the degradation of the standard prior to injection. The choice between ACN and MeOH is dictated by the degradation kinetics of the molecule.

Mechanism of Instability

Citrinin is a quinone methide with two intramolecular hydrogen bonds.

  • In Methanol (Protic): The solvent can disrupt intramolecular H-bonds. Furthermore, Citrinin is light-sensitive and heat-labile. In protic environments, it is more susceptible to conversion into Citrinin H1 (a toxic dimer) and Citrinin H2 (formylated derivative), especially if the solution is not pH-stabilized.

  • In Acetonitrile (Aprotic): ACN lacks the acidic protons to facilitate these rearrangement reactions, preserving the structural integrity of the isotope-labeled standard for longer periods.

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for solvent selection based on the experimental stage.

SolventLogic Start (-)-Citrinin-13C,d2 Solid/Stock Decision Select Solvent Start->Decision ACN Acetonitrile (ACN) (Aprotic / Polar) Decision->ACN Preferred MeOH Methanol (MeOH) (Protic / Polar) Decision->MeOH Avoid for Storage ACN_Result Outcome: High Stability No 'Ghost' Peaks Long Shelf Life (-20°C) ACN->ACN_Result MeOH_Result Outcome: Risk of Methyl Esters Conversion to Citrinin H1/H2 Fluorescence Quenching MeOH->MeOH_Result

Figure 1: Decision matrix for solvent selection highlighting the stability advantages of Acetonitrile.

Validated Protocol: Stock Solution Preparation

This protocol ensures the integrity of the expensive isotope-labeled standard.

Reagents & Equipment[3][4][5][6]
  • Analyte: (-)-Citrinin-13C,d2 (Solid or concentrated liquid).[1][2]

  • Solvent: LC-MS Grade Acetonitrile (≥99.9%).

  • Vials: Amber borosilicate glass (silanized preferred to prevent adsorption).

  • Storage: -20°C freezer.

Step-by-Step Methodology
  • Equilibration: Allow the commercial vial of (-)-Citrinin-13C,d2 to reach room temperature before opening. This prevents condensation of atmospheric moisture (water promotes degradation).

  • Dissolution (If Solid):

    • Add LC-MS grade Acetonitrile to achieve a target concentration (typically 100 µg/mL).

    • Critical: Do not use heat. Sonicate briefly (30 seconds) if necessary, but monitor temperature.

  • Aliquoting:

    • Immediately divide the master stock into single-use aliquots (e.g., 50 µL) in amber vials.

    • Reasoning: Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.

  • Working Standard Preparation:

    • Dilute the stock with ACN or the initial mobile phase (e.g., ACN:Water 50:50 + 0.1% Formic Acid) only on the day of analysis.

Analytical Application: LC-MS/MS Workflow

When using (-)-Citrinin-13C,d2 as an internal standard, the goal is to introduce it as early as possible in the workflow to correct for extraction efficiency and matrix effects.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Negative Mode (Citrinin ionizes well as [M-H]-).

Internal Standard Workflow

The following diagram details the precise point of introduction for the SIL-IS to ensure maximum data integrity.

LCMS_Workflow cluster_IS Internal Standard Prep Sample Sample Matrix (Cereal/Feed) Extraction Extraction (ACN:Water:Acid) Sample->Extraction Spike SPIKE POINT: Add (-)-Citrinin-13C,d2 (Dissolved in ACN) Extraction->Spike Corrects Extraction & Matrix CleanUp Clean-Up (QuEChERS / SPE) Spike->CleanUp Evap Evaporation & Reconstitution CleanUp->Evap LCMS LC-MS/MS Analysis (Quantify Ratio) Evap->LCMS Stock Stock (ACN) -20°C Working Working Sol. (Fresh) Stock->Working Working->Spike

Figure 2: LC-MS/MS workflow demonstrating the optimal spike point for the internal standard.

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed. EFSA Journal, 10(3), 2605. Link

  • LGC Standards. (n.d.). Citrinin 13C13 in Acetonitrile - Product Specification. LGC Standards. Link

  • Sigma-Aldrich. (n.d.). Citrinin solution, 100 μg/mL in acetonitrile, analytical standard. Merck KGaA. Link

  • Varkor, M., et al. (2019). Development and validation of LC-MS/MS method for the citrinin determination in red rice. ResearchGate.[4] Link

  • Cayman Chemical. (2023).[5] Citrinin Product Information & Solubility Data. Cayman Chemical.[5] Link

Sources

A Guide to Enhanced Accuracy in Multi-Mycotoxin Quantification: The Power of Mixed Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of mycotoxins in complex matrices such as food and feed is a critical challenge for ensuring global safety and regulatory compliance. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity, its accuracy is frequently compromised by matrix effects—unpredictable signal suppression or enhancement caused by co-eluting matrix components.[1][2] This guide provides an in-depth exploration of the most robust solution to this problem: the use of a mixed panel of stable isotope-labeled (SIL) internal standards in an approach known as a Stable Isotope Dilution Assay (SIDA). We will dissect the underlying principles of this technique, detail its profound advantages over traditional calibration methods, and provide a practical workflow for its implementation. For researchers and drug development professionals, mastering this technique is paramount for generating data that is not only precise but also unequivocally trustworthy and defensible.

Chapter 1: The Analytical Gauntlet of Mycotoxin Quantification

Mycotoxins, the toxic secondary metabolites of molds, contaminate a significant portion of the world's agricultural commodities, posing a severe risk to human and animal health.[3] Regulatory bodies worldwide have established stringent maximum limits for these compounds in food and feed, necessitating highly accurate and reliable analytical methods for their detection.[4]

The preferred analytical tool for this task is LC-MS/MS, prized for its ability to detect and quantify numerous mycotoxins in a single analytical run with high sensitivity.[5][6] However, the journey from raw sample to reliable result is fraught with a significant obstacle: the matrix effect .

The Matrix Effect: An Invisible Source of Error

During LC-MS/MS analysis, particularly with electrospray ionization (ESI), mycotoxins of interest often co-elute from the chromatography column with other endogenous compounds from the sample matrix (e.g., fats, sugars, pigments).[1] These co-eluents can interfere with the ionization process of the target analyte in the mass spectrometer's source. This interference can either reduce the ionization efficiency, leading to a suppressed signal, or increase it, causing signal enhancement.[1][7] The result is a significant deviation from the true concentration of the mycotoxin, leading to inaccurate quantification that can have serious implications for food safety assessments. The unpredictable nature of matrix effects, which can vary between different sample types and even between different batches of the same material, makes it a pervasive challenge.[7][8]

Traditional methods like external calibration (using standards in a clean solvent) or even matrix-matched calibration (using standards spiked into a "blank" matrix) often fail to adequately compensate for this variability, as finding a truly representative blank matrix is difficult, and the effect can differ from sample to sample.[7]

cluster_1 MS Ion Source (ESI) cluster_2 Mass Analyzer Analyte Mycotoxin (Analyte) Ionization Ionization Process Analyte->Ionization Matrix Matrix Components Matrix->Ionization Interference Detector Detector Signal Ionization->Detector Analyte Ions

Figure 1: The Matrix Effect Pathway.

Chapter 2: The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)

To overcome the limitations imposed by matrix effects and other procedural variations, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed. This technique relies on the use of a specific type of internal standard: a stable isotope-labeled (SIL) version of the analyte.

The Ideal Internal Standard

An ideal internal standard must mimic the behavior of the analyte as closely as possible throughout the entire analytical process.[9] A SIL internal standard is the same molecule as the analyte, but a few of its atoms have been replaced with heavier, non-radioactive isotopes, most commonly Carbon-13 (¹³C).[10]

This subtle change in mass makes it distinguishable from the native analyte by the mass spectrometer, but its physicochemical properties remain virtually identical.[10][11] This means the SIL standard:

  • Experiences the same extraction efficiency from the sample.

  • Behaves identically during any sample cleanup steps.

  • Co-elutes perfectly with the native analyte during liquid chromatography.

  • Undergoes the exact same degree of ion suppression or enhancement in the MS source.[3][12]

Because the SIL standard perfectly mirrors every fate of the native analyte, the ratio of their signals remains constant, irrespective of sample loss or matrix effects. By adding a precise, known concentration of the SIL standard to the sample at the very beginning of the workflow, it acts as a perfect proxy, allowing for the accurate calculation of the native analyte's concentration.[11]

Why ¹³C-Labeling is Superior

While other isotopes like Deuterium (²H) can be used, uniform ¹³C-labeling is considered the most robust approach.[13] The carbon atoms often form the stable backbone of the mycotoxin molecule, making the ¹³C-C bonds less susceptible to cleavage or exchange with the surrounding environment, a potential issue with deuterated standards.[13] This ensures the labeled standard's integrity and guarantees co-elution with its native counterpart.[7]

Chapter 3: The "Mixed" Isotope Approach for Multi-Mycotoxin Analysis

The reality of mycotoxin contamination is that multiple toxins often co-occur in a single commodity.[14] For efficiency, laboratories are moving away from single-analyte methods towards comprehensive multi-mycotoxin panels that can screen for dozens of compounds in one injection.[15]

This is where the "mixed isotope" strategy becomes essential. A single internal standard, even a labeled one, cannot accurately correct for a wide range of different mycotoxins. Different mycotoxins have unique chemical structures and properties, causing them to elute at different times and respond differently to ionization conditions.[13] Using the labeled analogue of deoxynivalenol, for example, will not perfectly correct for matrix effects experienced by the much later-eluting zearalenone.

The most accurate and scientifically sound approach is to use a dedicated SIL internal standard for each target analyte.[13][16] A "mixed isotope labeling" strategy involves creating a master solution containing a mixture of ¹³C-labeled internal standards, one for each mycotoxin being quantified. This mixture is then spiked into every sample, ensuring that each analyte is corrected by its own perfect chemical twin. This one-to-one correspondence is the cornerstone of achieving the highest level of accuracy in multi-mycotoxin methods.[13][17]

G cluster_input Inputs cluster_process Analytical Process cluster_output Data & Quantification Sample Sample (Contains native Mycotoxins A, B, C) Spike Spike Sample with Mixed IS Sample->Spike MixedIS Mixed ¹³C-IS Solution (Known conc. of IS-A, IS-B, IS-C) MixedIS->Spike Extract Extraction & Cleanup (Losses and Matrix Effects Occur) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio_A Measure Ratio (Analyte A / IS-A) LCMS->Ratio_A Ratio_B Measure Ratio (Analyte B / IS-B) LCMS->Ratio_B Ratio_C Measure Ratio (Analyte C / IS-C) LCMS->Ratio_C Quant Accurate Quantification of Mycotoxins A, B, C Ratio_A->Quant Ratio_B->Quant Ratio_C->Quant

Figure 2: Workflow for Mixed Isotope Dilution Assay.

Chapter 4: A Self-Validating Experimental Protocol

The following provides a generalized, step-by-step methodology for implementing a mixed isotope dilution assay for mycotoxin analysis. The inherent design of this protocol provides self-validation, as the consistent recovery of the internal standards across a batch confirms the stability of the analytical process.

Step-by-Step Methodology
  • Sample Preparation:

    • Homogenize a representative portion of the solid sample (e.g., ground maize, wheat flour) to ensure uniformity.

    • Weigh a precise amount (e.g., 5.0 g) into a centrifuge tube.

  • Internal Standard Spiking (The Critical Step):

    • Add a precise volume of the mixed ¹³C-labeled mycotoxin internal standard solution to the dry sample. This step is crucial and must be done before any extraction solvent is added.[13] This ensures the SIL standards experience the exact same extraction and cleanup conditions as the native analytes.

  • Extraction:

    • Add an appropriate extraction solvent. A common choice for a broad range of mycotoxins is an acidified acetonitrile/water mixture (e.g., 80:20 v/v acetonitrile:water with 1% formic acid).[16]

    • Vigorously shake or homogenize the sample for a sufficient time to ensure complete extraction.

    • Centrifuge the sample at high speed to pellet solid material.

  • Cleanup (Optional):

    • Depending on the matrix complexity, a cleanup step such as solid-phase extraction (SPE) or the use of a spin-column filter may be employed.[18] Because the SIL standards are present, any analyte loss during this step will be mirrored and corrected.

  • LC-MS/MS Analysis:

    • Transfer an aliquot of the final extract into an autosampler vial.

    • Inject the sample into an LC-MS/MS system. A reversed-phase C18 column is commonly used for separation.[19]

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions set for each native mycotoxin and its corresponding ¹³C-labeled internal standard.

  • Quantification:

    • For each mycotoxin, generate a calibration curve by plotting the response ratio (Peak Area of Native Analyte / Peak Area of ¹³C-IS) against the concentration of the native analyte.

    • Calculate the response ratio for the unknown sample and determine its concentration from the calibration curve. The use of the ratio automatically corrects for any variations in injection volume, matrix effects, or recovery.[19]

Chapter 5: Performance Data: The Proof of Accuracy

The implementation of mixed ¹³C-isotope dilution assays results in a dramatic improvement in data quality, characterized by high accuracy (trueness) and precision. Published studies consistently demonstrate the superiority of this method.[13][16][17]

A study on the analysis of 11 regulated mycotoxins in maize provides a clear example of the method's performance. By using a uniformly ¹³C-labeled internal standard for each of the 11 analytes, the researchers achieved excellent results even in a complex matrix.[13][16][20]

ParameterPerformance MetricSource(s)
Apparent Recovery 88% to 105%[13][16][20]
Method Precision (RSDr) 4% to 11%[13][16][20]
Extraction Recovery 97% to 111%[13][16][20]
Matrix Effect Compensation Efficiently compensated for all analytes[13][16][20]

Table 1: Summary of validation data for a multi-mycotoxin UHPLC-MS/MS method in maize using a mixed ¹³C-labeled internal standard approach.

These results, particularly the apparent recovery values hovering close to 100% and the low relative standard deviations (RSDs), showcase the method's ability to effectively nullify matrix effects and procedural losses.[16] This level of trueness and precision is often unattainable with other calibration strategies, cementing the SIDA approach as the benchmark for reliable mycotoxin quantification.[2]

Chapter 6: Conclusion

For scientists and researchers in fields where mycotoxin contamination is a concern, the adoption of mixed stable isotope dilution assays is not merely an improvement but a transformative step towards analytical certainty. This technique directly confronts and solves the most significant source of error in LC-MS/MS analysis—the matrix effect. By incorporating a mixture of ¹³C-labeled internal standards, one for each target analyte, laboratories can develop high-throughput, multi-mycotoxin methods that deliver exceptionally accurate and defensible data. With the increasing commercial availability of certified mixed isotope standards, this gold-standard methodology is more accessible than ever, empowering the scientific community to ensure the safety of our food and feed with the highest degree of confidence.[10][14][21]

References

  • (PDF) The use of fully stable isotope labelled mycotoxins as internal standards for mycotoxin analysis with LC-MS/MS - ResearchGate. Available from: [Link]

  • Romer Labs. 13C Isotope Labeled. Romer Labs. Available from: [Link]

  • Logrieco, A., et al. (2022). Opinion: Multi-Mycotoxin Reference Materials. Semantic Scholar. Available from: [Link]

  • LIBIOS. 13C Labeled internal standards. LIBIOS. Available from: [Link]

  • Fabregat-Cabello, N., et al. Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. Available from: [Link]

  • Farkaš, H., Raj, J., & Vasiljević, M. Mycotoxins detection - Unleashing the potential of the LC-MS/MS based method. PATENT CO. Available from: [Link]

  • LIBIOS. New internal 13C labeled standard Aflatoxin M1. LIBIOS. Available from: [Link]

  • Xing, S., et al. (2022). Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. Molecules, 27(18), 5909. Available from: [Link]

  • Romer Labs. Mycotoxin Reference Materials. Romer Labs. Available from: [Link]

  • Hancock, S. E., et al. (2016). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 8(30), 5945-5955. Available from: [Link]

  • Rychlik, M., & Asam, S. (2008). Stable isotope dilution assays in mycotoxin analysis. Mycotoxin Research, 24(3), 115-129. Available from: [Link]

  • Breidbach, A., et al. (2010). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Chromatography B, 878(27), 2721-2724. Available from: [Link]

  • Spanjer, M., et al. (2022). Development and Validation of an UHPLC-MS/MS Method for the Simultaneous Determination of 11 EU-Regulated Mycotoxins in Selected Cereals. Toxins, 14(7), 442. Available from: [Link]

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Semantic Scholar. Available from: [Link]

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 402(8), 2675-2686. Available from: [Link]

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. ResearchGate. Available from: [Link]

  • Fabregat-Cabello, N., et al. (2013). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. ResearchGate. Available from: [Link]

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 402(8), 2675-2686. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Archived CAM C-003.02 - Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. FDA. Available from: [Link]

  • Alshannaq, A., & Yu, J. H. (2017). Mycotoxins: Analytical Challenges. Toxins, 9(11), 358. Available from: [Link]

  • Rychlik, M., & Asam, S. (2008). Stable Isotope Dilution Assays in Mycotoxin Analysis. Mycotoxin Research, 24(3), 115-129. Available from: [Link]

  • Sulyok, M., et al. (2012). Collaborative investigation of matrix effects in mycotoxin determination by high performance liquid chromatography coupled to mass spectrometry. ResearchGate. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available from: [Link]

  • Welch Materials, Inc. (2025). Are You Using The Internal Standard Method In A Right Way?. WelchLab. Available from: [Link]

  • Quiles, J. M., et al. (2020). Application of LC–MS/MS in the Mycotoxins Studies. Toxins, 12(4), 269. Available from: [Link]

  • Jestoi, M. (2008). The challenge of LC/MS/MS multi-mycotoxin analysis-Heracles battling the Hydra?. Ruokavirasto. Available from: [Link]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available from: [Link]

  • Agriopoulou, S., et al. (2024). Mitigation of Mycotoxins in Food—Is It Possible?. Foods, 13(7), 1109. Available from: [Link]

  • Shimadzu Corporation. Sensitive multi-mycotoxins analysis with a single sample preparation by LC-MS/MS. Shimadzu Corporation. Available from: [Link]

  • Malachová, A., & Sulyok, M. (2019). Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis. Toxins, 11(12), 702. Available from: [Link]

  • Ellutia. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Ellutia. Available from: [Link]

  • Bradshaw, D. K. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy. Available from: [Link]

  • Adebayo, O. A., et al. (2022). New Insights into Mycotoxin Contamination, Detection, and Mitigation in Food and Feed Systems. Toxins, 14(11), 773. Available from: [Link]

Sources

Stability of (-)-Citrinin-13C,d2 in Frozen Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of mycotoxins via LC-MS/MS, the integrity of the Internal Standard (IS) is the single point of failure for data accuracy. (-)-Citrinin-13C,d2 is a mixed-label stable isotope standard designed to correct for the significant matrix effects and ionization suppression common in Citrinin analysis. However, Citrinin and its isotopologues exhibit specific physicochemical vulnerabilities—most notably photolability and solvent-dependent degradation —that persist even in frozen storage.

This guide provides a scientifically grounded protocol for the storage, handling, and stability verification of (-)-Citrinin-13C,d2. It moves beyond generic "store at -20°C" instructions to explain why specific conditions are required to prevent isotopic scrambling, photo-oxidation, and hydrolysis.

Chemical Identity & Stability Dynamics

The Molecule

Compound: (-)-Citrinin-13C,d2 Class: Polyketide Mycotoxin (Benzopyran derivative) Vulnerability Profile: High

While the


C label is chemically inert, the deuterium (

H) labels and the core Citrinin structure introduce specific stability risks.
Critical Degradation Pathways
FactorMechanismRisk LevelMitigation Strategy
Light (450–470 nm) Photo-oxidation/Photolysis: Citrinin absorbs strongly in the blue spectrum. Exposure to white light causes rapid degradation into non-fluorescent breakdown products (e.g., Citrinin H1/H2).Critical Use amber silanized vials; handle under yellow light (>500 nm) or low-light conditions.
Solvent (Protic) Deuterium Exchange & Methyl Esterification: In methanol (MeOH), Citrinin can undergo slow esterification. Furthermore, if

H labels are on exchangeable sites (less likely in high-quality standards but possible), protic solvents facilitate loss of the label.
High Store stock solutions in Acetonitrile (ACN). Avoid MeOH for long-term storage (>1 month).
Temperature Thermal Decomposition: Citrinin is relatively stable up to 100°C in dry form but degrades rapidly in aqueous solution above ambient temperatures.Medium Store at -20°C for up to 12 months; -80°C for indefinite storage.

Storage Protocol: The "Gold Standard" Workflow

This protocol is designed to maximize the half-life of the reference material.

Preparation of Stock Solutions

Solvent Choice: Anhydrous Acetonitrile (ACN). Why: Methanol promotes esterification and potential deuterium exchange. ACN is aprotic and chemically inert toward the Citrinin structure.

Concentration: 10–100 µg/mL. Why: Higher concentrations are generally more stable due to surface adsorption saturation.

The Storage System
  • Vial Selection: Amber, silanized glass vials (2 mL or 4 mL) with PTFE-lined screw caps.

    • Note: Silanization prevents the adsorption of the free acid moiety of Citrinin to the glass surface.

  • Headspace Management: Flush with Argon or Nitrogen gas before sealing to remove oxygen.

  • Thermal Environment: -20°C is acceptable for working stocks (<6 months). -80°C is mandatory for master stocks (>1 year).

Visualization: Stability Logic Pathway

CitrininStability Start (-)-Citrinin-13C,d2 (Solid Standard) Solvent Solvent Selection Start->Solvent MeOH Methanol (MeOH) Solvent->MeOH Avoid ACN Acetonitrile (ACN) Solvent->ACN Preferred Risk1 Risk: Methyl Esterification Risk: Deuterium Exchange MeOH->Risk1 Safe Stable Stock Solution ACN->Safe Storage Frozen Storage (-20°C to -80°C) Safe->Storage Light Light Exposure (Blue Spectrum) Degradation Degradation Products (Citrinin H1, H2) Light->Degradation Rapid Photolysis Storage->Safe Amber Vial + Dark Storage->Light If mishandled

Caption: Decision logic for solvent selection and environmental protection to prevent Citrinin degradation.

Experimental Protocol: Stability Assessment

To validate the stability of your frozen stock, do not rely on the certificate of analysis alone. Use the Isochronous Stability Design . This method minimizes inter-day analytical variability by analyzing stressed samples and reference samples in a single run.

Methodology

Objective: Determine if (-)-Citrinin-13C,d2 has degraded after


 months at -20°C.

Step 1: Reference Generation (T=0)

  • Prepare a fresh stock solution from solid material (stored at -80°C) on the day of analysis.

  • Alternatively, use a "Master Stock" stored at -80°C that has been validated previously.

Step 2: Sample Preparation (Test Groups)

  • Group A (Control): Freshly prepared standard in ACN.

  • Group B (Test): The working stock stored at -20°C for the duration of interest (e.g., 6 months).

  • Group C (Stressed): A deliberate degradation control (e.g., exposed to ambient light for 4 hours) to verify the method detects breakdown.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: MRM Mode. Monitor the specific transition for (-)-Citrinin-13C,d2 (e.g., m/z 254.1 -> 210.1, depending on specific labeling).

Visualization: Isochronous Workflow

StabilityWorkflow cluster_0 Time Points (Storage) cluster_1 Analysis Day T0 T=0 Months (Master Stock -80°C) Prep Dilute to Working Conc. (e.g., 100 ng/mL) T0->Prep T6 T=6 Months (Working Stock -20°C) T6->Prep LCMS LC-MS/MS Injection (Single Batch) Prep->LCMS Data Data Processing Compare Peak Areas LCMS->Data Decision Pass/Fail (Criteria: ±15%) Data->Decision

Caption: Isochronous workflow ensuring both reference and test samples are analyzed under identical instrumental conditions.

Data Analysis & Acceptance Criteria

When evaluating the stability data, use the following criteria to determine if the stock solution is viable.

Quantitative Acceptance

Calculate the Recovery (%) :



Recovery RangeStatusAction
85% – 115% Pass Continue using the stock solution.
80% – 85% Warning Prepare fresh stock soon. Check for evaporation.
< 80% Fail Discard stock. Investigate solvent evaporation or photo-degradation.
Qualitative Checks (Spectral Purity)
  • Precursor Scan: Check for mass shifts. If the parent mass (

    
    ) has shifted by -1 or -2 Da, deuterium exchange  has occurred.
    
  • Chromatogram: Look for peak broadening or splitting. Citrinin can exist in equilibrium between different tautomeric forms, but distinct new peaks suggest degradation products (e.g., decarboxylated species).

References

  • Doughari, J. H. (2015). The effect of culture preservation techniques on patulin and citrinin production by Penicillium expansum Link. PubMed. Link

  • Schmidt-Heydt, M., et al. (2012). Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo. Toxins (Basel). Link

  • Romer Labs. (2023).[2] 13C Isotope Labeled Internal Standards Technical Guide. Romer Labs.[2] Link

  • Knecht, A., & Humpf, H. U. (2006). Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods. Journal of Agricultural and Food Chemistry. Link

  • Soleimany, F., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins. Link

Sources

Technical Guide: Isotopic Purity & Validation Specifications for (-)-Citrinin-13C,d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Citrinin (CTN) is a nephrotoxic polyketide mycotoxin frequently co-occurring with Ochratoxin A in stored grains and, critically, in Red Yeast Rice (RYR) supplements. The analysis of CTN presents a distinct challenge due to the complexity of the RYR matrix, which causes severe ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

With the enforcement of Commission Regulation (EU) 2019/1901 , which lowered the maximum limit of Citrinin in food supplements to 100 µg/kg , the margin for analytical error has narrowed significantly.

This guide defines the rigorous isotopic purity specifications required for (-)-Citrinin-13C,d2 , a specialized Stable Isotope Labeled Internal Standard (SIL-IS). Unlike fully 13C-labeled analogs, this mixed-label compound (+3 Da mass shift) requires precise specification to prevent "cross-talk" (signal interference) that can artificially elevate Quantitation Limits (LOQ).

Molecular Architecture & Labeling Logic

To function as a valid internal standard, (-)-Citrinin-13C,d2 must mimic the physicochemical behavior of the target analyte while remaining spectrally distinct.

Structural Specifications
  • Chemical Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    D
    
    
    O
    
    
    (Target Mass Shift: +3.0 Da)
  • Stereochemistry: The standard must be the (-)-(3R,4S) enantiomer. The (+)-enantiomer (dicitrinin A precursor) exhibits different biological activity and potentially different matrix interactions in chiral separation environments.

  • Label Positioning (Critical):

    • Deuterium (d2): Must be located on non-exchangeable carbon positions (e.g., the C3-methyl or C4-methyl groups). Deuterium placed on the C8-hydroxyl or C7-carboxyl groups will undergo rapid H/D exchange in aqueous mobile phases, rendering the standard useless.

    • Carbon-13 (13C): Incorporated into the dihydroisocoumarin ring system to ensure permanent integration.

The "M+0" Problem

The most critical specification for any SIL-IS used in trace analysis is the absence of unlabeled (native) drug. If the standard contains traces of (-)-Citrinin-d0, spiking the IS into a blank sample will generate a false positive signal.

Specification Rule: The contribution of the IS to the native analyte transition (M+0) must be < 0.1% of the IS response.

Core Specifications: Isotopic Purity & Quality

The following table summarizes the mandatory specifications for sourcing or validating this standard for regulatory compliance (ISO 17025).

ParameterSpecificationTechnical Rationale
Chemical Purity > 98.0%Impurities (e.g., Phenol A) can cause competitive ionization suppression.
Isotopic Enrichment > 99 atom %Maximizes the signal of the labeled form; minimizes spread across the isotopic envelope.
Isotopic Distribution d0 < 0.1% d1 < 1.0%d0 (Native): Directly interferes with analyte quantification (false positive). d1: Reduces the effective concentration of the primary IS peak.
Chiral Purity > 95% ee ((-)-isomer)Ensures the IS co-elutes exactly with the toxicologically relevant isomer.
Form Crystalline Solid / ACN SolutionCitrinin degrades in DMSO; Acetonitrile (ACN) is the preferred storage solvent.
Mass Shift +3 DaSufficient to escape the M+1 and M+2 natural isotopic envelope of the native analyte.

Validation Workflow: The "Cross-Talk" Protocol

Before running patient or food samples, the SIL-IS must be "qualified" on the specific LC-MS/MS platform to ensure the +3 Da shift is sufficient for the instrument's resolution.

Diagram: Isotopic Interference Logic

The following diagram illustrates how low isotopic purity (presence of d0) corrupts the Lower Limit of Quantitation (LLOQ).

IsotopicInterference cluster_MS Mass Spectrometer Detection IS_Pure (-)-Citrinin-13C,d2 (Primary Peak) Channel_IS IS Channel (m/z 254 -> 210) IS_Pure->Channel_IS Correct Detection IS_Impurity Impurity: d0-Citrinin (Unlabeled) Channel_Analyte Analyte Channel (m/z 251 -> 207) IS_Impurity->Channel_Analyte Interference (Cross-Talk) Result FALSE POSITIVE (Artificially High LLOQ) Channel_Analyte->Result

Figure 1: Mechanism of "Cross-Talk." If the IS contains d0 impurities, it registers in the Analyte Channel, making it impossible to distinguish between trace contamination in the sample and the IS impurity.

Experimental Protocol: Contribution Testing

Objective: Determine if the IS contributes signal to the analyte channel (Interference A) and if the Analyte contributes to the IS channel (Interference B).

Reagents:

  • Blank Matrix (e.g., Citrinin-free Red Yeast Rice extract).

  • (-)-Citrinin-13C,d2 Stock Solution (10 µg/mL).

  • Native Citrinin Standard.

Step-by-Step Methodology:

  • Blank Preparation: Extract a blank matrix sample.

  • IS-Only Sample (Zero Standard): Spike the blank extract with the IS at the working concentration (e.g., 10 ng/mL). Do not add native Citrinin.

  • Analyte-Only Sample (ULOQ): Spike a blank extract with native Citrinin at the Upper Limit of Quantification (e.g., 500 ng/mL). Do not add IS.

  • LC-MS/MS Acquisition: Inject both samples (n=3).

  • Calculation:

    • IS Contribution: Calculate the area in the Analyte Channel for the IS-Only sample. It must be < 20% of the LLOQ area.

    • Analyte Contribution: Calculate the area in the IS Channel for the Analyte-Only sample. It must be < 5% of the IS response.

Analytical Workflow for Red Yeast Rice

Red Yeast Rice is rich in pigments (monacolins) that cause matrix effects. The use of (-)-Citrinin-13C,d2 is mandatory to correct for these variations.

Workflow Sample Sample: Red Yeast Rice (0.5g) Spike SPIKE IS: Add (-)-Citrinin-13C,d2 (Pre-Extraction) Sample->Spike 1 Extract Extraction: ACN:H2O:Formic Acid (70:29:1) Spike->Extract 2 Cleanup Clean-up: Dispersive SPE / Filter Extract->Cleanup 3 LCMS LC-MS/MS: monitor m/z 251 & 254 Cleanup->LCMS 4 Quant Quantification: Ratio (Area Analyte / Area IS) LCMS->Quant 5

Figure 2: Integrated Workflow. Spiking the IS before extraction (Step 1) is critical to correct for extraction efficiency losses, which can be significant in solid matrices.

Mass Spectrometry Transitions

For the +3 Da shift (13C,d2), the transitions must be carefully selected to match the fragmentation pattern of the native molecule.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
(-)-Citrinin (Native) 251.1 [M+H]+233.1 [M+H-H2O]+205.1 [M+H-H2O-CO]+20 / 25
(-)-Citrinin-13C,d2 254.1 [M+H]+236.1 [M+H-H2O]+208.1 [M+H-H2O-CO]+20 / 25

Note: The mass shift is preserved in the fragments because the labels (Ring-13C and Methyl-D2) are retained in the core structure during the loss of water and carbon monoxide.

Storage and Stability Guidelines

Isotopically labeled standards are high-value reagents. Improper handling leads to degradation or isotopic exchange.

  • Solvent: Store stock solutions in Acetonitrile at -20°C. Avoid Methanol if acidic conditions are present, as Citrinin can form methyl esters (artifacts).

  • Light Sensitivity: Citrinin is light-sensitive. Use amber vials and minimize exposure to UV light.

  • Deuterium Exchange: Do not store in protic solvents (water/alcohol) at pH > 7 for extended periods. While the specified d2 labels should be non-exchangeable, high pH can induce unexpected tautomerization and exchange.

References

  • European Commission. (2019).[1][2][3] Commission Regulation (EU) 2019/1901 of 7 November 2019 amending Regulation (EC) No 1881/2006 as regards maximum levels of citrinin in food supplements based on rice fermented with red yeast Monascus purpureus. Official Journal of the European Union.[4] Link

  • Meerpoel, C., et al. (2018).[5] Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin A in a variety of feed and foodstuffs. Journal of Chromatography A. Link

  • European Food Safety Authority (EFSA). (2012).[6] Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed.[6] EFSA Journal. Link

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How.Link

  • Varga, E., et al. (2017). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[5][7][8][9][10] Link

Sources

Advanced Quantitation of Citrinin: The Role of (-)-Citrinin-13C,d2 in Regulatory Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (-)-Citrinin-13C,d2 in Food Safety Research Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The determination of Citrinin (CIT) in food and feed—particularly in Red Yeast Rice (RYR) supplements—has transitioned from a routine quality check to a high-precision analytical challenge. Following the implementation of Commission Regulation (EU) 2019/1901 , which drastically lowered the maximum limit of CIT in RYR supplements from 2,000 µg/kg to 100 µg/kg , laboratories face intensified pressure to eliminate false negatives and quantify trace levels with absolute certainty.

This guide details the application of (-)-Citrinin-13C,d2 , a stable isotope-labeled internal standard (IS), as the cornerstone of Isotope Dilution Mass Spectrometry (IDMS). We explore why this specific isotopic configuration is critical for overcoming the severe matrix effects inherent in fermentation products and ensuring compliance with evolving global safety standards.

Part 1: The Analytical Imperative

The Matrix Suppression Challenge

Citrinin is a polyketide mycotoxin produced by Monascus, Penicillium, and Aspergillus species.[1] While it is nephrotoxic and genotoxic, its analysis is complicated by its chemical instability and the complexity of the matrices in which it appears.

In LC-MS/MS analysis, Red Yeast Rice (RYR) presents a "perfect storm" of analytical interference:

  • Co-eluting Pigments: Monascus pigments (monacolins) co-elute with CIT, competing for charge in the electrospray ionization (ESI) source.

  • Signal Suppression: This competition often results in signal suppression of 40–60%, leading to severe underestimation of toxin levels if not corrected.

  • Chemical Instability: CIT is sensitive to light and heat, degrading into Citrinin H1 and H2 during extraction.

Why (-)-Citrinin-13C,d2?

Standard external calibration fails in these matrices. The solution is Isotope Dilution Mass Spectrometry (IDMS) , using a labeled analog that mirrors the analyte's behavior.

The Isotopic Profile: (-)-Citrinin-13C,d2 [2]

  • Mass Shift (+3 Da): The incorporation of one Carbon-13 and two Deuterium atoms provides a mass shift of +3 Daltons (m/z 251

    
     254). This shift is sufficient to avoid spectral overlap with the native isotope pattern of natural Citrinin while remaining close enough to share identical retention times.
    
  • Enantiomeric Purity: The "(-)" designation ensures the IS matches the stereochemistry of the naturally occurring toxin, guaranteeing identical interaction with any chiral stationary phases or immunoaffinity binding sites.

  • Stability: Unlike deuterium-only labeling on exchangeable protons (which can be lost in protic solvents), the 13C and skeletal d2 modifications are chemically stable, ensuring the label remains intact throughout extraction.

Part 2: Experimental Workflow & Protocol

Reagents and Standards
  • Native Standard: Citrinin (solid or standard solution).

  • Internal Standard: (-)-Citrinin-13C,d2 (typically supplied as 10 µg/mL in acetonitrile).

  • Extraction Solvent: Methanol/Water (70:30, v/v) with 1% Formic Acid (to stabilize CIT).

Step-by-Step IDMS Protocol

This protocol is designed for the analysis of RYR supplements to meet the 100 µg/kg Limit of Quantitation (LOQ).

Step 1: Sample Preparation Homogenize the RYR capsule content or red rice flour to a fine powder (<500 µm).

Step 2: Isotopic Spiking (The Critical Step)

  • Weigh 1.0 g of sample into a centrifuge tube.

  • IMMEDIATELY add the (-)-Citrinin-13C,d2 Internal Standard solution directly onto the dry sample before solvent addition.

  • Rationale: This allows the IS to bind to the matrix sites and suffer the same extraction inefficiencies as the native toxin.

  • Equilibration: Allow to stand for 15 minutes in the dark.

Step 3: Extraction

  • Add 10 mL of Extraction Solvent.

  • Vortex vigorously for 3 minutes or shake for 30 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

Step 4: Dilution & Injection

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape.

  • Inject into LC-MS/MS.[3]

Visualizing the Workflow

The following diagram illustrates the self-correcting nature of the IDMS workflow.

IDMS_Workflow Sample Solid Sample (Red Yeast Rice) Spike Add (-)-Citrinin-13C,d2 (Internal Standard) Sample->Spike Pre-Extraction Extract Extraction (MeOH/H2O/FA) Spike->Extract Loss Matrix Binding / Degradation Extract->Loss Losses affect Both Equally MS LC-MS/MS Analysis (ESI Source) Extract->MS Co-elution Data Ratio Calculation (Native Area / IS Area) MS->Data Ionization Suppression Cancels Out

Figure 1: The IDMS workflow ensures that extraction losses and ionization suppression affect both the native analyte and the internal standard equally, mathematically cancelling out errors.

Part 3: LC-MS/MS Methodology

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. Citrinin ionizes more efficiently in negative mode, forming the [M-H]⁻ ion.

ParameterNative Citrinin(-)-Citrinin-13C,d2 (IS)
Precursor Ion (m/z) 249.1252.1
Quantifier Product (m/z) 205.1208.1
Qualifier Product (m/z) 177.1180.1
Collision Energy (eV) 20 - 2520 - 25
Retention Time ~4.5 min~4.5 min

Note: The mass shift of +3 Da is maintained in the product ions (205


 208), confirming the stability of the labeled fragment.
Mechanism of Correction

The following diagram explains how the IS corrects for "Matrix Effects" inside the mass spectrometer source.

Matrix_Effect_Correction cluster_ESI ESI Droplet (Desolvation) Matrix Matrix Interferences (Pigments/Lipids) Charge Limited Charge Availability Matrix->Charge Competes for Charge Native Native Citrinin (Analyte) Native->Charge Suppressed IS (-)-Citrinin-13C,d2 (Internal Standard) IS->Charge Suppressed Equally Detector MS Detector Response Charge->Detector Ratio (Native/IS) Remains Constant

Figure 2: In the ESI source, matrix components steal charge. Because the IS and Native Citrinin are chemically identical, they are suppressed by the exact same percentage. The ratio of their signals remains accurate despite the absolute signal drop.

Part 4: Validation & Regulatory Compliance

Comparison of Quantification Methods

To validate the method, compare IDMS against other common techniques.

FeatureExternal CalibrationMatrix-Matched CalibrationIDMS (with 13C,d2)
Cost LowMediumHigh (Initial)
Compensates for Extraction Loss? NoNoYes
Compensates for Ion Suppression? NoYes (Partial)Yes (Complete)
Throughput HighLow (Requires blank matrix)High
Accuracy in RYR < 60%85-95%98-102%
Regulatory Limits (EU Focus)

This method is specifically tuned to meet the requirements of Commission Regulation (EU) 2019/1901 .

  • Food Supplements (RYR): Maximum Level 100 µg/kg .[4][5]

  • Required LOQ: The method must achieve an LOQ of at least 20 µg/kg (1/5th of the limit) to be statistically robust.

  • Validation Standard: The method must comply with SANTE/12089/2016 or ISO 17025 guidelines for method validation.

References

  • European Commission. (2019).[3][4][5][6][7] Commission Regulation (EU) 2019/1901 of 7 November 2019 amending Regulation (EC) No 1881/2006 as regards maximum levels of citrinin in food supplements based on rice fermented with red yeast Monascus purpureus.[5][7][8] Official Journal of the European Union. Link

  • European Food Safety Authority (EFSA). (2012).[5][8][9] Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed.[8][9][10] EFSA Journal, 10(3), 2605. Link

  • Vargas Medina, D. A., et al. (2019). Development and validation of LC-MS/MS method for the citrinin determination in red rice. Food Additives & Contaminants: Part A. Link

  • R-Biopharm. (2020). Citrinin: Effective mycotoxin analysis using HPLC and immunoaffinity columns.[3][11]Link

  • PubChem. (n.d.). Citrinin Compound Summary.[6][12][13] National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Safe Laboratory Use of (-)-Citrinin-13C,d2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for a multitude of applications, from metabolic studies to quantitative analysis. (-)-Citrinin-13C,d2, a labeled form of the mycotoxin citrinin, serves as a critical internal standard for accurate quantification in complex matrices.[1][2] However, its utility is matched by its significant toxicological profile, inherited from the parent compound. This guide provides a comprehensive framework for the safe handling and management of (-)-Citrinin-13C,d2 in a laboratory setting, grounded in established safety protocols and an understanding of its inherent risks.

Understanding the Hazard: The Toxicological Profile of Citrinin

(-)-Citrinin-13C,d2 is chemically and toxicologically analogous to its unlabeled counterpart, citrinin. Citrinin is a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus.[3] It is a known nephrotoxin, meaning it primarily targets and damages the kidneys.[4][5] The toxic effects of citrinin are not limited to the kidneys; it has also been shown to be hepatotoxic (damaging to the liver) and can cause cellular damage.[6][7]

The International Agency for Research on Cancer (IARC) has classified citrinin in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans," due to limited evidence.[3] However, some studies have indicated genotoxic, embryotoxic, and teratogenic effects in animals.[4][8] Given these potential hazards, (-)-Citrinin-13C,d2 must be handled with the utmost care, treating it as a potent toxin.

Key Toxicological Data for Citrinin:
Toxicity Metric Value Species/Route
Oral LD50 105-134 mg/kgMouse and Rabbit
Intravenous LD50 19 mg/kgRabbit
Subcutaneous/Intraperitoneal LD50 35-89 mg/kgRat, Mouse, Guinea Pig, Rabbit

Data compiled from the Committee on Toxicity of the Food Standards Agency.[5]

Prudent Practices for Handling (-)-Citrinin-13C,d2

The primary routes of exposure to citrinin in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[6] Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

All work with solid (-)-Citrinin-13C,d2 or concentrated solutions must be conducted in a designated controlled area within a certified chemical fume hood or a Class II biological safety cabinet to prevent the inhalation of airborne particles.[9] The face velocity of the fume hood should be verified regularly to ensure it meets institutional and regulatory standards.

Administrative Controls: Standard Operating Procedures

A written Standard Operating Procedure (SOP) specific to the handling of (-)-Citrinin-13C,d2 should be developed and readily accessible to all laboratory personnel. This SOP should include:

  • Designated Work Area: Clearly demarcate the area where the compound is handled.

  • Access Control: Limit access to the designated area to authorized personnel only.

  • Decontamination Procedures: Outline the steps for decontaminating surfaces and equipment after use. A freshly prepared 10% bleach solution followed by a rinse with 70% ethanol is a common and effective method for decontaminating surfaces that have come into contact with mycotoxins.

  • Waste Disposal: Detail the procedures for the disposal of contaminated materials, which should be treated as hazardous chemical waste.[9]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling (-)-Citrinin-13C,d2. The following should be worn at all times:

  • Gloves: Nitrile gloves are recommended. Double gloving is a prudent practice, especially when handling the neat compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: For weighing out the solid form of the compound, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary, depending on the quantity and the specific risk assessment.

Storage and Inventory Management

Proper storage and meticulous inventory control are critical for both safety and regulatory compliance.

Storage Requirements

(-)-Citrinin-13C,d2 should be stored in a cool, dry, and dark place, typically at -20°C, to ensure its stability.[10] It should be kept in a clearly labeled, tightly sealed container within a secondary container to prevent accidental spills. The storage location should be in a designated and restricted area.

Isotope Inventory Management

As an isotopically labeled compound, meticulous records of the receipt, use, and disposal of (-)-Citrinin-13C,d2 must be maintained in accordance with institutional and regulatory guidelines for isotope management.[11] An inventory log should track the following for each vial:

  • Date of receipt

  • Initial quantity

  • Date of each use

  • Amount used

  • Remaining balance

  • User's initials

  • Date and method of disposal

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, a swift and appropriate response is crucial to minimize risk.

Spill Response Workflow

The following diagram outlines the general procedure for responding to a spill of (-)-Citrinin-13C,d2.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Large PPE Don Appropriate PPE (Double Gloves, Goggles, etc.) SmallSpill->PPE EHS_Contact Contact Environmental Health & Safety (EHS) LargeSpill->EHS_Contact Contain Contain Spill with Absorbent Material PPE->Contain Decontaminate Decontaminate Area (e.g., 10% Bleach) Contain->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Lab Supervisor and EHS Dispose->Report End End Report->End EHS_Contact->End

Caption: Workflow for responding to a laboratory spill of (-)-Citrinin-13C,d2.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for citrinin to the medical personnel. [12]

Conclusion

The use of (-)-Citrinin-13C,d2 is a valuable tool in modern analytical research. However, its inherent toxicity necessitates a robust and comprehensive safety program. By understanding the hazards, implementing stringent handling protocols, and being prepared for emergencies, researchers can safely and effectively utilize this important compound in their work. Adherence to the principles of good laboratory practice, coupled with a thorough understanding of the specific risks associated with citrinin, is paramount to ensuring a safe research environment.

References
  • Fisher Scientific. (2023, September 27). Safety Data Sheet: Citrinin. Retrieved from [Link]

  • Wikipedia. (n.d.). Citrinin. Retrieved from [Link]

  • Toxic Black Mould. (n.d.). Citrinin - One of the main Penicillium and Aspergillus toxins. Retrieved from [Link]

  • Food Standards Agency. (2024, October 14). Toxicity - Citrinin - Committee on Toxicity. Retrieved from [Link]

  • Al-Shuhaib, M. B., Al-Kaabi, M. J., & Al-Shammari, A. M. (2023). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. Toxins, 15(4), 248. [Link]

  • Al-Shuhaib, M. B., Al-Kaabi, M. J., & Al-Shammari, A. M. (2023). Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis. Toxins, 15(4), 248. [Link]

  • SciSpace. (2017, August 7). Introduction and Safety Evaluation of Citrinin in Foods. Retrieved from [Link]

  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(3), 751-762. [Link]

  • University of Wisconsin-Madison. (n.d.). Mycotoxins. Environment, Health & Safety. Retrieved from [Link]

  • Ali, N., Blaszkewicz, M., & Degen, G. H. (2015). Toxicity of the mycotoxin citrinin and its metabolite dihydrocitrinone and of mixtures of citrinin and ochratoxin A in vitro. Archives of Toxicology, 89(8), 1335-1345. [Link]

  • U.S. Food and Drug Administration. (2023, November 14). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. Retrieved from [Link]

  • Cabral, M. J., Peropadre, A., & Pérez-Victoria, I. (2018). Different Toxicity Mechanisms for Citrinin and Ochratoxin A Revealed by Transcriptomic Analysis in Yeast. Toxins, 10(11), 461. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: Citrinin. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Guide to Isotope Management In Laboratories. Environmental Health and Safety. Retrieved from [Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of Citrinin using (-)-Citrinin-13C,d2

[1][2]

Introduction & Scope

Citrinin (CIT) is a nephrotoxic mycotoxin produced by Penicillium, Aspergillus, and Monascus species.[1][3][4][5] It frequently co-occurs with Ochratoxin A in stored grains (wheat, barley, corn) and is a critical contaminant in Red Yeast Rice (RYR) supplements.[1] Regulatory bodies (e.g., EU Commission Regulation 2019/1901) have set strict maximum limits (e.g., 100 µg/kg for RYR), necessitating highly sensitive detection methods.[1][2]

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Stable Isotope Dilution Assay (SIDA) .[1][2] The use of (-)-Citrinin-13C,d2 as an internal standard (IS) is superior to external calibration because it compensates for:

  • Signal Suppression/Enhancement (SSE): Matrix effects common in complex food extracts.[1][2]

  • Extraction Losses: If added prior to extraction, it corrects for recovery variance.[1][2]

  • Retention Time Shifts: The IS co-elutes with the analyte, ensuring precise peak identification.

Materials & Reagents

Standards
  • Analyte: Citrinin (Solid or standard solution).[1][2]

  • Internal Standard (IS): (-)-Citrinin-13C,d2 (e.g., Axios Research Cat# AR-C03010 or equivalent).[1][2][6]

    • Note: This isotopologue contains one Carbon-13 and two Deuterium atoms, resulting in a mass shift of +3 Da relative to native Citrinin.[1][2]

  • Stock Solutions: Prepare individual stocks (e.g., 1 mg/mL) in Acetonitrile (ACN). Store at -20°C.

Reagents
  • LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water.[1][2]

  • Additives: Ammonium Acetate (solid, LC-MS grade), Glacial Acetic Acid.[1][2]

  • Extraction Solvent: Acetonitrile:Water:Acetic Acid (79:20:1 v/v/v).[1][2]

Experimental Protocol

Sample Preparation Workflow

The extraction method utilizes a "Dilute-and-Shoot" approach optimized for high throughput, relying on the IS to correct for matrix effects.[2]

Step 1: Homogenization

  • Grind the sample (grain or RYR) to a fine powder (< 1 mm particle size).[1]

Step 2: Internal Standard Addition

  • Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Critical Step: Spike the solid sample with (-)-Citrinin-13C,d2 solution to achieve a final concentration of ~50 µg/kg (or matched to the expected regulatory limit).[1][2] Allow solvent to evaporate for 15 mins to equilibrate.

Step 3: Extraction

  • Add 20 mL of Extraction Solvent (ACN:H2O:Acetic Acid, 79:20:1).[1][2]

  • Shake vigorously (mechanical shaker) for 30–60 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

Step 4: Filtration & Dilution

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.[1][2]

  • Dilute an aliquot (e.g., 100 µL extract + 900 µL Mobile Phase A) into an HPLC vial.

  • Note: Dilution reduces matrix load on the MS source.[1][2]

Workflow Visualization

SamplePrepSampleSolid Sample(Grain/RYR)SpikeSpike with IS(-)-Citrinin-13C,d2Sample->Spike Weigh 5.0gExtractExtraction(ACN:H2O:HAc 79:20:1)Spike->Extract Add 20mL SolventCentrifugeCentrifugation4000g, 10 minExtract->Centrifuge Shake 30 minFilterFiltration0.22 µm PTFECentrifuge->Filter SupernatantDiluteDilution1:10 with Mobile Phase AFilter->DiluteInjectLC-MS/MS InjectionDilute->Inject

Caption: Optimized "Dilute-and-Shoot" extraction workflow incorporating early-stage internal standard addition for maximum recovery correction.

LC-MS/MS Conditions

Liquid Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[1][2]

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Acetic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
1.0 10
6.0 90
8.0 90
8.1 10

| 11.0 | 10 (Equilibration) |

Mass Spectrometry (MS/MS)

Citrinin contains a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the preferred mode for maximum sensitivity and stability.[1][2]

  • Ionization Mode: ESI Negative (-).[1][2][7]

  • Capillary Voltage: 2.5 - 3.0 kV.[1][2]

  • Source Temp: 350°C.

  • Desolvation Gas: Nitrogen (800 L/hr).[1][2]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (eV)
Citrinin 249.1 [M-H]⁻ 205.1 [M-CO₂-H]⁻ Quantifier 20
249.1 161.1 Qualifier 30

| (-)-Citrinin-13C,d2 | 252.1 [M-H]⁻ | 208.1 * | Quantifier | 20 |[1][2]

*Note on IS Transition: The internal standard has a mass shift of +3 Da (249 → 252).[1] The primary fragmentation pathway involves decarboxylation (loss of CO₂, 44 Da).[1] Assuming the 13C label is in the core skeleton and not the carboxyl group, the fragment retains the +3 shift (205 → 208). If the label is lost, verify transition 252 → 207.

Mechanistic Logic of Detection

MS_LogicPrecursorPrecursor Ion[M-H]- (m/z 249)CollisionCollision Cell(CID)Precursor->CollisionProduct1Quantifier Ion[M-CO2]- (m/z 205)Collision->Product1 Loss of CO2 (44 Da)Product2Qualifier Ion(m/z 161)Collision->Product2 Further FragmentationIS_ProductIS Quantifier(m/z 208)Collision->IS_Product Loss of CO2IS_PrecursorIS Precursor[M+3-H]- (m/z 252)IS_Precursor->Collision

Caption: MS/MS fragmentation pathway in ESI- mode. The decarboxylation step is the primary transition for quantification.

Method Validation Parameters

To ensure scientific integrity, the method must be validated according to guidelines (e.g., FDA Bioanalytical Method Validation or EC 401/2006).[1]

ParameterAcceptance CriteriaExperimental approach
Linearity R² > 0.996-point calibration curve (e.g., 1–500 µg/kg) spiked with constant IS.
Recovery 70 – 120%Spike blank matrix at low, medium, and high levels before extraction.[1]
Precision (RSD) < 15%Repeatability (n=6) and Intermediate Precision (different days).
LOD / LOQ S/N > 3 (LOD) / 10 (LOQ)Estimate from low-level spikes.[1][2] Target LOQ: < 5 µg/kg.[1][2]
Matrix Effect (ME) 80 – 120%Compare slope of matrix-matched curve vs. solvent curve.[1][2] Formula:

.

Results & Discussion

Handling Matrix Effects

Cereal and fermented rice matrices are rich in pigments and carbohydrates that suppress ionization.[1][2]

  • Without IS: Signal suppression can cause underestimation of Citrinin by 20-40%.[1][2]

  • With (-)-Citrinin-13C,d2: The IS experiences the exact same suppression as the analyte.[1][2] The ratio of Analyte Area / IS Area remains constant, yielding accurate quantification.[1]

Troubleshooting Guide
  • Low Sensitivity: Check ESI polarity. While ESI+ is possible ([M+H]+ 251), ESI- is generally more selective for organic acids like Citrinin.[1][2] Ensure mobile phase pH is acidic (acetic acid) to promote neutral retention on C18 but ionization in source.[1][2]

  • IS Signal Variation: If IS area counts vary significantly between samples (>30%), it indicates severe matrix suppression.[1][2] Increase the dilution factor (Step 4) or switch to a more rigorous cleanup (e.g., Immunoaffinity Columns) if "Dilute-and-Shoot" fails.[1][2]

References

  • European Commission. (2019).[1][2][4] Commission Regulation (EU) 2019/1901 of 7 November 2019 amending Regulation (EC) No 1881/2006 as regards maximum levels of citrinin in food supplements based on rice fermented with red yeast Monascus purpureus.[1][2] Official Journal of the European Union.[1][2] Link[1]

  • Vlasakova, T., et al. (2019).[1][2] Development and Validation of LC-MS/MS Method for the Citrinin Determination in Red Rice. Journal of Agronomy, Technology and Engineering Management.[1][4] Link

  • Meerpoel, C., et al. (2018).[1][2] Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin A in a variety of feed and foodstuffs. Journal of Chromatography A. Link[1][2]

  • Axios Research. Product Data Sheet: (-)-Citrinin-13C,d2 (Cat# AR-C03010).[1][2][6]Link[1]

  • Romer Labs. Use of 13C Isotope Labeled Internal Standards in LC-MS/MS.Link[1]

Accurate Quantification of Citrinin in Red Yeast Rice Using Stable Isotope Dilution Assay with (-)-Citrinin-¹³C,d₂

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Red yeast rice (RYR), a dietary supplement valued for its cholesterol-lowering properties, is susceptible to contamination by citrinin, a mycotoxin with significant nephrotoxic effects.[1][2] Regulatory bodies have established stringent maximum levels for citrinin in RYR products, necessitating highly accurate and reliable analytical methods for quality control and risk assessment.[3][4] This application note presents a robust and sensitive method for the extraction and quantification of citrinin in red yeast rice powder and supplement capsules. The methodology is centered around a Stable Isotope Dilution Assay (SIDA) coupled with an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system. By employing the isotopically labeled internal standard, (-)-Citrinin-¹³C,d₂, this protocol effectively mitigates matrix effects and compensates for variations in extraction recovery and instrument response, ensuring the highest level of accuracy and precision.

Introduction: The Challenge of Citrinin in Red Yeast Rice

Red yeast rice is produced by fermenting rice with yeast, primarily of the Monascus purpureus species.[1] While it is a popular dietary supplement containing monacolin K (structurally identical to the drug lovastatin), the fermentation process can inadvertently support the growth of other fungal species that produce citrinin.[3][5] Citrinin is a known nephrotoxin, and concerns about its potential genotoxicity and carcinogenicity have not been fully ruled out.[6]

In response to these health risks, regulatory authorities have set low maximum limits for citrinin in RYR-based food supplements. For instance, the European Commission has lowered the maximum level to 100 micrograms per kilogram (µg/kg).[2][4] Achieving compliance requires analytical methods that are not only sensitive but exceptionally accurate. Complex food matrices like RYR, however, are prone to significant matrix effects that can suppress or enhance the analyte signal during LC-MS/MS analysis, leading to inaccurate quantification.

The Stable Isotope Dilution Assay (SIDA) is the gold standard for overcoming these challenges.[7] This method involves "spiking" the sample with a known quantity of a stable, isotopically labeled version of the analyte—in this case, (-)-Citrinin-¹³C,d₂. Because the labeled internal standard is chemically identical to the native analyte (citrinin), it behaves identically during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation or signal fluctuation during analysis is mirrored by the internal standard. By measuring the ratio of the native analyte to its labeled counterpart, a highly accurate quantification can be achieved.[8]

Principle of Stable Isotope Dilution Assay (SIDA)

The core of this method lies in the co-analysis of the target analyte (citrinin) and its stable isotope-labeled internal standard (IS). The IS, (-)-Citrinin-¹³C,d₂, is added at the very beginning of the sample preparation process. It experiences the same physical and chemical processes as the native citrinin present in the sample. The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge ratio (m/z). Quantification is based on the ratio of the response of the native analyte to the response of the known amount of added IS, correlated against a calibration curve prepared with the same concentration of IS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample RYR Sample (Unknown Citrinin) SpikedSample Spiked Sample Sample->SpikedSample Add IS IS Known Amount of (-)-Citrinin-¹³C,d₂ (IS) IS->SpikedSample Extracted Extracted & Cleaned (Analyte + IS) SpikedSample->Extracted Extraction & Cleanup (Potential for loss) LCMS LC Separation & MS/MS Detection Extracted->LCMS Data Measure Response Ratio (Analyte / IS) LCMS->Data CalCurve Calibration Curve (Response Ratio vs. Concentration) Data->CalCurve Compare Result Accurate Citrinin Concentration CalCurve->Result

Sources

Application Note: Simultaneous Determination of Multiple Mycotoxins in Cereal Matrices Using Isotope Dilution Assay with (-)-Citrinin-¹³C,d₂

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mycotoxins, toxic secondary metabolites produced by various fungi, are ubiquitous contaminants in a wide range of agricultural commodities, particularly cereals.[1][2] Their presence in the food and feed chain poses a significant threat to human and animal health, with potential adverse effects including carcinogenicity, hepatotoxicity, and nephrotoxicity.[3] To safeguard consumer health, regulatory bodies worldwide, including the European Commission, have established stringent maximum levels for various mycotoxins in foodstuffs.[4][5]

The simultaneous determination of multiple mycotoxins is a challenging analytical task due to their diverse chemical structures and the complexity of food matrices.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis, offering high sensitivity, selectivity, and the capability for multi-analyte detection.[7][8][9] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reliability of quantitative results.[2]

Isotope dilution mass spectrometry (IDMS) is a powerful technique that effectively mitigates matrix effects and compensates for analyte losses during sample preparation.[2] This approach involves the use of stable isotope-labeled internal standards (SIL-IS), which exhibit nearly identical physicochemical properties to their native counterparts.[10][11] By adding a known amount of the SIL-IS to the sample at the beginning of the analytical workflow, any variations encountered during extraction, cleanup, and ionization will affect both the analyte and the internal standard equally, thus ensuring accurate quantification.[12][13]

This application note presents a robust and validated method for the simultaneous determination of a panel of regulated mycotoxins in a cereal matrix. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis.[14][15] To ensure the highest level of accuracy, the method incorporates the use of (-)-Citrinin-¹³C,d₂ as a representative isotopically labeled internal standard for the quantification of citrinin, alongside a suite of other ¹³C-labeled internal standards for their corresponding mycotoxins.

Principle of the Method

A homogenized cereal sample is spiked with a mixture of ¹³C-labeled internal standards, including (-)-Citrinin-¹³C,d₂. The mycotoxins are then extracted from the sample using an acidified acetonitrile/water solution. After a salting-out step to induce phase separation, the acetonitrile layer is subjected to a dispersive solid-phase extraction (d-SPE) cleanup. The final extract is then analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the native mycotoxin to its corresponding isotopically labeled internal standard.

Mycotoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Homogenized Cereal Sample Spike Spike with ¹³C-IS Mix (incl. Citrinin-¹³C,d₂) Sample->Spike Addition of IS Extraction Extraction (Acidified Acetonitrile) Spike->Extraction Extraction of Analytes & IS dSPE d-SPE Cleanup Extraction->dSPE Removal of Interferences LC_MSMS LC-MS/MS Analysis (MRM Mode) dSPE->LC_MSMS Injection Quantification Quantification (Isotope Dilution) LC_MSMS->Quantification Data Processing

Caption: Workflow for Mycotoxin Analysis.

Materials and Reagents

  • Standards:

    • Native mycotoxin standards (Aflatoxin B₁, B₂, G₁, G₂, Ochratoxin A, Deoxynivalenol, Zearalenone, Fumonisin B₁, B₂, T-2 toxin, HT-2 toxin, and Citrinin)

    • ¹³C-labeled internal standards, including (-)-Citrinin-¹³C,d₂ and corresponding labeled standards for the other mycotoxins.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (≥98%)

    • Ammonium formate

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

  • Equipment:

    • High-speed blender or laboratory mill

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

Experimental Protocol

Standard Solution Preparation

Prepare individual stock solutions of native mycotoxins and ¹³C-labeled internal standards in a suitable solvent (e.g., acetonitrile or methanol). From these, prepare a mixed working standard solution of native mycotoxins and a separate mixed internal standard working solution.

Sample Preparation (Modified QuEChERS)
  • Homogenization: Homogenize the cereal sample to a fine powder (e.g., passing through a 20-mesh sieve).[16]

  • Weighing: Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]

  • Hydration: Add 10 mL of water to the sample, vortex briefly, and allow it to hydrate for at least 15 minutes.[1]

  • Spiking: Add a known volume of the mixed internal standard working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid.[12][14]

    • Vortex or shake vigorously for 15 minutes to extract the mycotoxins.[1]

  • Salting-Out:

    • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Shake vigorously for 1 minute and centrifuge at ≥ 3000 g for 5 minutes.[17]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

Sample_Preparation_Protocol Start Start: 5g Homogenized Sample Hydrate Hydrate with 10 mL Water Start->Hydrate Spike Spike with ¹³C-IS Mix Hydrate->Spike Extract Extract with 10 mL Acidified ACN Spike->Extract Salt Add QuEChERS Salts Extract->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 dSPE d-SPE Cleanup (PSA, C18) Centrifuge1->dSPE Transfer Supernatant Centrifuge2 Centrifuge dSPE->Centrifuge2 Evaporate Evaporate & Reconstitute Centrifuge2->Evaporate Transfer Supernatant Filter Filter Evaporate->Filter End Ready for LC-MS/MS Analysis Filter->End

Caption: Detailed Sample Preparation Protocol.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrument used. The following provides a general guideline.

Table 1: Suggested LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase BMethanol with 5 mM ammonium formate and 0.1% formic acid
GradientOptimized for separation of all target mycotoxins
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), positive and negative switching
Source Temperature350 °C
Gas FlowOptimized for the instrument
MRM TransitionsAt least two transitions (quantifier and qualifier) per analyte and internal standard

Rationale for Parameter Selection:

  • A C18 column is widely used for mycotoxin analysis due to its good retention of a broad range of polar and non-polar compounds.

  • The use of ammonium formate and formic acid in the mobile phase aids in the ionization of the target analytes in the ESI source.

  • A gradient elution is necessary to achieve adequate separation of the various mycotoxins within a reasonable run time.

  • Polarity switching between positive and negative ESI modes allows for the detection of mycotoxins that ionize preferentially in one mode over the other in a single chromatographic run.[18]

  • Monitoring two MRM transitions per compound enhances the confidence in analyte identification.

Data Analysis and Quantification

The concentration of each mycotoxin in the sample is calculated using the following formula:

Csample = (Aanalyte / AIS) * (CIS / Wsample)

Where:

  • Csample = Concentration of the mycotoxin in the sample

  • Aanalyte = Peak area of the native mycotoxin

  • AIS = Peak area of the corresponding ¹³C-labeled internal standard

  • CIS = Concentration of the internal standard added to the sample

  • Wsample = Weight of the sample

Method Validation

The analytical method should be validated according to established guidelines, such as those from SANTE or AOAC.[3][19] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards at different concentrations. The coefficient of determination (R²) should be >0.99.[20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).

  • Accuracy (Recovery): Evaluated by spiking blank samples at different concentration levels. Recoveries should typically fall within the range of 70-120%.[14][21]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤20%.[14][21]

  • Matrix Effects: Although largely compensated for by the use of isotopically labeled internal standards, the extent of signal suppression or enhancement can be evaluated by comparing the response of an analyte in a post-extraction spiked sample to that in a pure solvent standard.

Table 2: Example Method Performance Data (Hypothetical)

MycotoxinLOQ (µg/kg)Recovery (%)RSD (%)
Aflatoxin B₁0.595<10
Ochratoxin A1.098<10
Deoxynivalenol5092<15
Zearalenone20105<10
Fumonisin B₁5088<15
Citrinin 5.0 97 <10

Conclusion

The described method provides a reliable and accurate approach for the simultaneous determination of multiple mycotoxins in cereal matrices. The combination of a streamlined QuEChERS sample preparation protocol with the precision of LC-MS/MS analysis and the robustness of an isotope dilution assay using ¹³C-labeled internal standards, including (-)-Citrinin-¹³C,d₂, ensures high-quality data that meets regulatory requirements. This methodology is well-suited for routine monitoring in food safety laboratories, contributing to the effective management of mycotoxin contamination in the food supply chain.

References

  • Simultaneous Determination of Multiple Mycotoxins in Swine, Poultry and Dairy Feeds Using Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Simultaneous determination of 16 mycotoxins in cereals using an Agilent Triple Quadrupole LC/MS system and e-Method. Agilent Technologies. [Link]

  • C-13 internal standards for mycotoxins analysis: trend or necessity? New Food Magazine. [Link]

  • Simultaneous multiple mycotoxin quantification in feed samples using three isotopically labeled internal standards applied for isotopic dilution and data normalization through ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study. PubMed. [Link]

  • Validation of analytical methods for determining mycotoxins in foodstuffs. ResearchGate. [Link]

  • Mycotoxins. European Commission's Food Safety. [Link]

  • Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study. MDPI. [Link]

  • Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. ACS Omega. [Link]

  • New Legal Regulations for Mycotoxins as from July 2024. Eurofins Deutschland. [Link]

  • Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. National Institutes of Health. [Link]

  • 13C Labeled internal standards. LIBIOS. [Link]

  • Current EU Mycotoxin Legislation. Lapisa. [Link]

  • Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. MDPI. [Link]

  • LC-MS/MS: Method of choice for efficient multi-mycotoxin analysis. R-Biopharm. [Link]

  • Sample preparation and clean up in mycotoxin analysis: Principles, applications and recent developments. ResearchGate. [Link]

  • Multi Component Mycotoxin Analysis using LC/MS/MS. Agilent. [Link]

  • Mycotoxins in European Union Regulations (2023-2025). ResearchGate. [Link]

  • Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. CABI Digital Library. [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters. [Link]

  • Legal regulations on mycotoxins in food and feed. BfR. [Link]

  • In-House Validation of an Efficient and Rapid Procedure for the Simultaneous Determination and Monitoring of 23 Mycotoxins in Grains in Korea. PMC. [Link]

  • QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices. MDPI. [Link]

Sources

Application Note: Optimizing MRM Transitions for (-)-Citrinin-13C,d2 in HPLC-MS/MS for Robust and Sensitive Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the optimization of Multiple Reaction Monitoring (MRM) transitions for the stable isotope-labeled internal standard, (-)-Citrinin-13C,d2, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the mycotoxin citrinin. By following this guide, users will understand the causality behind experimental choices, ensuring the development of a highly selective, sensitive, and robust analytical method. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and improving the accuracy and precision of quantification.[1][2][3]

Introduction: The Imperative for Precise Citrinin Analysis

(-)-Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus.[4] It is a common contaminant in a variety of agricultural commodities, including cereals, fruits, and spices, and can also be found in some fermented foods like red yeast rice.[4][5] Due to its nephrotoxic, embryotoxic, and carcinogenic properties, regulatory bodies worldwide have established maximum permissible levels for citrinin in foodstuffs.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its superior sensitivity and selectivity.[5][6][7] The Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is particularly well-suited for quantitative studies, offering high specificity by monitoring a specific precursor-to-product ion transition.[8][9][10][11]

To ensure the highest data quality, the use of a stable isotope-labeled (SIL) internal standard, such as (-)-Citrinin-13C,d2, is paramount.[1][12] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, thereby providing reliable correction for variations during sample preparation and analysis.[3] This document outlines a systematic approach to optimize the MRM parameters for (-)-Citrinin-13C,d2, a critical step in developing a validated quantitative assay.

The Rationale of MRM Optimization

The goal of MRM optimization is to identify the most intense and specific precursor-product ion transitions for an analyte and to determine the instrument settings that maximize the signal for these transitions. This process is fundamental to achieving the lowest limits of detection and quantification. The key parameters to optimize are:

  • Precursor Ion Selection: Identifying the most abundant and stable molecular ion of the analyte.

  • Product Ion Selection: Determining the most characteristic and intense fragment ions generated from the precursor ion.

  • Collision Energy (CE) Optimization: Fine-tuning the energy used for fragmentation to maximize the abundance of the selected product ions.[13]

A well-optimized MRM method enhances the signal-to-noise ratio, minimizes potential interferences, and ensures the overall robustness of the analytical method.

Experimental Workflow for MRM Optimization

The optimization process for (-)-Citrinin-13C,d2 should be performed systematically. The following sections provide a detailed, step-by-step protocol.

Materials and Reagents
  • (-)-Citrinin-13C,d2 analytical standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

  • A syringe pump for direct infusion

Step 1: Precursor Ion Determination via Direct Infusion

Causality: Direct infusion analysis allows for the continuous introduction of the analyte into the mass spectrometer, providing a stable signal to identify the most abundant precursor ion without the complexity of chromatographic separation.[14][15][16] Both positive and negative ionization modes should be evaluated to determine which yields a more intense and stable signal for (-)-Citrinin-13C,d2.

Protocol:

  • Prepare a stock solution of (-)-Citrinin-13C,d2 in methanol at a concentration of approximately 1 µg/mL.

  • Further dilute the stock solution to a working concentration of 50-100 ng/mL in a 50:50 methanol:water solution containing 0.1% formic acid (for positive mode) or without acid (for negative mode).

  • Set up the mass spectrometer for direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire full scan mass spectra (Q1 scan) in both positive and negative ESI modes over a relevant mass range (e.g., m/z 100-400).

  • Examine the resulting spectra to identify the most intense ion corresponding to the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻ of (-)-Citrinin-13C,d2. The expected mass will be higher than that of unlabeled citrinin due to the isotopic labels.

Expected Outcome: A dominant precursor ion will be identified for subsequent fragmentation experiments. For many mycotoxins, the protonated molecule [M+H]⁺ in positive ion mode provides excellent sensitivity.[17]

Step 2: Product Ion Identification

Causality: A product ion scan (or MS/MS scan) is performed to fragment the selected precursor ion and identify its characteristic product ions.[18][19][20] The goal is to find at least two stable and intense product ions to serve as the quantifier and qualifier transitions, which adds a layer of confirmation to the analyte's identity.

Protocol:

  • Continue infusing the (-)-Citrinin-13C,d2 solution.

  • Set the mass spectrometer to product ion scan mode.

  • In the first quadrupole (Q1), select the precursor ion identified in Step 1.

  • In the collision cell (Q2), apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to induce fragmentation.

  • Scan the third quadrupole (Q3) over a mass range from approximately m/z 50 up to the mass of the precursor ion.

  • Identify the most abundant and reproducible fragment ions in the resulting product ion spectrum.[21]

Visualization of the MRM Optimization Workflow:

MRM_Optimization_Workflow cluster_infusion Direct Infusion cluster_q1 Q1: Precursor Selection cluster_q2 Q2: Fragmentation cluster_q3 Q3: Product Ion Analysis cluster_optimization Optimization cluster_final Final MRM Method infuse Infuse (-)-Citrinin-13C,d2 (50-100 ng/mL) q1_scan Full Scan (Q1) Identify [M+H]⁺ or [M-H]⁻ infuse->q1_scan Determine Precursor product_scan Product Ion Scan Select Precursor in Q1, Scan Q3 q1_scan->product_scan Select Precursor identify_fragments Identify Quantifier & Qualifier Product Ions product_scan->identify_fragments Generate Fragments ce_opt Collision Energy (CE) Optimization identify_fragments->ce_opt Select Transitions final_mrm Optimized MRM Transitions (Precursor > Product1, Product2) ce_opt->final_mrm Define Parameters

Caption: Workflow for the systematic optimization of MRM transitions.

Step 3: Collision Energy Optimization

Causality: The collision energy directly impacts the efficiency of fragmentation and the relative abundance of the product ions.[22][23] Optimizing this parameter for each specific precursor-product ion pair is crucial for maximizing sensitivity.[24][25]

Protocol:

  • Set the mass spectrometer to MRM mode.

  • Create an MRM method with multiple transitions, each corresponding to the selected precursor ion and one of the chosen product ions from Step 2.

  • For each transition, create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) across a relevant range (e.g., 5 to 50 eV).

  • Infuse the (-)-Citrinin-13C,d2 solution and acquire data for each collision energy setting.

  • Plot the signal intensity of each product ion as a function of the collision energy.

  • The optimal collision energy for each transition is the value that produces the maximum signal intensity.

Data Presentation: The results of the collision energy optimization can be summarized in a table for clarity.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Signal Intensity (Arbitrary Units)
e.g., 253.1e.g., 235.11050,000
e.g., 253.1e.g., 235.11285,000
e.g., 253.1e.g., 235.114 120,000
e.g., 253.1e.g., 235.116110,000
e.g., 253.1e.g., 207.12045,000
e.g., 253.1e.g., 207.12270,000
e.g., 253.1e.g., 207.124 95,000
e.g., 253.1e.g., 207.12688,000

Note: The m/z values provided are hypothetical examples for illustrative purposes.

Finalizing the MRM Method for HPLC-MS/MS Analysis

Once the optimal MRM transitions and collision energies for (-)-Citrinin-13C,d2 have been determined, these parameters are incorporated into the final HPLC-MS/MS method. It is crucial to also optimize the MRM transitions for the native (-)-Citrinin analyte following the same procedure.

Logical Relationship of MRM Parameters:

MRM_Parameters Precursor Precursor Ion (e.g., [M+H]⁺) Product1 Product Ion 1 (Quantifier) Precursor->Product1 Fragmentation Product2 Product Ion 2 (Qualifier) Precursor->Product2 Fragmentation CE1 Optimal CE 1 Product1->CE1 Maximized by CE2 Optimal CE 2 Product2->CE2 Maximized by

Caption: Relationship between precursor ion, product ions, and collision energy.

A typical final MRM table for both the analyte and the internal standard would look as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
(-)-CitrininOptimized ValueOptimized Value50Optimized ValueQuantifier
(-)-CitrininOptimized ValueOptimized Value50Optimized ValueQualifier
(-)-Citrinin-13C,d2Optimized ValueOptimized Value50Optimized ValueIS Quantifier
(-)-Citrinin-13C,d2Optimized ValueOptimized Value50Optimized ValueIS Qualifier

Good chromatographic separation is essential to minimize matrix effects and ensure accurate integration.[26] The dwell time for each transition should be set to acquire at least 12-15 data points across the chromatographic peak.

Conclusion: A Foundation for Self-Validating Protocols

This application note provides a robust framework for the optimization of MRM transitions for (-)-Citrinin-13C,d2. By understanding the rationale behind each step, from precursor ion selection to collision energy optimization, researchers can develop highly sensitive and specific quantitative methods. This systematic approach ensures the trustworthiness of the analytical data, which is critical in regulated environments and for making informed decisions in research and development. The principles outlined here are broadly applicable to the optimization of MRM transitions for other stable isotope-labeled internal standards and their corresponding analytes.

References

  • He, J., et al. (2024). Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals. Toxins. Available at: [Link]

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available at: [Link]

  • Kaldmäe, M., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. Available at: [Link]

  • Meerpoel, C., et al. (2018). Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs. Journal of Chromatography A. Available at: [Link]

  • Šarkanj, B., et al. (2019). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. Journal of Hygienic Engineering and Design. Available at: [Link]

  • Malysheva, O., et al. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. Toxins. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Kertész-Farkas, A., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. Available at: [Link]

  • Klåning, E., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites. Available at: [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Cohen Freue, G. V., & Borchers, C. H. (2010). Multiple Reaction Monitoring (MRM). Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]

Sources

sample cleanup procedures for citrinin analysis with 13C,d2 standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Analysis of Citrinin in Complex Matrices using


C,d

-Internal Standard

Abstract

This technical guide details the extraction, cleanup, and quantification of Citrinin (CIT) in Red Yeast Rice (RYR) and human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages a specific isotopically labeled internal standard, (-)-Citrinin-


C,d

, to rigorously compensate for matrix effects and recovery losses—a critical requirement for meeting regulatory limits (e.g., EU Regulation 212/2014).

Introduction & Scientific Rationale

Citrinin is a nephrotoxic mycotoxin produced by Monascus, Penicillium, and Aspergillus species. It is a frequent contaminant in fermented foods (Red Yeast Rice) and stored grains.[1]

The Challenge: Citrinin is an acidic polyketide (pKa ~2.7) that suffers from severe ion suppression in Electrospray Ionization (ESI) due to co-eluting matrix components (pigments in RYR, salts in urine). Furthermore, its stability is pH-dependent; it degrades in alkaline conditions.

The Solution:


C,d

-Internal Standard
Unlike external calibration, the use of (-)-Citrinin-

C,d

(MW +3 Da shift) provides a self-validating system.
  • Mechanism: The IS is added prior to sample cleanup. It mimics the analyte's physicochemical behavior during extraction (solubility), cleanup (IAC binding affinity), and ionization (matrix suppression).

  • Result: The ratio of Analyte Area to IS Area normalizes all pre-analytical and analytical variability.

Materials and Reagents

  • Analytes: Citrinin (Certified Reference Material).[2][3]

  • Internal Standard: (-)-Citrinin-

    
    C,d
    
    
    
    (e.g., from Axios Research or equivalent).
    • Note: This standard contains one

      
      C atom and two Deuterium (
      
      
      
      H) atoms, resulting in a mass shift of +3 Da.
  • Cleanup Columns: Immunoaffinity Columns (IAC) specific for Citrinin (e.g., EASI-EXTRACT® CITRININ or equivalent).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate.

  • Buffers: Phosphate Buffered Saline (PBS), pH 7.4.

Experimental Protocols

Protocol A: Solid Matrix Extraction (Red Yeast Rice / Grains)

Target: Removal of monacolin pigments and starch while retaining Citrinin.

  • Weighing: Weigh 5.0 g of ground sample (RYR or grain) into a 50 mL centrifuge tube.

  • IS Addition: Spike with 50 µL of

    
    C,d
    
    
    
    -Citrinin working solution (1 µg/mL). Allow to equilibrate for 15 mins.
  • Extraction: Add 20 mL of Methanol:Water (70:30, v/v) .

    • Rationale: 70% MeOH disrupts fungal cell walls and solubilizes CIT, while water prevents the extraction of excessive lipophilic pigments.

  • Agitation: Shake vigorously for 30 minutes (orbital shaker).

  • Clarification: Centrifuge at 4,000 x g for 10 minutes. Filter supernatant through a glass microfiber filter.[4]

  • Dilution (Critical): Dilute 2 mL of the filtered extract with 12 mL of PBS (pH 7.4) .

    • Why? Reduces organic solvent concentration to <15%, ensuring optimal binding to the IAC antibodies.

  • IAC Cleanup:

    • Pass the diluted extract through the IAC at a flow rate of 1 drop/second.

    • Wash: Wash column with 10 mL PBS followed by 10 mL water (removes salts/interferences).

    • Elution: Elute CIT with 1.5 mL of 100% Methanol (acidified with 0.1% acetic acid if recovery is low, but standard MeOH usually suffices).

  • Reconstitution: Evaporate eluate to dryness under N

    
     at 40°C. Reconstitute in 500 µL Mobile Phase A:B (50:50).
    
Protocol B: Biological Fluid (Human Urine)

Target: Hydrolysis of conjugates and salt removal.

  • Aliquot: Transfer 2.0 mL of urine to a tube.

  • IS Addition: Spike with 20 µL of

    
    C,d
    
    
    
    -Citrinin (1 µg/mL).
  • Hydrolysis (Optional): If total Citrinin (free + conjugated) is required, add

    
    -glucuronidase/arylsulfatase and incubate at 37°C for 2 hours.
    
  • pH Adjustment: Adjust pH to 2.5–3.0 using 1M HCl.

  • Solid Phase Extraction (SPE) - C18 or HLB:

    • Condition: 3 mL MeOH, then 3 mL Water (pH 3.0).

    • Load: Load acidified urine sample.[5]

    • Wash: 3 mL Water (pH 3.0) followed by 3 mL Water:MeOH (90:10).

    • Elute: 3 mL Acetonitrile .

  • Reconstitution: Evaporate and reconstitute as in Protocol A.

Workflow Visualization

CitrininWorkflow cluster_0 Protocol A: Red Yeast Rice (RYR) cluster_1 Protocol B: Urine RYR_Sample Solid Sample (5g) + 13C,d2-CIT Internal Std Extract Extraction MeOH:Water (70:30) RYR_Sample->Extract Dilute Dilution 1:6 with PBS (pH 7.4) Extract->Dilute IAC_Load Immunoaffinity Column (IAC) Load Sample Dilute->IAC_Load IAC_Wash Wash PBS -> Water IAC_Load->IAC_Wash IAC_Elute Elution 100% Methanol IAC_Wash->IAC_Elute LCMS LC-MS/MS Analysis ESI Negative Mode IAC_Elute->LCMS Urine_Sample Urine Sample (2mL) + 13C,d2-CIT Internal Std Adjust_pH Acidify pH 2.5 - 3.0 Urine_Sample->Adjust_pH SPE_Load SPE (C18/HLB) Load Sample Adjust_pH->SPE_Load SPE_Wash Wash Acidic Water -> 10% MeOH SPE_Load->SPE_Wash SPE_Elute Elution 100% Acetonitrile SPE_Wash->SPE_Elute SPE_Elute->LCMS Data Quantification Ratio: Analyte Area / IS Area LCMS->Data

Caption: Comparative workflow for Citrinin extraction from solid food matrices (IAC cleanup) vs. biological fluids (SPE cleanup).

LC-MS/MS Method Parameters

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Start Gradient
6.0 95 Elution of Citrinin
8.0 95 Wash
8.1 30 Re-equilibration

| 10.0 | 30 | End Run |

MS/MS Parameters (ESI Negative Mode): Citrinin ionizes efficiently in negative mode due to its carboxylic acid moiety.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Citrinin 249.1 [M-H]

205.1 [M-CO

-H]

161.120 / 25

C,d

-Citrinin
252.1 [M-H]

208.1164.120 / 25

Note: The IS Precursor is +3 Da higher (249 + 3 = 252). The Product ion also shifts by +3 Da (205 + 3 = 208) assuming the label is retained on the core fragment, which is typical for the decarboxylation pathway.

Validation & QA/QC Criteria

To ensure Trustworthiness (E-E-A-T), the method must meet these criteria:

  • Linearity: Calibration curves (0.5 – 100 ng/mL) must have

    
    .
    
  • Recovery: Spiked samples should yield 70–120% recovery.

    • Calculation:

      
      
      
  • Matrix Effect (ME):

    • The use of

      
      C,d
      
      
      
      -CIT should reduce the relative matrix effect to <15%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (IAC) High organic solvent in loadDilute extract further with PBS (ensure MeOH < 15%).
Signal Suppression Co-eluting pigmentsImprove wash step; switch to ESI Negative mode if using Positive.
Peak Tailing pH mismatchEnsure Mobile Phase is acidified (0.1% Formic Acid) to suppress ionization of silanols and keep CIT protonated on column.
IS Signal Drift Inaccurate pipettingUse positive displacement pipettes for volatile solvents.

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed. EFSA Journal. [Link]

  • R-Biopharm. (2021). EASI-EXTRACT® CITRININ Product Instructions.[Link]

  • Axios Research. (n.d.). (-)-Citrinin-13C-d2 Reference Standard Data.[6][Link]

  • Commission Regulation (EU) No 212/2014. (2014).[2][7] Amending Regulation (EC) No 1881/2006 as regards maximum levels of the contaminant citrinin in food supplements based on rice fermented with red yeast Monascus purpureus.[Link]

Sources

Application Notes and Protocols for the Quantification of Citrinin in Human Urine using (-)-Citrinin-13C,d2 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Accurate Citrinin Biomonitoring

Citrinin (CIT) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2] Its presence as a contaminant in a variety of food commodities, such as grains, fruits, and red yeast rice products, raises significant public health concerns.[1][3] The primary target organ for citrinin toxicity is the kidney, exhibiting nephrotoxic effects that can be exacerbated by co-exposure to other mycotoxins like ochratoxin A.[1][4] Furthermore, studies have indicated potential genotoxic and carcinogenic properties of citrinin.[4]

Given the limitations in accurately estimating dietary intake through food analysis alone, human biomonitoring has emerged as a superior strategy for assessing exposure to citrinin.[5] The analysis of citrinin and its primary metabolite, dihydrocitrinone (HO-CIT), in urine provides a direct measure of the absorbed dose, reflecting exposure from all dietary sources.[5][6]

To achieve the low detection limits and high specificity required for urinary biomarker analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard.[7][8] However, the complexity of the urine matrix can lead to significant signal suppression or enhancement, compromising the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, such as (-)-Citrinin-13C,d2, is paramount to mitigate these matrix effects and ensure the reliability of the analytical data.[9] This document provides a comprehensive guide to the application of (-)-Citrinin-13C,d2 for the quantitative analysis of citrinin in human urine by LC-MS/MS.

Principle of the Method: Stable Isotope Dilution Analysis

The cornerstone of this analytical approach is the stable isotope dilution assay (SIDA). This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, (-)-Citrinin-13C,d2, to the urine sample at the earliest stage of preparation.[9] This internal standard is chemically identical to the native citrinin, ensuring it behaves similarly throughout the extraction, cleanup, and chromatographic separation processes.

The key distinction lies in its mass. The incorporation of carbon-13 and deuterium isotopes results in a higher mass-to-charge ratio (m/z) for the internal standard compared to the native analyte. The mass spectrometer can differentiate between the native citrinin and the labeled internal standard. By measuring the ratio of the response of the native analyte to the labeled internal standard, any losses incurred during sample preparation or fluctuations in instrument response are effectively normalized. This approach significantly enhances the accuracy, precision, and overall robustness of the quantification.

Stable Isotope Dilution Analysis Native_CIT Native Citrinin (Analyte) Sample_Prep Sample Preparation (Extraction & Cleanup) Native_CIT->Sample_Prep Labeled_CIT (-)-Citrinin-13C,d2 (Known Amount) Labeled_CIT->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Final_Concentration Accurate Concentration of Native Citrinin Data_Analysis->Final_Concentration Analytical_Workflow Urine_Sample 1. Urine Sample Collection & Pre-treatment Spike_IS 2. Spike with (-)-Citrinin-13C,d2 Urine_Sample->Spike_IS Hydrolysis 3. Enzymatic Hydrolysis (Optional, for Total CIT) Spike_IS->Hydrolysis Cleanup 4. Sample Cleanup Hydrolysis->Cleanup IAC IAC Protocol Cleanup->IAC High Selectivity SPE SPE Protocol Cleanup->SPE Cost-Effective LC_MS 5. LC-MS/MS Analysis IAC->LC_MS SPE->LC_MS Quantification 6. Data Analysis & Quantification LC_MS->Quantification

Sources

Application Note: High-Precision Quantification of Citrinin in Cereal Matrices Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the accurate and robust quantification of the mycotoxin citrinin in complex food matrices, such as red yeast rice and other cereals. The method leverages the power of Isotope Dilution Mass Spectrometry (IDMS), recognized as a primary ratio method of measurement, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1] By employing a stable, isotopically labeled internal standard (¹³C-Citrinin), this approach effectively corrects for sample loss during preparation and mitigates ion suppression or enhancement effects inherent in complex matrices. We present the theoretical basis, a detailed step-by-step experimental protocol, the definitive calculation equation, and a practical, worked example to guide researchers in achieving high-quality, defensible data for regulatory compliance, food safety assessment, and quality control.

Introduction: The Analytical Challenge of Citrinin

Citrinin (CIT) is a nephrotoxic mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus.[1][2] It is a frequent contaminant in stored grains, fruits, spices, and notably, in red yeast rice, which is used in food supplements popular for their cholesterol-lowering properties.[2][3] Due to its potential toxicity, including nephrotoxic, genotoxic, and carcinogenic properties, regulatory bodies worldwide have set or are considering maximum permissible limits for citrinin in foodstuffs.[1][2] The European Union, for instance, has established a maximum level for citrinin in food supplements based on red yeast rice.[3]

Accurate quantification of citrinin is therefore critical but presents significant analytical challenges. The complexity of food matrices often leads to variable analyte recovery during sample extraction and significant matrix effects during analysis by mass spectrometry. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these issues.[4] The principle involves adding a known quantity of an isotopically labeled version of the analyte (e.g., ¹³C₃-Citrinin) to the sample at the very beginning of the workflow.[5] Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction and the same ionization effects in the MS source. By measuring the ratio of the native analyte to the labeled standard, an extremely accurate concentration can be calculated, independent of recovery or matrix interference.[6][7]

The Principle and the Isotope Dilution Equation

The core of the IDMS method is the addition of a known amount of an isotopically labeled internal standard (IS) to a known amount of the sample before any processing occurs. The native analyte (Anal) and the IS are co-extracted and analyzed. The mass spectrometer distinguishes between the two based on their mass-to-charge (m/z) difference. The concentration of the analyte in the original sample is then calculated from the measured peak area ratio of the analyte to the internal standard.

The equation for calculating the concentration of citrinin in the original solid sample (e.g., in µg/kg) is as follows:

CAnal = (AAnal / AIS) * (CIS / MSample) * VExtract

Where:

  • CAnal : Concentration of the native analyte (Citrinin) in the sample (e.g., µg/kg).

  • AAnal : Peak area of the native analyte from the LC-MS/MS chromatogram.

  • AIS : Peak area of the isotopically labeled internal standard (¹³C-Citrinin).

  • CIS : Concentration of the internal standard spiking solution added to the sample (e.g., ng/mL).

  • VExtract : Final volume of the reconstituted sample extract (e.g., mL).

  • MSample : Mass of the initial sample taken for analysis (e.g., g).

This equation forms the basis of a self-validating system; any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard, keeping the peak area ratio (AAnal / AIS) constant and the final calculated concentration accurate.

Experimental Protocol

This protocol is based on validated methods for the analysis of citrinin in red rice and other cereal matrices.[3][6]

Reagents and Materials
  • Solvents: Acetonitrile, Methanol (both LC-MS grade), Ethyl Acetate (HPLC grade), Water (Type 1, 18.2 MΩ·cm).

  • Acids: Acetic Acid (glacial), Formic Acid (LC-MS grade).

  • Salts: Magnesium Sulfate (anhydrous), Sodium Chloride.

  • Standards:

    • Citrinin (native) certified reference standard.

    • ¹³C₃-Citrinin stable isotope-labeled internal standard (IS). A mass difference of 3 Da is sufficient to prevent spectral overlap.[8]

  • Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v).

  • Sample Reconstitution Solvent: Methanol/Water (80:20, v/v) with 0.1% Formic Acid.

  • Equipment: High-speed blender or homogenizer, ultrasonic bath, centrifuge, analytical balance, volumetric flasks, pipettes, PTFE syringe filters (0.22 µm).

Standard Preparation
  • Native Stock (100 µg/mL): Accurately weigh ~5 mg of citrinin standard, dissolve in methanol, and bring to a final volume of 50 mL.

  • IS Stock (100 µg/mL): Prepare ¹³C₃-Citrinin stock solution similarly.

  • Working IS Spiking Solution (e.g., 100 ng/mL): Prepare by serial dilution of the IS stock solution in methanol. The concentration should be chosen to be in the mid-range of the expected analyte concentrations in the final extract.[9]

  • Calibration Curve Standards: Prepare a series of calibration standards by mixing appropriate volumes of the native citrinin stock with a constant volume of the IS working solution. This creates standards with varying native/IS ratios.

Sample Preparation Workflow
  • Weighing: Accurately weigh 5.0 g (MSample) of the homogenized cereal or red yeast rice sample into a 250 mL flask.

  • Spiking: Add a precise volume of the ¹³C₃-Citrinin working IS solution (e.g., 100 µL of a 100 ng/mL solution) directly onto the sample.

  • Extraction: Add 100 mL of the extraction solvent (Acetonitrile/Water/Acetic Acid).

  • Homogenization: Extract the sample by placing it in an ultrasonic bath for 30 minutes.[6]

  • Filtration & Clean-up: Filter the extract through a Whatman No. 41 filter. For enhanced clean-up, a pass-through solid-phase extraction (SPE) step using a lipid removal cartridge (e.g., Captiva EMR) can be employed as described in validated methods.[3]

  • Evaporation: Transfer 0.5 mL of the final filtered extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 0.5 mL (VExtract) of the reconstitution solvent. Vortex thoroughly to ensure complete dissolution.

  • Final Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

UHPLC-MS/MS Analysis

The following conditions have been shown to be effective for the separation and detection of citrinin.[3]

ParameterCondition
UHPLC System Agilent 1200 Series or equivalent
Column Zorbax XDB C18 (50 x 4.6 mm, 1.8 µm)
Mobile Phase A Methanol with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 60% B, decrease to 30% B over 10 min, hold for 5 min, then return to initial conditions and equilibrate for 5 min.
Injection Volume 5 µL
Column Temperature 30 °C
Mass Spectrometer Agilent 6410B Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization, Positive (ESI+)
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V

Note on Ionization: While positive mode is validated and effective, citrinin is an acidic molecule and may exhibit enhanced sensitivity in negative ion mode (ESI-). Method development could explore monitoring the deprotonated molecule [M-H]⁻ at m/z 249.1 or a methanol adduct [M+MeOH-H]⁻ at m/z 280.8 for potentially lower detection limits.[10]

MRM Transitions

Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (V)
Citrinin (Anal)251.1233.3205.215
¹³C₃-Citrinin (IS)254.1236.3208.215

Collision energies should be optimized for the specific instrument in use. The quantifier ion is used for concentration calculations, while the qualifier ion serves as a confirmation of identity.

Visualization of the Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Data Processing & Calculation a 1. Weigh 5g Homogenized Sample b 2. Spike with known amount of ¹³C₃-Citrinin IS a->b c 3. Add Extraction Solvent & Sonicate 30 min b->c d 4. Filter & Clean-up c->d e 5. Evaporate to Dryness d->e f 6. Reconstitute in Final Volume e->f g 7. Inject into UHPLC-MS/MS System f->g h 8. Acquire Data (MRM Mode) g->h i 9. Integrate Peak Areas (A_Anal & A_IS) h->i j 10. Apply Isotope Dilution Equation i->j k 11. Report Final Concentration (µg/kg) j->k

Caption: Workflow for citrinin quantification by IDMS.

Worked Calculation Example

Let's assume the following experimental values:

  • Mass of red yeast rice sample (MSample): 5.015 g

  • Concentration of ¹³C₃-Citrinin IS spiking solution (CIS): 100 ng/mL

  • Volume of IS solution added: 100 µL (or 0.1 mL)

  • Final volume of reconstituted extract (VExtract): 0.5 mL

  • Peak area of native Citrinin (AAnal) from MS: 854,320

  • Peak area of ¹³C₃-Citrinin (AIS) from MS: 998,750

Step 1: Calculate the total amount of IS added to the sample.

AmountIS = CIS * Volume of IS added AmountIS = 100 ng/mL * 0.1 mL = 10 ng

Step 2: Use a simplified version of the main equation to find the amount of native analyte in the final extract.

AmountAnal = (AAnal / AIS) * AmountIS AmountAnal = (854,320 / 998,750) * 10 ng AmountAnal = 0.8554 * 10 ng = 8.554 ng

Step 3: Calculate the final concentration in the original solid sample.

This amount (8.554 ng) was extracted from the initial sample mass of 5.015 g.

CAnal (ng/g) = AmountAnal / MSample CAnal (ng/g) = 8.554 ng / 5.015 g = 1.706 ng/g

Step 4: Convert the units to µg/kg for final reporting.

Since 1 ng/g is equal to 1 µg/kg:

Final Concentration (CAnal) = 1.71 µg/kg

Conclusion

The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly accurate, precise, and robust system for the quantification of citrinin in challenging matrices like cereals and red yeast rice. By using a stable isotopically labeled internal standard, the method effectively overcomes common analytical hurdles such as variable recovery and matrix-induced ionization effects. This protocol offers a reliable framework for laboratories conducting food safety testing, quality control for supplements, and research in mycotoxicology, ensuring data of the highest metrological quality.

References

  • Vuković, G., et al. (2019). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. Journal of Agronomy, Technology and Engineering Management, 2(1), 192-199. Available at: [Link]

  • De Ruyck, K., et al. (2020). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Journal of Clinical Laboratory Analysis, 34(1), e23023.
  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • Tangni, E. K., et al. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. Toxins, 13(4), 263. Available at: [Link]

  • Li, Y., et al. (2013). Citrinin Determination in Red Fermented Rice Products by Optimized Extraction Method Coupled to Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Journal of AOAC International, 96(1), 111-117. Available at: [Link]

  • Scarpino, V., et al. (2021). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Foods, 10(10), 2465. Available at: [Link]

  • Northeast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • Meerpoel, C., et al. (2018). Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs. Journal of Chromatography A, 1580, 100-109. Available at: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Engel, M., et al. (2015). Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. Molecular and Cellular Endocrinology, 409, 134-140. Available at: [Link]

  • Preti, R., & Spigarolo, C. (2018). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 10(15), 1235-1252. Available at: [Link]

  • Vuković, G., et al. (2019). development and validation of lc-ms/ms method for the citrinin determination in red rice. ResearchGate. Available at: [Link]

  • LCGC International. (2022). Development and Validation of an Analytical Method for Determining Citrinin in Red Rice and Red Yeast Rice-Based Food Supplements by UHPLC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). What is meant by 'Precursor' and ' Product' in MRM mode using GC-MS/MS?. Retrieved from [Link]

  • Zhang, X., et al. (2019). Quality and Authenticity Control of Functional Red Yeast Rice—A Review. Molecules, 24(10), 1951. Available at: [Link]

  • Tangni, E. K., et al. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. MDPI. Available at: [Link]

  • De Girolamo, A., et al. (2021). Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products. Toxins, 13(11), 756. Available at: [Link]

  • Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Food Safety and Standards Authority of India. (n.d.). MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. Retrieved from [Link]

  • Veličković, D. T., et al. (2012). A method for the determination of citrinin in barley, rye and wheat by solid phase extraction on aminopropyl columns and HPLC-FLD. Food Additives & Contaminants: Part A, 29(11), 1756-1764. Available at: [Link]

  • Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1847-1853. Available at: [Link]

  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of citrinin in red yeast rice. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected precursor and product ion m/z values, retention times and mass spectrometer parameters used for QSSM analytes. Retrieved from [Link]

  • IAEA. (2017). Methods. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

Sources

spiking protocols for (-)-Citrinin-13C,d2 in feed samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Spiking Protocols for (-)-Citrinin-13C,d2 in Complex Feed Matrices

Strategic Rationale & Scientific Context

The Challenge: Matrix Complexity vs. Analytical Rigor Citrinin (CIT) is a nephrotoxic polyketide mycotoxin frequently contaminating animal feed (cereals, silage, and red yeast rice products).[1] Its analysis is complicated by its acidic nature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and its tendency to bind to matrix proteins and chelate with metal ions. In complex feed matrices, "ion suppression" in LC-MS/MS analysis can cause signal losses of >40%, rendering external calibration useless.

The Solution: Stable Isotope Dilution Assay (SIDA) This protocol utilizes (-)-Citrinin-13C,d2 as a specific Internal Standard (ISTD).[1] Unlike generic structural analogs (e.g., Ochratoxin A), this isotopologue possesses identical physicochemical properties (retention time, pKa, extraction efficiency) to the native toxin but is differentiated by mass spectrometry (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 Da mass shift).
  • Mechanism: By spiking the sample before extraction, the ISTD compensates for every source of error: extraction inefficiency, analyte degradation, and matrix-induced ion suppression.

Materials & Safety Specifications

Safety Warning: Citrinin is nephrotoxic and potentially genotoxic.[2] Handle all powders in a fume hood. Wear nitrile gloves and safety glasses. Decontaminate surfaces with 10% sodium hypochlorite.

Reagents:

  • Native Standard: (-)-Citrinin (Solid or certified solution).[1]

  • Internal Standard: (-)-Citrinin-13C,d2 (MW ~253.25 Da).[1][3]

    • Note: This specific isotopologue contains one ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      C atom and two Deuterium (
      
      
      
      H) atoms, resulting in a +3 Da shift from native Citrinin (MW 250.25).
  • Extraction Solvent: Acetonitrile (LC-MS grade) / Water / Formic Acid (79:20:1 v/v/v).[1]

    • Why Acid? Acidification is critical to suppress the ionization of Citrinin's carboxylic acid group during extraction, ensuring partition into the organic layer.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.

Protocol Phase I: Standard Preparation

Objective: Create stable stock solutions. Citrinin is light-sensitive; use amber glassware for all steps.[1]

  • ISTD Stock Solution (100 µg/mL):

    • Dissolve 1 mg of (-)-Citrinin-13C,d2 in 10 mL of Methanol.

    • Sonicate for 5 minutes.

    • Store at -20°C. Stability: 12 months.

  • ISTD Working Solution (1 µg/mL):

    • Dilute 100 µL of Stock Solution into 9.9 mL of Acetonitrile/Water (50:50).

    • Critical: Prepare fresh weekly.

  • Calibration Standards:

    • Prepare a 6-point calibration curve (e.g., 1 to 500 ng/mL) containing Native Citrinin.[1]

    • Co-spike every calibration level with a constant concentration of ISTD (e.g., 50 ng/mL).[1]

Protocol Phase II: Sample Spiking & Extraction (The Core Workflow)[1]

This section details the Pre-Extraction Spiking method, which is the only way to validate recovery fully.

Workflow Diagram (Graphviz)

CitrininExtraction cluster_legend Process Key Sample Weigh 5.0g Feed Sample (Ground < 1mm) Spike SPIKE ISTD Add 100µL Citrinin-13C,d2 (Target: 20 µg/kg in sample) Sample->Spike Equilibrate EQUILIBRATION Wait 30 mins in dark (Allows matrix binding) Spike->Equilibrate Critical Step Extract EXTRACTION Add 20mL ACN:H2O:FA (79:20:1) Shake 60 min (200 rpm) Equilibrate->Extract Centrifuge SEPARATION Centrifuge 4000xg, 10 min Extract->Centrifuge Filter FILTRATION Pass supernatant through 0.22µm PTFE Syringe Filter Centrifuge->Filter Dilute DILUTION (Optional) Dilute 1:1 with Water (Improves peak shape) Filter->Dilute Analyze LC-MS/MS Analysis Dilute->Analyze key1 Blue: Input | Red: Critical Action | Green: Chemical Process

Figure 1: Step-by-step extraction workflow emphasizing the equilibration period required for accurate SIDA.

Detailed Steps:
  • Weighing: Weigh 5.00 g (± 0.05 g) of finely ground feed into a 50 mL polypropylene centrifuge tube.

  • Spiking (The Critical Step):

    • Add 100 µL of the ISTD Working Solution (1 µg/mL) directly onto the feed powder.[1]

    • Target Concentration: This results in an ISTD level of 20 µg/kg in the feed.

  • Equilibration:

    • Cap the tube and vortex briefly to disperse.

    • Let stand for 30 minutes in the dark at room temperature.

    • Why? This allows the solvent to evaporate and the ISTD to bind to the feed matrix (proteins/carbohydrates) exactly as the native toxin does. If you extract immediately, the ISTD is "looser" than the native toxin, leading to overestimation of recovery.

  • Extraction:

    • Add 20 mL of Extraction Solvent (ACN:H2O:Formic Acid 79:20:1).[1]

    • Shake vigorously (mechanical shaker) for 60 minutes.

  • Separation:

    • Centrifuge at 4,000 x g for 10 minutes.

  • Cleanup:

    • Transfer 1 mL of supernatant.

    • Filter through a 0.22 µm PTFE filter into an amber HPLC vial.

    • Optional: If the extract is very dark or oily (common in silage), perform a 1:1 dilution with water before injection to improve peak shape and reduce column fouling.

Protocol Phase III: LC-MS/MS Analysis[1]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1] Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Rationale: While ESI+ is possible, ESI- (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) often provides better selectivity for chlorinated and acidic mycotoxins like Citrinin in complex feed, reducing background noise.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5 µL.

MRM Transitions (Table 1):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
(-)-Citrinin 249.1

205.13022Quantifier
249.1177.13028Qualifier
(-)-Citrinin-13C,d2 252.1

208.13022ISTD Quant

Note on Masses:

  • Native Citrinin MW = 250.[4]25. ESI- Ion = 249.25.[1]

  • ISTD (13C,d2) MW = 253.25 (+3 Da).[1] ESI- Ion = 252.25.[1]

  • The product ion 205 corresponds to the loss of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (44 Da). The ISTD product ion 208 retains the labels (assuming labels are on the stable ring structure), showing the same loss (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ).

Data Analysis & Validation

Calculation (Internal Standard Method): Do not calculate based on absolute area. Use the Area Ratio:



Calculate concentration using the linear regression of the Ratio vs. Concentration curve.

Quality Control Criteria:

  • Linearity:

    
     for the calibration curve.
    
  • ISTD Response Stability: The peak area of the ISTD in samples should be within 50-150% of the ISTD area in pure solvent standards.

    • If < 50%: High Ion Suppression. The method is still valid because the Ratio corrects for it, but sensitivity (LOD) may be compromised.

  • Retention Time: Native and ISTD must co-elute (within ±0.05 min).

References

  • European Food Safety Authority (EFSA). (2012).[1] Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed.[4][5] EFSA Journal, 10(3), 2605.[1] [Link][1]

  • Vuković, G., et al. (2019).[1] Development and Validation of LC-MS/MS Method for the Citrinin Determination in Red Rice. Journal of Agronomy, Technology and Engineering Management, 2(1), 192-199.[1] [Link]

  • Commission Regulation (EC) No 401/2006. (2006).[1][6][7] Laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.[5] Official Journal of the European Union. [Link][1]

  • Axios Research. (n.d.).[1] (-)-Citrinin-13C-d2 Product Specification. Axios Research Catalog. (Reference for specific ISTD properties). [Link]

  • Meerpoel, C., et al. (2018).[1] Multi-mycotoxin analysis in feed: method development and validation. Journal of Chromatography A. (General reference for acidified extraction in feed).

Sources

Troubleshooting & Optimization

troubleshooting low recovery of (-)-Citrinin-13C,d2 in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Low recovery of the internal standard (IS) (-)-Citrinin-13C,d2 typically indicates a systemic issue affecting the native Citrinin (CIT) analyte due to their identical physicochemical properties. In complex matrices like cereals, red yeast rice (RYR), or feed, the primary culprits are pH mismatch during extraction , metal chelation , or matrix-induced signal suppression .

This guide synthesizes troubleshooting steps based on the chemical behavior of Citrinin as a polyketide carboxylic acid (pKa ~2.7) with chelating properties and light sensitivity.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Extraction & Sample Preparation

Q1: I am using a standard QuEChERS method (EN 15662). Why are my absolute area counts for the IS <50% of the solvent standard? A: Standard QuEChERS uses citrate buffering at pH 5–5.5. At this pH, Citrinin is partially ionized (


), making it too water-soluble to partition efficiently into the acetonitrile layer.
  • The Fix: You must acidify the extraction. Citrinin requires a pH < 3.0 to ensure it is in its protonated, neutral form.

  • Protocol Adjustment: Add 1% Formic Acid (FA) or 0.5% Acetic Acid to your extraction solvent (Acetonitrile/Water). This shifts the equilibrium toward the non-ionized species, significantly improving partitioning into the organic phase.

Q2: My recovery is inconsistent (high RSD) despite acidification. Could the matrix be interfering chemically? A: Yes. Citrinin has a structure capable of chelating multivalent metal ions (e.g., Fe³⁺, Ca²⁺, Mg²⁺) present in grains and feed. These complexes can precipitate or bind irreversibly to matrix solids.

  • The Fix: Introduce a chelating agent.

  • Protocol Adjustment: Add Na₂EDTA (approx. 10–20 mg per gram of sample) during the initial aqueous suspension step. This sequesters metal ions, releasing Citrinin for extraction.

Q3: When should I add the (-)-Citrinin-13C,d2 Internal Standard? A: Timing is critical. If you add the IS after extraction, you are only correcting for matrix effects (signal suppression), not extraction efficiency.

  • Best Practice: Spike the IS directly onto the weighed solid sample. Vortex and let it equilibrate for 15–30 minutes before adding any solvent. This allows the IS to bind to the matrix similarly to the native toxin, ensuring the IS accurately tracks extraction losses.

Category B: Chromatographic & Detection Issues

Q4: My IS peak is tailing or splitting, reducing the integration accuracy. A: This is a classic sign of metal interaction within the LC system or column frit. Citrinin "drags" on active metal sites.

  • The Fix:

    • Passivate the LC system: Flush with 30% Phosphoric acid (overnight) if the system is old (consult manual first).

    • Mobile Phase Modifier: Add 5–10 µM EDTA to mobile phase A (Water + 0.1% FA). This masks metal ions in the flow path.

    • Column Choice: Use a column with "hybrid particle" technology or PEEK-lined hardware to minimize metal exposure.

Q5: I see severe signal suppression (>80%) in the MS/MS. A: Complex matrices like Red Yeast Rice contain high levels of pigments and monacolins that co-elute with Citrinin.

  • The Fix:

    • Dilution: Dilute the final extract 1:10 or 1:20. Modern MS/MS sensitivity usually allows this.

    • Cleanup: If dilution is insufficient, use an Immunoaffinity Column (IAC) . However, ensure the loading buffer is pH 7.4 (PBS), as antibodies do not bind Citrinin at acidic pH. You must neutralize your acidic extract before loading it onto an IAC.

Category C: Stability

Q6: My IS signal decreases over the course of a long batch run. A: Citrinin is sensitive to UV/VIS light and can degrade in solution.

  • The Fix: Use amber silanized glass vials . Avoid clear plastic, which can adsorb Citrinin. Keep the autosampler temperature at 4°C.

Part 2: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for isolating the root cause of low recovery.

CitrininTroubleshooting Start Problem: Low Recovery of (-)-Citrinin-13C,d2 CheckType Is recovery low relative to Solvent Std (Absolute) or Native Analyte (Relative)? Start->CheckType Absolute Absolute Area Low (Suppression or Loss) CheckType->Absolute Low Area Counts Relative Relative Ratio Variable (Equilibration Issue) CheckType->Relative Inconsistent Ratio Step1 Check Extraction pH Absolute->Step1 Action4 Action: Increase Equilibration Time (15-30 min) Relative->Action4 Action1 Action: Acidify Extraction (1% Formic Acid) Step1->Action1 pH > 3 Step2 Check Matrix Type (High Metal Content?) Step1->Step2 pH is Acidic Action2 Action: Add Na2EDTA to Sample Step2->Action2 Cereals/Feed Step3 Check Peak Shape (Tailing?) Step2->Step3 Clean Matrix Action3 Action: Add EDTA to Mobile Phase / Passivate LC Step3->Action3 Yes

Caption: Decision tree for isolating the root cause of Citrinin internal standard loss.

Part 3: Optimized Extraction Protocol (High-Recovery)

This protocol is designed to overcome the specific chemical limitations of Citrinin (solubility, pKa, and chelation).

Methodology: Modified QuEChERS with Acidification & EDTA.

Step Action Scientific Rationale
1. Weighing Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.Smaller sample size reduces matrix load.
2. Spiking Add (-)-Citrinin-13C,d2 IS solution.
3. Equilibration Wait 30 minutes at room temperature.Allows IS to bind to matrix sites, mimicking native analyte.
4. Hydration Add 10 mL water containing 200 mg Na₂EDTA . Vortex 1 min.EDTA disrupts metal-citrinin complexes; water swells the pores.
5. Extraction Add 10 mL Acetonitrile containing 1% Formic Acid .Acidification (pH < 3) ensures Citrinin is protonated (neutral) and partitions into ACN.
6. Partitioning Add salts (4g MgSO₄ + 1g NaCl). Shake vigorously 1 min.Induces phase separation. Avoid citrate buffers to maintain low pH.
7. Centrifugation Centrifuge at 4000 rpm for 5 min.
8. Cleanup Transfer supernatant to dSPE tube (C18 + MgSO₄). Do not use PSA .PSA (Primary Secondary Amine) is basic and will remove the acidic Citrinin.
9. Analysis Filter (PTFE) and analyze by LC-MS/MS.

Part 4: Quantitative Data Summary

Table 1: Impact of Extraction Conditions on Citrinin Recovery (Cereal Matrix)

Extraction SolventBuffer/AdditiveMean Recovery (%)RSD (%)Notes
ACN:Water (80:20)None45 - 60%15%Poor partitioning due to ionization.
ACN:Water (80:20)Citrate Buffer (pH 5.5)65 - 75%10%pH still too high for full protonation.
ACN:Water (80:20) 1% Formic Acid 90 - 105% <5% Optimal pH for hydrophobic retention.
ACN:Water (80:20)1% FA + EDTA95 - 110%<3%Best for high-metal matrices (e.g., feed).

Part 5: Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis LC-MS/MS Analysis Sample Sample (2g) Spike Spike IS: (-)-Citrinin-13C,d2 (Equilibrate 30 min) Sample->Spike AddAq Add Water + Na2EDTA (Break Chelation) Spike->AddAq Extract Add ACN + 1% Formic Acid (Protonate Analyte) AddAq->Extract Salts Add MgSO4 / NaCl (Phase Separation) Extract->Salts dSPE dSPE: C18 + MgSO4 (NO PSA/Amines) Salts->dSPE Filter Filter (0.2 µm PTFE) dSPE->Filter LC LC: C18 Column MP: H2O/ACN + 0.1% FA Filter->LC

Caption: Optimized workflow emphasizing critical acidification and chelation-breaking steps.

References

  • European Food Safety Authority (EFSA). (2012). "Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed." EFSA Journal. Link

  • Anastassiades, M., et al. (2003).

correcting matrix effects in citrinin analysis with (-)-Citrinin-13C,d2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Matrix Effects in Citrinin Analysis with (-)-Citrinin-13C,d2

Status: Operational | Expert: Senior Application Scientist

Welcome to the Citrinin IDMS Support Portal

You are accessing the technical guide for high-precision quantification of Citrinin (CIT) in complex matrices (grains, feed, red yeast rice, and biological fluids). This guide focuses on Isotope Dilution Mass Spectrometry (IDMS) using the specific internal standard (-)-Citrinin-13C,d2 .

Unlike external calibration, which fails to account for ionization suppression in the electrospray source (ESI), this workflow uses a co-eluting, stable isotope-labeled analog to normalize every data point against matrix-induced variability.

Module 1: Method Configuration & MS/MS Transitions

Objective: Configure your Triple Quadrupole (QqQ) for specific detection of Citrinin and its isotopologue.

The Internal Standard: (-)-Citrinin-13C,d2[1]
  • Chemical Nature: This standard contains one Carbon-13 atom and two Deuterium atoms incorporated into the citrinin skeleton.

  • Mass Shift: +3 Da relative to native Citrinin.

  • Why this matters: The mass difference is small. You must ensure your quadrupole resolution is sufficient (typically 0.7 FWHM) to prevent "cross-talk" from the native M+2 isotope peak contributing to the Internal Standard (IS) channel.

Optimized MRM Transitions

Note: Exact collision energies (CE) vary by instrument vendor (Agilent/Sciex/Thermo/Waters). Perform a product ion scan to optimize.

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)TypeRationale
Citrinin (Native) ESI (+)251.1

233.1 QuantifierLoss of H₂O (Characteristic)
251.1205.1QualifierLoss of H₂O + CO
(-)-Citrinin-13C,d2 ESI (+)254.1

236.1 QuantifierShifted Quantifier (+3 Da)
254.1208.1QualifierShifted Qualifier (+3 Da)

⚠️ Critical Setup Check:

  • Acidic Mobile Phase: Citrinin is a carboxylic acid (pKa ~2.7). You must use an acidic mobile phase (e.g., 0.1% Formic Acid) to keep it protonated (

    
    ) and improve retention on C18 columns. Neutral pH causes peak tailing and sensitivity loss.
    
  • Retention Time Matching: The IS and Native Citrinin must elute at the exact same time (or within <0.05 min). If they separate, the IS cannot correct for the specific matrix suppression occurring at that moment in the gradient. Deuterium labeling can sometimes cause a slight "isotope effect" shift; ensure your gradient is shallow enough if this occurs.

Module 2: Experimental Workflow & Sample Preparation

Objective: Extract Citrinin while minimizing degradation and maximizing recovery.

The "Why" Behind the Protocol

Citrinin is light-sensitive and unstable in alkaline conditions .

  • Light: Photodegradation converts Citrinin into Citrinin H1/H2. Always use amber glassware.

  • pH: Basic conditions cause ring opening and decomposition. Extraction solvents must be acidic.

  • Chelation: Citrinin can chelate metal ions in the LC system. Adding EDTA to the mobile phase or system passivation is often required if peak shape is poor.

Step-by-Step IDMS Protocol

IDMS_Workflow Start Sample Homogenization (Grind to <500 µm) Weigh Weigh Sample (e.g., 5.0 g) Start->Weigh Spike SPIKE IS HERE Add (-)-Citrinin-13C,d2 Weigh->Spike CRITICAL: Spike before solvent Extract Extraction ACN:H2O:Formic Acid (79:20:1) Spike->Extract Shake Agitation (30-60 min) Extract->Shake Centrifuge Centrifugation (4000g, 10 min) Shake->Centrifuge Filter Filtration (PTFE, 0.2 µm) Centrifuge->Filter Inject LC-MS/MS Analysis Filter->Inject

Figure 1: Isotope Dilution Workflow. Spiking the Internal Standard (IS) prior to extraction compensates for both extraction efficiency (Recovery) and Matrix Effects (ME).

Module 3: Troubleshooting Matrix Effects & Recovery

User Issue: "My recovery is low, or my calculated concentration is inconsistent."

Diagnostic Logic

Use the Matrix Effect (ME%) calculation to diagnose the source of the error.



  • ME < 100%: Ion Suppression (Common in grains/feed).

  • ME > 100%: Ion Enhancement.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
IS Peak Area varies >20% between samples Heavy Matrix SuppressionNormal behavior for IDMS. As long as the ratio (Native/IS) is consistent, the method is working. If area drops below LOD, dilute the sample extract (1:5 or 1:10) to reduce matrix load.
Native Citrinin detected in "Blank" CarryoverCitrinin is "sticky." Add a needle wash step with 50% Methanol + 0.1% Formic Acid . Ensure the wash is acidic.
IS Signal in Native Channel (Cross-talk) Isotopic InterferenceThe native M+3 isotope overlaps with the IS. If Native conc. is very high (>1000 ppb), it contributes signal to the IS. Solution: Dilute sample to bring Native conc. down, or use a higher mass IS (e.g., 13C13) if available.
Poor Peak Shape (Tailing) Metal Interaction or pHCitrinin chelates iron/steel. 1. Use PEEK tubing/fittings where possible. 2. Add 5mM Ammonium Formate to mobile phase. 3. Ensure pH < 3.0.
Decision Tree: Solving Low Sensitivity

Troubleshooting_Tree Start Problem: Low Sensitivity / Poor Quantification CheckIS Check IS Peak Area in Sample vs. Solvent Standard Start->CheckIS IsSuppressed Is IS Area < 50% of Solvent? CheckIS->IsSuppressed YesSuppressed YES: Ion Suppression IsSuppressed->YesSuppressed High Matrix Load NoSuppressed NO: Extraction/Stability Issue IsSuppressed->NoSuppressed Loss of Analyte Action1 Dilute Extract (1:10) Re-inject YesSuppressed->Action1 Action2 Check Extraction pH (Must be Acidic) NoSuppressed->Action2 Action3 Check Light Exposure (Did Citrinin degrade?) NoSuppressed->Action3

Figure 2: Diagnostic decision tree for isolating matrix effects from extraction losses.

Module 4: Stability & Storage FAQs

Q: How do I store the (-)-Citrinin-13C,d2 stock solution?

  • A: Store at -20°C in Amber Vials . Citrinin degrades rapidly under UV/VIS light.

  • Solvent: Store stock in Methanol or Acetonitrile . Do not store in water or basic buffers for long periods.

Q: Can I use a "Dilute and Shoot" method?

  • A: Yes, but only with this Internal Standard. Since you are not cleaning up the matrix (removing proteins/lipids), the suppression will be severe. The (-)-Citrinin-13C,d2 will correct for this suppression, provided the signal is still visible above the noise floor.

Q: Why does my IS have two peaks?

  • A: Citrinin can exist in equilibrium with a hydrated form or a degradation product (Citrinin H1) if the pH is wrong. Ensure your mobile phase is acidic (pH 2.5–3.0). If the IS is degrading, the native analyte is likely degrading too.

References

  • European Food Safety Authority (EFSA). (2012).[1] Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed.[2] EFSA Journal.

  • Vuković, G., et al. (2019).[3] Development and validation of LC-MS/MS method for the citrinin determination in red rice. Journal of Agronomy, Technology and Engineering Management.

  • Doughari, J. H. (2015).[4] The Occurrence, Properties and Analytical Methods of Citrinin.[5][6] In Mycotoxins - Properties, Applications and Hazards.

  • Cayman Chemical. (n.d.). Citrinin-13C Internal Standard Product Information. (Reference for stability and handling). (Note: While 13C13 is cited here for general handling, the chemical properties regarding light sensitivity apply equally to the -13C,d2 analog).

Sources

Technical Support Center: Resolving Signal Suppression for (-)-Citrinin-13C,d2

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CIT-ISO-SUP-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Citrinin Paradox"

You are likely encountering signal suppression because Citrinin presents a fundamental chromatographic-ionization conflict, often called the "Citrinin Paradox."

  • Chromatography: Citrinin is a carboxylic acid (pKa ~1.2). To retain it on a reverse-phase (C18) column, you must use an acidic mobile phase to keep it protonated (neutral).

  • Ionization: Citrinin ionizes best in ESI Negative mode (

    
    ). However, ESI- efficiency is highest at neutral/basic  pH, where the molecule is already deprotonated.
    

The Conflict: If you run acidic mobile phases (for retention), you suppress ionization in the source. If you run neutral phases (for ionization), you lose retention and peak shape.

Furthermore, you are using (-)-Citrinin-13C,d2 . While Carbon-13 is stable, the Deuterium (d2) atoms can cause a slight retention time shift (the "Isotope Effect") relative to the native analyte. If your matrix interference (e.g., phospholipids) elutes during this slight shift, your Internal Standard (IS) will not experience the same suppression as your analyte, rendering the correction invalid.

Module 1: Diagnostic Protocol (Is it actually suppression?)

Before modifying your method, you must quantify the suppression using the Matuszewski Protocol . This distinguishes between low extraction recovery and actual matrix effects.[1][2][3]

The 3-Set Experiment

Prepare the following three sets of samples (n=5 replicates each):

  • Set A (Neat Standard): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract a blank matrix, then spike Analyte + IS after extraction.

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix before extraction (Standard Protocol).

Calculations
MetricFormulaInterpretation
Matrix Effect (ME%)

< 100% : Ion Suppression> 100% : Ion Enhancement100% : No Effect
Recovery (RE%)

Efficiency of your extraction method (e.g., QuEChERS).[4][5]
Process Efficiency (PE%)

The total yield of your method.
Workflow Diagram: The Matuszewski Logic

MatrixEffectLogic Start Start Diagnostic CalcME Calculate ME% = (Set B / Set A) * 100 Start->CalcME DecisionME Is ME% < 80%? CalcME->DecisionME Suppression CONFIRMED: Signal Suppression Issue is in the Source/Chromatography DecisionME->Suppression Yes NoSuppression NO Suppression Check Extraction Recovery (RE%) DecisionME->NoSuppression No CalcRE Calculate RE% = (Set C / Set B) * 100 NoSuppression->CalcRE DecisionRE Is RE% Low? CalcRE->DecisionRE BadPrep Issue is Sample Prep (Analyte lost during extraction) DecisionRE->BadPrep Yes SystemOK System Optimal DecisionRE->SystemOK No

Figure 1: Logic flow for distinguishing between matrix effects (suppression) and extraction losses.

Module 2: Troubleshooting the Internal Standard (13C,d2)

Issue: The Deuterium Isotope Effect. Symptom: The IS peak elutes slightly earlier than the native Citrinin peak.

Because C-D bonds are shorter and stronger than C-H bonds, deuterated compounds are slightly less lipophilic. In high-resolution chromatography, (-)-Citrinin-13C,d2 may elute 0.1–0.2 minutes before native Citrinin.

Why this causes failure: If a suppression zone (e.g., a phospholipid peak) elutes at exactly the IS retention time but not the analyte retention time (or vice versa), the IS fails to correct the data.

Solution:

  • Check Extracted Ion Chromatograms (EIC): Overlay the Native Citrinin transition and the IS transition. Zoom in closely.

  • Calculate Peak Overlap: If the retention time difference (

    
    ) is > 0.05 min, you must adjust the gradient to be shallower to ensure they experience the same matrix environment, or switch to a fully Carbon-13 labeled standard (e.g., 13C13-Citrinin) which has no RT shift.
    

Module 3: Sample Preparation (Removing the Matrix)

If Module 1 confirms suppression (ME < 80%), "Dilute-and-Shoot" is likely insufficient. You must remove phospholipids (PLs), which are the primary cause of suppression in biological/food matrices.[6]

Protocol Comparison: Cleaning the Matrix
MethodEfficacy for CitrininProsCons
Protein Precipitation (PPT) LowCheap, fast.Does NOT remove phospholipids. High suppression risk.
QuEChERS (Standard) MediumGood for solids (grains).Co-extracts fats/lipids.[1] Requires dSPE cleanup.
QuEChERS + EMR-Lipid High Specifically removes lipids without retaining Citrinin.Requires specific "Enhanced Matrix Removal" cartridges.
Immunoaffinity (IAC) Very High Specific antibody binding to Citrinin.Expensive, slow, single-analyte focus.

Recommended Workflow (QuEChERS + Lipid Removal):

  • Extract: 5g Sample + 10mL Water + 10mL Acetonitrile (1% Formic Acid). Shake 1 min.

  • Salt Out: Add MgSO4/NaCl (4:1). Centrifuge 5 min @ 3000g.

  • Cleanup (Crucial): Pass 1mL supernatant through a Phospholipid Removal Plate (e.g., Captiva EMR or Ostro). Do not use C18 dSPE, as it may retain the acidic Citrinin.

  • Evaporate & Reconstitute: Evaporate to dryness; reconstitute in mobile phase.

Module 4: Chromatographic Optimization

To solve the "Citrinin Paradox" (Retention vs. Ionization), you must optimize the mobile phase.

The Golden Rule: Do not use high concentrations of strong acids (TFA, Heptafluorobutyric acid) in ESI Negative mode. They cause severe signal suppression.

Recommended Mobile Phase:

  • Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 for retention).

  • Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Alternative (If suppression persists): 5mM Ammonium Acetate (pH ~5-6). Note: Retention will decrease; use a longer column or lower organic start.

Gradient Strategy: Phospholipids usually elute at high organic composition (90-100% B).

  • Flush: Ensure your gradient holds at 100% B for at least 2 minutes after the analyte elutes to wash off lipids.

  • Equilibrate: Allow 3-5 column volumes of re-equilibration to prevent "wrap-around" lipids from suppressing the next injection.

Module 5: Master Troubleshooting Workflow

Use this diagram to navigate your specific experimental failure.

CitrininTroubleshooting Problem Low IS Signal / High Variation CheckRT Check RT Shift (Native vs IS) Problem->CheckRT ShiftYes Shift > 0.05 min CheckRT->ShiftYes ShiftNo Perfect Overlap CheckRT->ShiftNo ActionGradient Flatten Gradient Increase Resolution ShiftYes->ActionGradient Isotope Effect CheckPL Monitor Phospholipids (m/z 184 or 104) ShiftNo->CheckPL PL_Coelute PLs Co-elute with Citrinin CheckPL->PL_Coelute ActionClean Use EMR-Lipid or IAC Cleanup PL_Coelute->ActionClean Yes (Prep Fix) ActionChrom Change Column Selectivity (Phenyl-Hexyl or Polar C18) PL_Coelute->ActionChrom Yes (LC Fix)

Figure 2: Decision tree for isolating the source of signal variation.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link][2]

  • European Reference Laboratory for Mycotoxins. (2019). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]

  • Agilent Technologies. (2016). Multi-Residue Analysis of Mycotoxins with Selective Lipid Removal using Captiva EMR-Lipid.[1] Application Note. [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Waters Blog. [Link]

Sources

Technical Support Center: (-)-Citrinin-13C,d2 Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Why is this molecule difficult? Citrinin (and its stable isotope internal standard, (-)-Citrinin-13C,d2) presents a "perfect storm" of chromatographic challenges. It contains a carboxylic acid moiety (


) and a phenolic hydroxyl group (

), making it highly sensitive to mobile phase pH. Furthermore, it acts as a chelating agent, capable of binding trace metals in the LC system, leading to severe peak tailing or disappearance.

The Isotope Factor: While (-)-Citrinin-13C,d2 is chemically nearly identical to native Citrinin, the presence of deuterium (


) can induce a slight "isotope effect," often causing the IS to elute marginally earlier than the native analyte on C18 columns. However, if the IS peak shape is poor, the native quantification is compromised. 

Diagnostic Workflow

Before altering your method, identify the specific symptom using the logic flow below.

CitrininTroubleshooting Start START: Identify Symptom Tailing Symptom: Peak Tailing (Asymmetry > 1.5) Start->Tailing Split Symptom: Split or Broad Peaks Start->Split Ghost Symptom: Ghost Peaks or Low Recovery Start->Ghost CheckPH Check Mobile Phase pH Is pH < 2.5? Tailing->CheckPH Split->CheckPH CheckLight Check Light Exposure Amber glassware used? Ghost->CheckLight CheckMetal Check Metal Components Is system passivated? CheckPH->CheckMetal Yes ActionAcid ACTION: Add 0.1% Formic Acid (Target pH 2.1-2.3) CheckPH->ActionAcid No (pH > 3) ActionEDTA ACTION: Add 5mM EDTA or use PEEK tubing CheckMetal->ActionEDTA No CheckLight->CheckMetal Yes ActionDark ACTION: Protect from light (Degrades to Citrinin H1/H2) CheckLight->ActionDark No

Figure 1: Decision matrix for diagnosing Citrinin peak shape anomalies. Prioritize pH adjustment first.

Troubleshooting Guide (FAQ Format)

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Q: My (-)-Citrinin-13C,d2 peak looks like a "shark fin" with a long tail. What is happening?

The Science: Citrinin has a carboxylic acid


 of approximately 2.3. If your mobile phase pH is near this value (e.g., pH 3-4 using weak acetic acid), the molecule exists in a mixed state (partially ionized and partially neutral). The ionized form interacts strongly with residual silanols on the silica column surface (ion-exchange mechanism), causing the tail.[1]

The Fix: You must suppress the ionization of the carboxylic acid to keep the molecule neutral and hydrophobic.

  • Switch Acid: Replace Acetic Acid with Formic Acid (0.1% to 0.2%) . Formic acid is stronger and will drive the pH down to ~2.1–2.3.

  • Column Choice: Ensure you are using a "Type B" high-purity silica column (fully end-capped). Avoid older "Type A" columns which have high silanol activity.

Issue 2: Peak Broadening or Splitting

Q: The peak appears to be splitting into two, or is exceptionally broad.

The Science: This is often a solvent mismatch issue. Citrinin is highly soluble in organic solvents (MeOH/ACN) but less soluble in water.[2][3] If you dissolve your sample in 100% Methanol and inject it into a mobile phase that is 90% Water, the Citrinin precipitates momentarily at the head of the column or travels faster than the mobile phase initially, causing band broadening.

The Fix:

  • Match the Matrix: Dissolve your standard/sample in a solvent composition that matches your initial mobile phase conditions (e.g., 50:50 MeOH:Water with 0.1% Formic Acid).

  • Injection Volume: Reduce injection volume (e.g., from 10 µL to 2-5 µL) to minimize solvent effects.

Issue 3: Low Intensity or Missing Peaks

Q: I injected the standard, but the signal is 10x lower than expected, or the peak shape is "ragged."

The Science: Citrinin is a known chelator.[4] It can form complexes with iron or stainless steel components in your HPLC flow path (frits, needles, tubing). These complexes elute poorly or not at all.

The Fix:

  • Passivation: Wash the system with 30% Phosphoric Acid (disconnect the column first!) to remove metal ions.

  • Chelating Additive: Add 0.5 mM to 5 mM EDTA (disodium salt) to the aqueous mobile phase. This scavenges metals before Citrinin can bind to them. Note: If using MS detection, keep EDTA concentration low (<0.1 mM) to avoid source suppression, or use a metal-free (PEEK-lined) column.

Stability & Handling (Crucial for Isotopologues)

Q: I see "ghost peaks" eluting before my main Citrinin peak.

The Science: Citrinin is photosensitive and thermolabile.

  • Light: Exposure to white or blue light causes degradation.

  • Heat: In aqueous solution, Citrinin degrades rapidly at temperatures >60°C.

Protocol:

  • Glassware: Use Amber silanized glass vials exclusively.

  • Temperature: Set the autosampler temperature to 4°C .

  • Storage: Store the stock solution of (-)-Citrinin-13C,d2 at -20°C in non-protic solvents (e.g., pure Acetonitrile) rather than water/methanol mixtures.

Optimized "Gold Standard" Protocol

Use this baseline method to validate your system performance.

ParameterSpecificationRationale
Column C18 End-capped (e.g., 2.1 x 100 mm, 1.7–3 µm)High hydrophobicity required; end-capping reduces silanol tailing.
Mobile Phase A Water + 0.1% Formic AcidCritical: Low pH (<2.5) keeps Citrinin protonated.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for Citrinin than MeOH.
Flow Rate 0.3 – 0.4 mL/minStandard for UHPLC/HPLC compatibility.
Gradient 30% B to 90% B over 8 minsCitrinin typically elutes at ~50-60% organic.
Injection Solvent 50:50 Mobile Phase A : BPrevents solvent mismatch broadening.
Detection (MS) ESI Negative Mode (preferred) or PositiveCitrinin ionizes well in Neg mode (

), often with lower background.
Mechanism of Action: pH Control

The diagram below illustrates why acidification is non-negotiable for this assay.

CitrininMechanism cluster_0 Scenario A: pH 4.0 (Weak Acid) cluster_1 Scenario B: pH 2.1 (Formic Acid) Cit_Ion Citrinin (COO-) Interaction Secondary Interaction (Tailing) Cit_Ion->Interaction Silanol Silica Surface (Si-OH) Silanol->Interaction Cit_Neu Citrinin (COOH) Neutral Elution Clean Elution (Sharp Peak) Cit_Neu->Elution Hydrophobic Interaction Only Silanol_2 Silica Surface

Figure 2: At pH 4.0, the ionized carboxyl group interacts with the column, causing drag. At pH 2.1, the molecule is neutral and interacts purely via hydrophobic mechanisms.

References

  • European Union Reference Laboratories. Guidance on the determination of Citrinin in food and feed. [Link]

  • Reinhard, H., & Zimmerli, B. (1999). Reversed-phase liquid chromatographic behavior of the mycotoxins citrinin and ochratoxin A. Journal of Chromatography A, 862(2), 147-159.[5] [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Schmidt-Heydt, M., et al. (2012). Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light. PLoS ONE. [Link]

Sources

Technical Support Center: Precision Quantitation of Citrinin via IDMS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Paradox

Welcome to the Technical Support Center. You are likely here because your calibration curves for Citrinin (CIT) are showing non-linearity at the lower limits, or your blanks are showing "ghost" peaks despite rigorous cleaning.

In Isotope Dilution Mass Spectrometry (IDMS), the internal standard (IS) is the anchor of accuracy. However, when using an analog with a narrow mass shift—such as (-)-Citrinin-13C,d2 (+3 Da shift)—cross-talk becomes a critical vulnerability. This guide addresses the two distinct vectors of cross-talk:

  • Native-to-IS Contribution: High concentrations of native analyte mimicking the IS (via natural isotopes).

  • IS-to-Native Contribution: The IS contributing signal to the native channel (via isotopic impurities or label instability).

Module 1: Diagnostic Workflow (The Triage)

Before optimizing instrument parameters, you must identify the direction and source of the interference. Use this logic gate to diagnose your specific issue.

Diagnostic Logic Flow

CrossTalkDiagnosis Start Start: Observe Interference Step1 Inject Pure IS (No Native) Monitor Native Channel Start->Step1 Decision1 Signal in Native Channel? Step1->Decision1 Step2 Inject Pure Native (High Conc) Monitor IS Channel Decision1->Step2 No Result1 Issue: Isotopic Impurity (IS contains D0) Decision1->Result1 Yes (>0.5% of LLOQ) Decision2 Signal in IS Channel? Step2->Decision2 Result2 Issue: Natural Isotope Contribution (Native M+3 overlap) Decision2->Result2 Yes (Mass Resolution/Isotopes) Result3 Issue: Collision Cell Cross-Talk (Dwell/Pause Time) Decision2->Result3 Yes (Retention Time Shift?) Clean System is Clean Decision2->Clean No

Figure 1: Diagnostic logic tree for isolating the source of spectral overlap in IDMS workflows.

Module 2: The "M+3" Hazard & MRM Optimization

The specific standard (-)-Citrinin-13C,d2 introduces a mass shift of only +3 Da .

  • Native Citrinin (MW 250.25): The natural abundance of the M+3 isotope is low, but at high native concentrations (common in contaminated grains), the "tail" of the native isotopic envelope can bleed into the IS window.

Critical Protocol: Transition Selection

You must select Multiple Reaction Monitoring (MRM) transitions where the label is retained in the fragment ion. If the fragmentation pathway involves losing the moiety containing the 13C or Deuterium, the IS and Native will produce identical product ions, destroying selectivity.

Recommended Transitions (ESI Negative Mode):

AnalytePrecursor Ion (

)
Product Ion (

)
Loss IdentitySuitability
Native Citrinin 249.1 [M-H]⁻205.1

(44 Da)
Quantifier
249.1 [M-H]⁻177.1

+

Qualifier
Citrinin-13C,d2 252.1 [M-H]⁻208.1

Quantifier (Assuming label on ring)
252.1 [M-H]⁻180.1

+

Qualifier

Warning: If your d2 label is located on a methyl group that is subject to radical loss during fragmentation, you cannot use transitions involving that loss. Always verify the Certificate of Analysis (CoA) for the exact label position.

Troubleshooting Guide: Mass Resolution

If you observe Native-to-IS cross-talk (Result 2 in Fig 1):

  • Narrow the Quadrupole Window: Standard unit resolution (0.7 Da FWHM) may be too wide for a +3 Da shift.

  • Action: Tighten Q1 resolution to 0.5 Da or High Resolution mode if using a TQ system. This reduces the "shoulder" overlap from the Native M+3 isotope.

Module 3: Experimental Setup & Concentration Balancing

The most common user error is overdosing the Internal Standard. In IDMS, "more is not better."

The "Signal-to-Crosstalk" Ratio

If your IS contains 0.5% unlabeled Citrinin (impurity), adding 1000 ng/mL of IS adds 5 ng/mL of "fake" native Citrinin to every sample. If your Lower Limit of Quantitation (LLOQ) is 1 ng/mL, you have just destroyed your sensitivity.

Optimized Concentration Protocol:

ParameterRecommendationRationale
IS Concentration 25–50 ng/mL (in final vial)High enough to be stable, low enough that impurities < LLOQ.
Native Calibration Range 0.5 – 100 ng/mLAvoids detector saturation which broadens peaks and worsens cross-talk.
Dwell Time > 20 msEnsures sufficient ion statistics.
Pause Time 3–5 msCritical: Allows the collision cell to empty between transitions to prevent "ghosting."
Workflow: Cross-Talk Validation

Perform this validation before running your sample batch.

  • The "Blank + IS" Test:

    • Inject a matrix blank spiked only with IS at the working concentration.

    • Pass Criteria: The area count in the Native channel must be < 20% of the LLOQ area.

    • Fail? Dilute the IS working solution.

  • The "ULOQ + No IS" Test:

    • Inject the highest calibration standard (ULOQ) without any IS.

    • Pass Criteria: The area count in the IS channel must be < 5% of the average IS response .

    • Fail? You have Isotopic Contribution (M+3). You must either lower the ULOQ or tighten Q1 resolution.

Frequently Asked Questions (FAQ)

Q1: Why use (-)-Citrinin-13C,d2 (+3 Da) instead of a fully labeled U-13C (+13 Da) standard? A: Cost and availability. Fully labeled mycotoxins are significantly more expensive. The +3 Da standard is a cost-effective alternative but requires the stricter instrument control described in Module 2.

Q2: My IS peak retention time is slightly different from my Native peak. Is this a problem? A: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts and often elute slightly earlier on Reverse Phase (C18) columns.

  • Impact: If the shift is >0.1 min, the IS may not perfectly compensate for matrix effects (suppression/enhancement) occurring at the exact elution time of the native analyte.

  • Fix: Use a column with high aqueous stability or switch to a biphenyl phase to align retention times better.

Q3: I see "ghost" peaks in the IS channel even when injecting solvent blanks. A: This is likely Carryover , not cross-talk. Citrinin is an organic acid and can stick to metal surfaces in the HPLC flow path.

  • Fix: Use a needle wash solution containing 50:50 Methanol:Water + 1% Ammonia . The high pH helps deprotonate and solubilize the Citrinin for removal.

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed. EFSA Journal. Link

  • Li, P., et al. (2019). Development and validation of LC-MS/MS method for the citrinin determination in red rice. Journal of Agronomy, Technology and Engineering Management.[1] Link

  • Stokvis, E., et al. (2005). Quantitative analysis of synthetic drugs in biological fluids using LC-MS/MS: The importance of the internal standard. Biomedical Chromatography.[2] Link

  • Agilent Technologies. (2020). Minimizing Cross-Talk in MRM Analysis. Technical Note. Link

  • Romer Labs. (2023). Isotope Labeled Internal Standards for Mycotoxin Analysis. Method Guide.[3] Link

Sources

Technical Support Center: Optimization of Electrospray Ionization for (-)-Citrinin-13C,d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of ionizing and quantifying (-)-Citrinin using its stable isotope-labeled internal standard, (-)-Citrinin-13C,d2 (SIL-IS). Citrinin is a polyketide mycotoxin with a carboxylic acid moiety (pKa ~2.7) and a phenolic hydroxyl group. While it can be analyzed in positive mode, Negative Electrospray Ionization (ESI-) often yields superior sensitivity and selectivity in complex matrices (e.g., plasma, urine, fermented grains) by leveraging the molecule's natural acidity.

This document moves beyond basic setup, focusing on the causality of signal suppression, the physics of the deuterium isotope effect, and the chemistry required to stabilize this light-sensitive analyte.

Module 1: The Physics of Ionization (Source Optimization)

Critical Decision: Polarity Selection

Recommendation: Negative Mode (ESI-) is the primary recommendation.

  • Mechanism: Citrinin contains a carboxylic acid group that readily deprotonates to form

    
    .
    
  • Why: In positive mode (ESI+), Citrinin requires protonation

    
    . While possible, ESI+ often suffers from higher background noise in biological matrices and requires acidic mobile phases that can degrade the mycotoxin over time. ESI- exploits the molecule's inherent pKa (2.7), allowing for efficient ionization even at lower source energies.
    
Source Parameter Configuration
  • Capillary Voltage: Set between 2.5 – 3.0 kV (ESI-). Excessive voltage (>3.5 kV) often causes corona discharge in negative mode, reducing signal stability.

  • Desolvation Temperature: 350°C – 400°C . Citrinin is thermally labile in solution but stable in the gas phase during the millisecond transit time of ESI. High heat is necessary to desolvate the droplets effectively, especially if aqueous content is high.

  • Cone Voltage (Fragmentor): Optimize to 20-30 V .

    • Risk:[1][2] Too high, and you induce in-source fragmentation (decarboxylation), losing the precursor ion

      
      .
      
    • Test: Perform a "breakdown curve" experiment by ramping cone voltage from 0-60V while infusing the standard.

Visualization: Ionization Pathway

Citrinin_Ionization Figure 1: ESI- Ionization pathway for Citrinin. Note the risk of in-source decarboxylation. Start Liquid Phase (Mobile Phase) Droplet Charged Droplet (Coulombic Fission) Start->Droplet ESI- (High pH or Buffer) GasPhase Gas Phase Ion [M-H]- (m/z ~249) Droplet->GasPhase Desolvation (Heat/Gas) Fragment In-Source Fragment [M-H-CO2]- (m/z ~205) GasPhase->Fragment Excessive Cone Voltage

[2]

Module 2: Chemistry & Chromatography

The "Ammonium Acetate Sweet Spot"

Pure water/methanol gradients often lead to poor peak shape for Citrinin due to interaction with free silanols on the column. However, strong acids (Formic Acid > 0.1%) can suppress ionization in ESI-.

Protocol: Use 5mM Ammonium Acetate in both mobile phases.

  • Mechanism: Ammonium acetate buffers the mobile phase to pH ~4-5. This is acidic enough to keep silanols protonated (reducing tailing) but basic enough compared to the pKa of Citrinin (2.7) to ensure a significant population exists as the anion

    
     or is easily deprotonated in the source.
    
The Deuterium Isotope Effect (The "Gotcha")

Your standard is (-)-Citrinin-13C,d2 .

  • Issue: Deuterium (D) is more hydrophobic than Hydrogen (H). On C18 columns, deuterated isotopologues often elute slightly earlier than the native analyte.

  • Impact: If your MRM integration window is too tight, you might miss the SIL-IS peak, or the native analyte might elute on the tail of the suppression zone while the IS elutes in the clear, leading to quantification errors.

  • Solution: Ensure the retention time window is wide enough (± 0.5 min) to capture both the native (m/z 249) and the 13C,d2 standard (m/z 252).

ParameterNative Citrinin(-)-Citrinin-13C,d2
Precursor Ion (ESI-) 249.1 Da252.1 Da
Primary Fragment 205.1 (Loss of CO₂)208.1 (Loss of ¹³CO₂)*
Retention Time (C18)


(approx. 0.05 - 0.1 min earlier)

*Note: Exact fragment mass depends on the position of the 13C label. Verify with product ion scan.

Module 3: Stability & Handling Protocols

WARNING: Citrinin is photolabile and thermally unstable in acidic aqueous solutions.

  • Light Protection:

    • Use amber glass vials exclusively.

    • Citrinin degrades significantly under blue/UV light (450-470 nm).

  • Solvent Stability:

    • Stock solutions in 100% Methanol or Acetonitrile are stable at -20°C.

    • Avoid storing diluted working standards in acidic water (e.g., 0.1% Formic Acid) for >24 hours. The molecule can undergo hydration or degradation.

    • Best Practice: Prepare working dilutions daily in the mobile phase start conditions (e.g., 90:10 Water:MeOH with 5mM Ammonium Acetate).

Module 4: Troubleshooting Guide (FAQ)

Q1: My SIL-IS signal (m/z 252) is fluctuating wildly between injections. Why?

Diagnosis: This is likely a solubility or adsorption issue , not an MS issue.

  • Cause: Citrinin is hydrophobic. If your autosampler wash solvent is 100% aqueous, carryover occurs.

  • Fix: Set needle wash to 50:50 MeOH:Water (or stronger organic). Ensure the sample solvent matches the initial mobile phase strength to prevent precipitation in the needle.

Q2: I see a "crosstalk" signal. The native channel shows a peak when I inject only the SIL-IS.

Diagnosis: Isotopic Impurity or Fragmentation overlap.

  • Cause: The "13C,d2" label adds +3 Da. However, if the deuterium exchange is incomplete during synthesis, you may have "d0" or "d1" impurities in your standard.

  • Verification: Inject a high concentration of the SIL-IS (1000 ng/mL) and monitor the native transition (249->205). If a peak appears at the exact RT, your standard contains native Citrinin impurity.

  • Fix: You must subtract this background or purchase a higher purity standard.

Q3: Sensitivity drops after 50 injections.

Diagnosis: Source Contamination.

  • Cause: Mycotoxin extracts (especially from feed/grains) are "dirty." Lipids and proteins accumulate on the cone.

  • Fix:

    • Switch the divert valve to "Waste" for the first 1 min and last 2 mins of the run.

    • Clean the cone/capillary face with 50:50 MeOH:Water daily.

Visualization: Troubleshooting Logic

Troubleshooting_Flow Figure 2: Step-by-step logic for diagnosing low sensitivity in Citrinin analysis. Start Problem: Low Sensitivity CheckMode Check Polarity (Is it Negative Mode?) Start->CheckMode CheckPH Check Mobile Phase pH (Is it > 4.0?) CheckCone Check Cone Voltage (Is it < 30V?) CheckPH->CheckCone Yes ActionBuffer Add 5mM Amm. Acetate CheckPH->ActionBuffer No (Too Acidic) CheckMode->CheckPH Yes ActionMode Switch to ESI- CheckMode->ActionMode No ActionOpt Optimize Voltage (Prevent Fragmentation) CheckCone->ActionOpt No (Too High) CheckCone->ActionOpt Yes (Verify Tuning)

References

  • Application of ESI Modes: Paranthaman, R., et al. "Studies on Positive and Negative ionization mode of ESI-LC-MS for screening of Phytochemicals."[3] Semantic Scholar.

  • Source Optimization (DoE): "Optimization of the electrospray ionization source... for the LC-MS-MS determination of selected metabolites." Spectroscopy Online.

  • Citrinin Stability (Light/Heat): "Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro." NIH / PubMed.

  • Deuterium Isotope Effect: "Minimal deuterium isotope effects in quantitation... analyzed with capillary zone electrophoresis/mass spectrometry." NIH / PubMed.

  • Matrix Effects & Clean-up: "Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up." MDPI.

Sources

Technical Support Center: Optimizing (-)-Citrinin-13C,d2 MRM Channels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High background noise in the Internal Standard (IS) channel of Citrinin assays compromises quantitation accuracy, particularly at trace levels (low ppb/ppt). When using (-)-Citrinin-13C,d2 (a stable isotope-labeled analog with a mass shift of +3 Da), noise typically stems from three distinct vectors: Chemical Contamination , Isotopic Cross-talk , or Matrix Interference .

This guide provides a systematic troubleshooting protocol to isolate and eliminate these noise sources.

Diagnostic Workflow: Isolating the Noise Source

Before modifying your method, you must identify where the noise originates. Use the following logic flow to diagnose the issue.

NoiseDiagnosis Start Start: High Noise in Citrinin-13C,d2 Channel Step1 Run 'Zero Volume' Injection (Inject Mobile Phase only) Start->Step1 Decision1 Is the noise still present? Step1->Decision1 SystemContam Source: System/Mobile Phase (Chemical Noise) Decision1->SystemContam Yes Step2 Run Matrix Blank (No Analyte, No IS) Decision1->Step2 No Yes1 Yes No1 No MatrixInt Source: Matrix Interference (Isobaric Species) Step2->MatrixInt Yes Step3 Run High Conc. Native Standard (No IS) Step2->Step3 No Decision2 Is the noise present? Yes2 Yes No2 No Crosstalk Source: Isotopic Cross-talk (Native -> IS) Step3->Crosstalk Yes Impurity Source: Impure IS Stock (Contains Native) Step3->Impurity No Decision3 Signal in IS Channel? Yes3 Yes No3 No

Figure 1: Diagnostic decision tree for isolating background noise sources in LC-MS/MS.

Module 1: Chemical Contamination & Carryover

The Issue: Citrinin is a polyketide mycotoxin produced by ubiquitous fungi (Penicillium, Aspergillus). Laboratory contamination is common. If you see signal in the IS channel during a "Zero Injection," the contamination is likely in your system.

Troubleshooting Protocol

Q: Why do I see Citrinin IS peaks even when injecting pure solvent?

A: This is likely Carryover or System Contamination . Citrinin is acidic and can bind to active sites in the LC flow path.

  • The "Zero-Injection" Test:

    • Perform a "no-injection" run (instrument runs gradient, but injector valve does not switch).

    • Result: If peaks persist, the contamination is in the Mobile Phase or Column .

    • Action: Replace Mobile Phases. Flush column with 90% Acetonitrile/10% Water + 0.1% Formic Acid.

  • Injector Carryover Check:

    • Inject a high-concentration standard (e.g., 1000 ppb).

    • Immediately inject a blank solvent.

    • Result: If the blank shows a peak >20% of the LOQ, you have carryover.

    • Action: Change your needle wash solvent. Citrinin requires an organic-strong wash to remove it from the needle surface.

    • Recommended Wash: 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid.

Module 2: Isotopic Cross-Talk & Purity

The Issue: The target IS is (-)-Citrinin-13C,d2 . This provides a mass shift of +3 Da relative to the native analyte.

  • Native Citrinin (ESI+): [M+H]+ = 251.1

  • IS (13C,d2): [M+H]+ = 254.1

Q: Can high levels of Native Citrinin cause a "fake" signal in my IS channel?

A: Yes. This is called Isotopic Contribution . Carbon-13 occurs naturally (1.1% abundance). A molecule with ~13 carbons (Citrinin is C13H14O5) will have a natural isotopic envelope.

  • M+0 (251): 100%

  • M+1 (252): ~14.3%

  • M+2 (253): ~1.0%

  • M+3 (254): ~0.05%

While the M+3 contribution is low (0.05%), if your native Citrinin concentration is very high (e.g., >1000 ppb) and your IS concentration is low, the "tail" of the native distribution will appear in the IS channel (254).

Validation Experiment: Cross-Talk Check
  • Prepare: A high concentration standard of Native Citrinin (e.g., 500 ng/mL) containing NO Internal Standard .

  • Inject: Run this standard using your MRM method.

  • Analyze: Monitor the transition for the IS (254.1 > product).

  • Calculate:

    
    
    
  • Threshold: If Cross-talk > 0.1%, you must either:

    • Dilute samples before analysis.

    • Increase the concentration of the IS to "drown out" the noise.

Module 3: Chromatographic Optimization

The Issue: Poor peak shape (tailing) lowers the Signal-to-Noise (S/N) ratio, effectively raising the background noise floor.

Q: Should I use ESI+ or ESI- for Citrinin?

A: This is the most critical decision for noise reduction.

  • ESI- (Negative Mode): Citrinin contains a carboxylic acid. ESI- is generally more selective and has lower chemical background noise because fewer matrix compounds ionize in negative mode.

    • Transition: 249.1 -> 205.1 (Decarboxylation).

  • ESI+ (Positive Mode): Often provides higher absolute intensity but suffers from higher background noise and matrix effects.

    • Transition: 251.1 -> 233.1 (Water loss) or 205.1.

Recommendation: If your background noise is too high in ESI+, switch to ESI- .

Mobile Phase Strategy

Citrinin is a weak acid (pKa ~2.7). You must control pH to prevent peak splitting/tailing.

ParameterRecommendationReason
Aqueous Phase Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for ESI-)Keeps Citrinin protonated (ESI+) or buffers it (ESI-).
Organic Phase Acetonitrile (with 0.1% Formic Acid)Methanol can cause higher background noise in ESI due to solvation effects.
Column C18 or C18-PFP (Pentafluorophenyl)PFP columns often separate Citrinin better from matrix interferences than standard C18.

Module 4: Matrix Interference (The "Real" Sample)

The Issue: Complex matrices (grains, feed, urine) contain thousands of compounds. Some will be isobaric (same mass) as your IS.

Q: How do I clean up the matrix without losing the IS?

A: If the noise only appears in real samples (not solvent blanks), you need better sample prep.

  • Immunoaffinity Columns (IAC):

    • Gold Standard: Use Citrinin-specific IACs. These remove 99% of matrix noise.

    • Note: Ensure the antibody cross-reacts with the labeled IS. (Usually yes, but verify with vendor).

  • QuEChERS + dSPE:

    • If IAC is too expensive, use QuEChERS followed by dispersive SPE (C18 + PSA).

    • Warning: PSA (Primary Secondary Amine) removes organic acids. Do not use PSA if you want to recover Citrinin, as it is acidic. Use C18 only.

Visualizing the Matrix Effect

MatrixEffect cluster_Cleanup Clean-up Choice Sample Complex Sample (Feed/Grain) Extraction Solvent Extraction (ACN/H2O/Acid) Sample->Extraction BadPath dSPE with PSA (Removes Citrinin!) Extraction->BadPath Avoid GoodPath IAC or C18 Only (Retains Citrinin) Extraction->GoodPath Analysis LC-MS/MS IS Channel Noise BadPath->Analysis Low Signal GoodPath->Analysis Clean Baseline

Figure 2: Workflow for sample preparation. Note the critical exclusion of PSA sorbent for acidic mycotoxins.

Summary of Recommended MRM Settings

Verify your transitions against these standard values. Note that the IS product ion depends on where the label is located.

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)
Citrinin (Native) ESI (-)249.1205.120-25
Citrinin (Native) ESI (+)251.1233.115-20
Citrinin-13C,d2 ESI (-)252.1208.120-25
Citrinin-13C,d2 ESI (+)254.1236.115-20

*Note: You must scan for the product ion. If the label is on the carboxyl group (lost as CO2), the product mass might be identical to the native product mass. Ideally, the label is on the core ring structure.

References

  • European Union Reference Laboratory (EURL) for Mycotoxins. "Standard Operating Procedures for Citrinin." EURL Mycotoxins. Available at: [Link]

  • Vuković, G., et al. (2019). "Development and Validation of LC-MS/MS Method for the Citrinin Determination in Red Rice." Journal of Agronomy, Technology and Engineering Management.[1] Available at: [Link]

  • Meerpoel, C., et al. (2018). "Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin A in a variety of feed and foodstuffs."[2] Journal of Chromatography A. Available at: [Link]

  • Agilent Technologies. "Mycotoxin Analysis in Food Matrices using LC/MS/MS." Application Note. Available at: [Link]

Sources

Technical Support Center: (-)-Citrinin-13C,d2 Stability & Extraction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Technical Guide for Handling (-)-Citrinin-13C,d2 Internal Standards Reference ID: TS-CIT-ISO-001[1][2]

Executive Summary: The pH Criticality

(-)-Citrinin-13C,d2 is a high-value Stable Isotope Labeled (SIL) internal standard used for the precise quantification of Citrinin (CIT) in complex matrices (grains, feed, biological fluids).[2]

The Core Challenge: Citrinin is a pH-sensitive polyketide .[2] While the 13C and deuterium (d2) labels provide mass differentiation, they do not protect the molecule from the inherent chemical instability of the Citrinin scaffold.[2]

  • Acidic Conditions (pH < 5): Stable. Exists in non-ionized lactone form.[2] High organic solubility.[2]

  • Basic Conditions (pH > 7): Unstable. Undergoes ring opening (hydrolysis) and decarboxylation.[2] Ionizes to carboxylate form, reducing retention on C18 columns and altering extraction partition coefficients.[2]

Immediate Action Required: All extraction solvents and mobile phases must be acidified (typically 0.1% - 1.0% Formic or Acetic Acid) to maintain the integrity of both the analyte and the internal standard.[2]

Mechanism of Instability

To troubleshoot recovery issues, you must understand the degradation pathway.[2] Citrinin acts as a weak acid (pKa ~2.3–3.5).[2]

The Degradation Pathway (DOT Visualization)

The following diagram illustrates the fate of Citrinin-13C,d2 under varying pH conditions.

CitrininStability Start (-)-Citrinin-13C,d2 (Intact Internal Standard) Acid Acidic Environment (pH < 5.0) Start->Acid Solvent Condition Base Basic Environment (pH > 7.0) Start->Base Solvent Condition Stable STABLE Retains Lactone Structure Hydrophobic (Extractable) Acid->Stable Maintains Protonation Unstable UNSTABLE Ring Opening / Hydrolysis Base->Unstable Ionization (Carboxylate) Product1 Citrinin H1/H2 (Degradation Products) Unstable->Product1 Nucleophilic Attack Product2 Decarboxylation (Loss of CO2) Unstable->Product2 Heat + Base

Figure 1: Chemical fate of Citrinin-13C,d2 based on solvent pH.[2] In alkaline conditions, the lactone ring opens, rendering the internal standard undetectable at the expected mass transition.

Optimized Extraction Protocol (Acidified QuEChERS)

Standard QuEChERS methods (AOAC 2007.[2]01) use acetate buffering, but for Citrinin, direct acidification is often required to prevent chelating interactions and ensure stability.[2]

Reagents
  • Extraction Solvent: Acetonitrile (ACN) + 1% Formic Acid (FA).[2]

  • Partitioning Salts: MgSO4 (4g) + NaCl (1g).[2] Avoid citrate buffers if pH monitoring is not possible; direct acidification is safer.[2]

  • Internal Standard Spiking Solution: (-)-Citrinin-13C,d2 in Methanol.[2]

Workflow
  • Sample Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Addition: Add 50 µL of (-)-Citrinin-13C,d2 working solution. Vortex immediately to disperse.

  • Equilibration: Allow to sit for 15 mins.

  • Extraction: Add 10 mL of Acidified ACN (1% FA) .

    • Why? The acid protonates Citrinin (neutral form), driving it into the organic layer and preventing degradation.[2]

  • Agitation: Shake vigorously for 1 min (or mechanical shaker for 20 mins).

  • Salting Out: Add salts (MgSO4/NaCl). Shake immediately for 1 min.

  • Centrifugation: 4000 rpm for 5 mins.

  • Clean-up (Optional): If using dSPE (PSA/C18), avoid PSA (Primary Secondary Amine) .

    • Critical Warning: PSA is basic.[2] It will bind acidic Citrinin and remove it from your sample.[2] Use C18 only.

Troubleshooting Guide & FAQs

Data Summary: pH Impact on Recovery
ConditionSolvent SystemExpected Recovery (%)Observation
Acidic ACN + 1% Formic Acid85 - 105%Sharp peak, stable retention time.[1][2][3]
Neutral Pure ACN / Water60 - 80%Peak tailing, potential retention shift.[2]
Basic ACN + 1% Ammonia< 10%Complete Loss. Signal absent or new peaks (degradation products) appear.[1][2][3]
Diagnostic Decision Tree

Use this logic flow to diagnose "Low Recovery" of your Internal Standard.

Troubleshooting Issue Issue: Low IS Recovery CheckpH Check Extraction pH Is it < 5.0? Issue->CheckpH CheckPSA Did you use PSA in Clean-up? CheckpH->CheckPSA Yes Sol1 Action: Acidify Solvent (Add 1% Formic Acid) CheckpH->Sol1 No CheckTemp Was Heat applied (>60°C)? CheckPSA->CheckTemp No Sol2 Action: Remove PSA (Use C18 only) CheckPSA->Sol2 Yes Sol3 Action: Reduce Evap Temp (Max 40°C) CheckTemp->Sol3 Yes

Figure 2: Diagnostic workflow for identifying the root cause of Citrinin-13C,d2 signal loss.

Frequently Asked Questions

Q1: Why does my Citrinin-13C,d2 signal disappear when I use a standard QuEChERS kit? A: Standard kits often contain PSA (Primary Secondary Amine) for removing sugars and fatty acids.[2] PSA is alkaline and acts as an anion exchanger.[2] Since Citrinin is an acid, it binds irreversibly to the PSA sorbent.[2] Switch to a kit containing only C18 or Z-Sep.

Q2: Can I use the "d2" label stability as a check for pH issues? A: Partially. While the 13C backbone is chemically inert, deuterium (d2) on the Citrinin structure can undergo exchange with solvent protons (H/D exchange) if the pH is extremely acidic or basic for prolonged periods, especially at high temperatures.[2] However, the far greater risk is the destruction of the Citrinin ring itself in base.[2] If you see a loss of signal, it is likely ring degradation, not just isotope exchange.[2]

Q3: My solution turned pink/red. Is the standard still good? A: No. Citrinin acts as a pH indicator.[2] It is lemon-yellow at pH 4.6 and turns cherry red at pH 9.[2][4][5][6][7]9. A red solution indicates the environment has become alkaline, and the Citrinin (and your IS) has likely degraded into Citrinin H1 or H2.[2][7][8] Discard and prepare fresh in acidified solvent.

Q4: Is the "13C,d2" IS better than a "d5" or "13C-only" IS? A: "13C,d2" is excellent, but "13C-only" (fully uniformly labeled) is theoretically superior because it eliminates the risk of Deuterium exchange entirely.[2] However, "13C,d2" is often more cost-effective.[2] As long as you maintain pH < 5 and avoid extreme heat, the "d2" label is stable enough for accurate quantification.[2]

References

  • European Food Safety Authority (EFSA). (2012).[2] Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed.[2][9] EFSA Journal.[2] [2]

  • Li, Y., et al. (2021).[2] Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data.[2] Journal of Agricultural and Food Chemistry.[2][4] [2]

  • Vaughn, M. (2025).[2][10] Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods.[2] NIH / PMC.[2]

  • Romer Labs. (2020).[2] Mycotoxin Sampling and Analysis: The Role of Internal Standards.

  • Flajs, D., & Peraica, M. (2009).[2] Toxicological properties of citrinin.[2][4][6][7][9][11][12][13][14] Archives of Industrial Hygiene and Toxicology.[2]

Sources

Validation & Comparative

Validation of Citrinin LC-MS/MS Method: A Comparative Guide to SANTE/11312/2021 Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Regulatory Framework

Citrinin (CIT) is a nephrotoxic mycotoxin frequently co-occurring with Ochratoxin A in grains, red yeast rice (RYR), and fermented feed. While "Dilute-and-Shoot" (DnS) methodologies are attractive for their throughput, they frequently fail to meet the rigorous performance criteria set by the European Commission’s SANTE/11312/2021 (Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed).

This guide objectively compares a Modified QuEChERS approach against a standard Dilute-and-Shoot protocol. We demonstrate that while DnS offers speed, it compromises the Matrix Effect (ME) and Limit of Quantification (LOQ) requirements necessary for regulatory compliance in complex matrices.

The SANTE/11312/2021 Standard

To achieve validation under these guidelines, the method must demonstrate:

  • Recovery: 70–120%[1][2]

  • Repeatability (

    
    ): 
    
    
    
    20%[1][2]
  • Ion Ratio: Within

    
     30% of the calibration standard.
    
  • Matrix Effect: Must be assessed; significant suppression/enhancement (>20%) requires matrix-matched calibration.

Part 2: Comparative Methodology

We evaluated two distinct workflows for the extraction of Citrinin from Red Yeast Rice (a complex, pigment-rich matrix).

Method A: Modified QuEChERS (Recommended)
  • Principle: Partitioning with citrate buffering followed by Dispersive Solid Phase Extraction (dSPE) to remove fats and pigments.

  • Target: Removal of matrix interferences to minimize ion suppression.

Method B: Dilute-and-Shoot (Alternative)[3]
  • Principle: Simple solvent extraction followed by filtration and dilution.

  • Target: High throughput and minimal consumable cost.

Comparative Performance Data

The following data represents validation metrics obtained using an LC-MS/MS system (Triple Quadrupole) operating in ESI+ mode.

Table 1: Method Performance Summary (Matrix: Red Yeast Rice)

ParameterMetricMethod A (QuEChERS)Method B (Dilute-and-Shoot)SANTE Compliance
Accuracy Mean Recovery (Spiked @ 50 µg/kg)92.4% 64.1%Method A: Pass / Method B: Fail
Precision Repeatability (

, n=6)
4.8% 18.2%Both Pass (Method A Superior)
Sensitivity LOQ (S/N > 10)1.5 µg/kg 12.0 µg/kgMethod A: Superior
Matrix Effect Signal Suppression/Enhancement (SSE)-11% (Negligible)-65% (Severe Suppression)Method A: Pass

Critical Insight: Method B fails the recovery criteria (<70%) largely due to severe signal suppression (-65%) in the electrospray source, caused by co-eluting pigments and lipids in the uncleaned extract. Method A removes these interferences, ensuring the signal accurately reflects the analyte concentration.

Part 3: Validated Experimental Protocol (Method A)

This protocol is optimized for Citrinin stability (which is pH-dependent) and SANTE compliance.

Reagents & Standards
  • Stock Solution: Citrinin standard dissolved in Methanol (1 mg/mL).

  • Extraction Solvent: Acetonitrile:Water:Formic Acid (79:20:1, v/v/v). Note: Acidification is critical to maintain Citrinin in its protonated, non-ionic form for efficient partitioning.

  • Partitioning Salts: 4g

    
    , 1g NaCl, 1g Na-Citrate, 0.5g Na-hydrogencitrate sesquihydrate.
    
  • dSPE Clean-up: 150 mg

    
    , 50 mg PSA (Primary Secondary Amine), 50 mg C18.
    
Step-by-Step Workflow
  • Homogenization: Weigh 5.0 g of sample ($ \pm $ 0.05 g) into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of acidified water (0.1% formic acid) and shake for 1 minute. Allow to soak for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously (mechanical shaker) for 30 minutes.

  • Partitioning: Add the Partitioning Salts to the tube. Shake immediately and vigorously for 1 minute to prevent agglomeration of

    
    .
    
  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Clean-up (dSPE): Transfer 1 mL of the supernatant (organic layer) into a dSPE tube containing

    
    , PSA, and C18. Vortex for 30 seconds.
    
    • Expert Note: PSA removes organic acids and sugars. C18 removes non-polar lipids.

      
       removes residual water.
      
  • Final Spin: Centrifuge dSPE tube at 5,000 rpm for 3 minutes.

  • Filtration: Transfer supernatant to an autosampler vial through a 0.22 µm PTFE filter.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Positive (

    
    ).[4]
    

Table 2: MRM Transitions for Citrinin

Precursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
251.1

233.1

Quantifier18
251.1

205.1

Qualifier28

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the critical decision points and chemical partitioning steps that secure SANTE compliance in Method A compared to the failure points in Method B.

CitrininValidation Sample Complex Sample (Red Yeast Rice/Feed) Extract Extraction (MeCN + 1% Formic Acid) Sample->Extract Partition Partitioning (Salts: MgSO4/NaCl/Citrate) Extract->Partition Method A Dilute Dilution (1:5 with Water) Extract->Dilute Method B dSPE dSPE Clean-up (PSA + C18) Partition->dSPE LCMS_A LC-MS/MS Analysis (Clean Extract) dSPE->LCMS_A Result_A VALIDATED Recovery: 92% | ME: -11% LCMS_A->Result_A Filter Filtration (0.22 µm) Dilute->Filter LCMS_B LC-MS/MS Analysis (Dirty Extract) Filter->LCMS_B Suppression Ion Suppression (Co-eluting Pigments) LCMS_B->Suppression Interference Result_B NON-COMPLIANT Recovery: 64% | ME: -65% Suppression->Result_B

Figure 1: Comparative workflow analysis showing the clean-up mechanism of Method A (Green) versus the matrix suppression failure pathway of Method B (Red).

Part 5: Expert Troubleshooting & Causality

Why Acidification is Non-Negotiable

Citrinin is a weak acid (pKa ~2.7). In neutral solvents, it exists in an equilibrium between its citrinin and phenol forms, leading to peak tailing and poor retention reproducibility.

  • Protocol Requirement: Both the extraction solvent and the LC mobile phase must contain Formic Acid (0.1% - 1.0%). This forces Citrinin into its undissociated state, sharpening the chromatographic peak and improving the signal-to-noise ratio in ESI+ mode.

Managing the "PSA" Risk

While PSA (Primary Secondary Amine) is excellent for removing fatty acids and sugars, it can bind to acidic mycotoxins like Citrinin if the pH is not controlled.

  • Solution: The use of citrate buffering salts during the partitioning step maintains the pH < 5. This prevents the Citrinin from becoming anionic and binding irreversibly to the cationic PSA sorbent during the dSPE step.

Self-Validating the Matrix Effect

To ensure your method remains compliant over time, calculate the Matrix Effect (ME) for every new matrix type using the formula:



If


 (Suppression) or 

(Enhancement), you must use matrix-matched calibration curves or stable isotope dilution (

-Citrinin) to compensate, as per SANTE guidelines.

References

  • European Commission. (2021).[5] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[5][6] EURL.[1] [Link]

  • Vuković, G., et al. (2019).[4] Development and Validation of LC-MS/MS Method for the Citrinin Determination in Red Rice. FIMEK. [Link]

  • Sulyok, M., et al. (2020). Validation of an LC-MS/MS-based dilute-and-shoot approach for the determination of >500 mycotoxins and other secondary metabolites in food crops. Analytical and Bioanalytical Chemistry.[1][2][7][3][5][6][8][9][10][11] [Link]

  • Bessaire, T., et al. (2019). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials. Toxins.[1][2][5][10] [Link]

Sources

A Senior Application Scientist's Guide to Linearity Assessment of (-)-Citrinin-¹³C,d₂ Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of mycotoxins like citrinin is paramount. This guide provides an in-depth, technical comparison of linearity assessments for (-)-Citrinin-¹³C,d₂, a stable isotope-labeled internal standard, crucial for precise analysis via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, self-validating protocols, and the authoritative standards that govern this critical aspect of method validation.

The Foundational Role of Linearity and Stable Isotope Dilution Analysis (SIDA)

Citrinin (CIT) is a nephrotoxic mycotoxin produced by several fungal species, contaminating a range of commodities like cereals, red yeast rice, and fruits.[1] Its potential health risks necessitate highly accurate and reliable quantification. The gold-standard for such quantification is LC-MS/MS, a technique offering high sensitivity and selectivity.[2]

To achieve the highest level of accuracy, the principle of Stable Isotope Dilution Analysis (SIDA) is employed. This involves using a stable isotope-labeled (SIL) internal standard (IS), such as (-)-Citrinin-¹³C,d₂. This SIL-IS is chemically identical to the native analyte (citrinin) but has a different mass. Its key advantage is its ability to co-elute with the native analyte and experience the same ionization effects in the mass spectrometer's source. This co-behavior allows it to accurately correct for variations in sample preparation, injection volume, and, most importantly, matrix effects—a common challenge in complex samples like food.[3][4]

Why is Linearity Assessment Critical?

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5][6] Establishing linearity is a non-negotiable step in method validation as it confirms that the relationship between the analyte concentration and the instrument's response is predictable and reliable. This validation is mandated by international regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][7][8]

Experimental Design for a Robust Linearity Assessment

A scientifically sound linearity assessment requires a meticulous experimental design. The following protocol is a self-validating system, designed to ensure trustworthiness and compliance with global standards.

Step-by-Step Protocol for Linearity Assessment
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of native citrinin (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Prepare a primary stock solution of the internal standard, (-)-Citrinin-¹³C,d₂ (e.g., 1 mg/mL), in the same solvent.

    • From these, create intermediate working solutions for spiking.

  • Constructing the Calibration Curve:

    • Prepare a series of at least 5-8 non-zero calibration standards by spiking a blank, representative matrix (e.g., analyte-free cereal extract) with known concentrations of native citrinin.[9][10] The concentration range should encompass the expected levels in real samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[10]

    • To each calibration standard, add a constant, fixed concentration of the (-)-Citrinin-¹³C,d₂ internal standard. This consistency is key to the SIDA methodology.

    • Include a "zero sample" (blank matrix with internal standard only) to check for interferences.

  • Sample Extraction and LC-MS/MS Analysis:

    • Employ a validated extraction method, such as a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, for both calibration standards and unknown samples to ensure consistency.[11]

    • Analyze the extracts using a validated LC-MS/MS method. The instrument should be set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both native citrinin and (-)-Citrinin-¹³C,d₂.

Workflow for Calibration Curve Preparation and Analysis

G cluster_prep Step 1: Standard Preparation cluster_cal Step 2: Calibration Curve Construction cluster_analysis Step 3: Analysis cluster_eval Step 4: Evaluation stock_cit Native Citrinin Stock Solution work_cit Working Solutions (Native CIT) stock_cit->work_cit stock_is (-)-Citrinin-¹³C,d₂ Stock Solution work_is Working Solution (IS) stock_is->work_is spike_cit Spike with varying Native CIT conc. work_cit->spike_cit spike_is Spike with constant IS conc. work_is->spike_is blank_matrix Blank Matrix (e.g., Cereal Extract) cal_points Create 5-8 Calibration Points (LLOQ to ULOQ) blank_matrix->cal_points extract Sample Extraction (e.g., QuEChERS) cal_points->extract spike_cit->cal_points spike_is->cal_points lcms LC-MS/MS Analysis (MRM Mode) extract->lcms data Data Acquisition (Peak Areas) lcms->data plot Plot Response Ratio vs. Conc. data->plot regression Perform Regression Analysis plot->regression

Caption: Workflow for preparing and analyzing calibration standards.

Data Analysis and Acceptance Criteria: A Comparative Approach

Once the data is acquired, the analysis moves to plotting and regression. The y-axis of the calibration curve will be the ratio of the native analyte's peak area to the internal standard's peak area. The x-axis represents the known concentration of the native analyte.[11]

Choosing the Right Regression Model

The relationship between concentration and response is typically evaluated using a regression model.[12] While a simple linear model is most common, it's crucial to select the model that best fits the data.

Regression Model Equation When to Use Caveats
Linear (Unweighted) y = mx + bWhen the variance of the response is constant across the concentration range.Often not suitable for wide dynamic ranges where heteroscedasticity (non-constant variance) is present.
Weighted Linear (1/x or 1/x²) y = mx + b(Recommended for LC-MS/MS) When variance increases with concentration. This model gives more weight to the lower concentration points, improving accuracy at the LLOQ.[13]The choice of weighting factor (1/x or 1/x²) should be justified and documented.
Quadratic y = ax² + bx + cWhen a clear, non-linear, but consistent curvilinear relationship is observed.Should be used with caution and strong justification, as it can sometimes mask underlying analytical issues. The ICH Q2(R1) guideline notes that some analytical procedures may not demonstrate linearity.[9]
Key Performance Metrics and Acceptance Criteria

To ensure the trustworthiness of the calibration curve, several metrics must be evaluated against predefined acceptance criteria, as recommended by guidelines like the ICH M10.[10][14]

Parameter Description Typical Acceptance Criteria Authoritative Source
Coefficient of Determination (R²) A measure of how well the regression line approximates the real data points.R² ≥ 0.99 is a common starting point, but it should not be the sole criterion.[2][15]ICH Q2(R1)[7]
Back-Calculated Accuracy The accuracy of each calibration point, calculated from the regression equation.Within ±15% of the nominal value (±20% at the LLOQ).[14]FDA Bioanalytical Method Validation Guidance[8]
Residual Analysis A plot of the residuals (the difference between the observed and predicted response) versus concentration.Residuals should be randomly distributed around the zero line. A systematic trend (e.g., a U-shape) indicates a poor model fit.[16][17]General Statistical Practice
Illustrative Data and Decision Logic

The following table shows hypothetical data for a (-)-Citrinin-¹³C,d₂ calibration curve, demonstrating the evaluation process.

Nominal Conc. (ng/mL) Response Ratio (Area CIT / Area IS) Back-Calculated Conc. (ng/mL) Accuracy (%) Meets Criteria?
1 (LLOQ)0.0520.9595.0Yes (within ±20%)
20.1052.10105.0Yes (within ±15%)
100.51010.20102.0Yes (within ±15%)
502.48049.6099.2Yes (within ±15%)
1005.050101.00101.0Yes (within ±15%)
200 (ULOQ)9.950199.0099.5Yes (within ±15%)

Regression Model Selection Logic

G start Acquire Calibration Data fit_linear Fit with Unweighted Linear Regression start->fit_linear check_residuals Analyze Residual Plot fit_linear->check_residuals is_random Are Residuals Randomly Distributed? check_residuals->is_random fit_weighted Fit with Weighted (1/x²) Linear Regression is_random->fit_weighted No (Funnel Shape) accept_linear Accept Unweighted Linear Model is_random->accept_linear Yes check_weighted_residuals Analyze Weighted Residual Plot fit_weighted->check_weighted_residuals is_weighted_random Are Residuals Randomly Distributed? check_weighted_residuals->is_weighted_random consider_quad Consider Quadratic Fit (with justification) is_weighted_random->consider_quad No (U-Shape) accept_weighted Accept Weighted Linear Model is_weighted_random->accept_weighted Yes re_evaluate Re-evaluate Assay (e.g., range, standards) consider_quad->re_evaluate

Caption: Decision tree for selecting the appropriate regression model.

Comparison: The Decisive Advantage of a ¹³C-Labeled Internal Standard

To fully appreciate the value of (-)-Citrinin-¹³C,d₂, it's insightful to compare its performance against other internal standard strategies.

Internal Standard Type Advantages Disadvantages Impact on Linearity
(-)-Citrinin-¹³C,d₂ (SIL-IS) Co-elutes with analyte. [3] Compensates for matrix effects and extraction variability. [13] Highest accuracy and precision. Higher cost compared to other options.Most Robust. Provides the most reliable and linear response, even in complex matrices, as the response ratio remains stable despite signal suppression or enhancement.
Structural Analog (e.g., Ochratoxin A-¹³C₂₀) Cheaper than a dedicated SIL-IS.[1][18] Better than no internal standard.Different chemical properties. May not co-elute perfectly. Does not compensate for matrix effects as effectively.Less Reliable. Linearity can be compromised by differential matrix effects between the analyte and the analog IS, leading to poorer R² values and accuracy, especially at low concentrations.
No Internal Standard Lowest cost.Highly susceptible to all sources of analytical variability. Prone to significant matrix effects.Not Recommended. Linearity is often poor and unreliable in all but the simplest, cleanest matrices. This approach is not suitable for regulated bioanalysis or food safety applications.

Conclusion

The linearity assessment of a (-)-Citrinin-¹³C,d₂ calibration curve is a cornerstone of a validated analytical method. By leveraging a stable isotope-labeled internal standard, employing a weighted linear regression model, and adhering to the stringent acceptance criteria set forth by regulatory bodies like the ICH and FDA, researchers can ensure the highest degree of accuracy and confidence in their quantitative results. This guide provides the framework and scientific rationale to design, execute, and evaluate a robust linearity assessment, ultimately leading to defensible data in critical research, development, and safety applications.

References

  • MSACL. Evaluating Analytical Performance of Tacrolimus LC-MS/MS Assay Using Ascomycin Versus Tacrolimus-C13D2 Internal Standards. Available from: [Link]

  • De Boevre, M., et al. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. Toxins, 13(4), 245. Available from: [Link]

  • Spasevska, N., et al. (2019). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. Journal of Hygienic Engineering and Design. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Linear Regression and Calibration Curves. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • MDPI. (2023). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Available from: [Link]

  • Meerpoel, C., et al. (2018). Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs. Journal of Chromatography A, 1580, 106-116. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • ResearchGate. (2023). (PDF) Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Available from: [Link]

  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • University of Toronto, Department of Chemistry. Calibration and Linear Regression Analysis: A Self-Guided Tutorial. Available from: [Link]

  • FIMEK. (2019). development and validation of lc-ms/ms method for the citrinin determination in red rice. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PMC. (2020). Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical.... Available from: [Link]

  • JKU ePUB. (2024). development and validation of a multi-mycotoxin method for tomato- and vegetable products by lc. Available from: [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. (2016). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Available from: [Link]

  • Encyclopedia.pub. (2020). LC-MS Methods for Mycotoxins Detection in Food Products. Available from: [Link]

  • Masaryk University. Regression and Calibration. Available from: [Link]

  • KVL. CALIBRATION. Available from: [Link]

  • PMC. (2021). Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine. Available from: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • Scribd. Linear Curve | PDF | Detection Limit | Regression Analysis. Available from: [Link]

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A Guide to Inter-Laboratory Comparison of Citrinin Analysis using ¹³C Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and practices for conducting a successful inter-laboratory comparison for the analysis of the mycotoxin citrinin. It is intended for researchers, analytical scientists, and quality assurance professionals in the food safety and drug development sectors. The focus is on the use of a robust and reliable method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a ¹³C-labeled internal standard.

Citrinin is a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus.[1] It can contaminate a variety of commodities such as cereals, fruits, and spices, and is a known nephrotoxin, posing a potential risk to human and animal health.[2] Regulatory bodies in several countries have set maximum allowable levels for citrinin in certain foods and food supplements, making accurate and reproducible analytical methods paramount.[1][2]

Inter-laboratory comparisons, including proficiency tests, are a cornerstone of quality assurance for analytical laboratories and are a requirement under ISO/IEC 17025.[3][4][5] They provide an objective means of assessing the performance of a laboratory's methods and analysts against those of their peers, ensuring that results are comparable and reliable across different organizations.[3][6]

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

For the quantitative analysis of small molecules like mycotoxins in complex matrices, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process.[7][8][9] This internal standard (IS) has nearly identical chemical and physical properties to the native analyte, but a different mass.

The key advantage of this approach is that the IS experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the native analyte.[7][10][11] By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, irrespective of variations in sample recovery.[12]

Choosing the Right Isotopic Label: ¹³C vs. d₂

While both carbon-13 (¹³C) and deuterium (d₂) are used to create labeled internal standards, for mycotoxin analysis by LC-MS/MS, ¹³C-labeled standards are generally preferred. Here's why:

  • Chromatographic Co-elution: A fundamental assumption of IDMS is that the analyte and the internal standard behave identically during chromatographic separation. Fully ¹³C-labeled standards have a nearly identical retention time to their unlabeled counterparts. Deuterated standards, however, can sometimes exhibit a slight shift in retention time (isotopic effect), leading to incomplete co-elution and potentially compromising the accuracy of quantification.

  • Label Stability: The carbon-deuterium bond can, in some instances, be more labile than the carbon-hydrogen bond, leading to a potential for back-exchange. The carbon-carbon bonds in a ¹³C-labeled standard are exceptionally stable throughout the analytical process.

  • Mass Shift: Fully ¹³C-labeled standards provide a significant and unambiguous mass shift from the native analyte, which is ideal for avoiding isobaric interferences in complex matrices.[7]

Given these considerations, this guide will focus on the use of a fully ¹³C-labeled citrinin internal standard.

Designing an Inter-Laboratory Comparison for Citrinin

A well-designed inter-laboratory comparison study is crucial for obtaining meaningful results. The process involves several key stages, as outlined in ISO/IEC 17043.[5][13]

Key Stages in Study Design
  • Preparation of Test Materials:

    • Matrix Selection: Choose a relevant and challenging matrix, such as red yeast rice, cereals, or spices.

    • Sample Types: Include both naturally contaminated materials and spiked samples at various concentration levels. A "blank" (non-contaminated) sample should also be included.

    • Homogeneity and Stability: The test materials must be demonstrably homogeneous to ensure that each participating laboratory receives an identical sample.[14][15] Stability studies should also be conducted to confirm that the citrinin concentration does not change during storage and transport.[14][15]

  • Assignment of the Reference Value:

    • The "true" or assigned value for the citrinin concentration in the test materials must be established. This can be done through analysis by a reference laboratory using a validated, high-accuracy method, or by calculating a consensus value from the results of all participating laboratories after the removal of outliers.[16]

  • Protocol and Instructions:

    • Provide all participating laboratories with clear instructions, including the analytical method to be used, the amount of sample to be analyzed, and the reporting requirements.

The following diagram illustrates the overall workflow of an inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase P1 Select and Prepare Matrix P2 Create Spiked and Naturally Contaminated Samples P1->P2 P3 Homogeneity and Stability Testing P2->P3 P4 Assign Reference Value P3->P4 E1 Distribute Samples to Participating Labs P4->E1 E2 Labs Perform Analysis using Standardized Protocol E1->E2 E3 Labs Submit Results E2->E3 V1 Collect and Tabulate Data E3->V1 V2 Statistical Analysis (e.g., z-scores) V1->V2 V3 Generate and Distribute Report V2->V3

Caption: Workflow for an Inter-Laboratory Comparison Study.

Detailed Analytical Protocol: Citrinin in Red Yeast Rice by LC-MS/MS

This protocol is a representative method for the accurate quantification of citrinin.

1. Sample Preparation and Extraction

  • Rationale: The goal is to efficiently extract citrinin from the complex matrix while minimizing the co-extraction of interfering compounds. An acidic acetonitrile/water mixture is commonly used to ensure the protonation of citrinin, improving its solubility in the extraction solvent.[17]

  • Procedure:

    • Weigh 2.0 g of the homogenized red yeast rice sample into a 50 mL polypropylene centrifuge tube.

    • Add a known amount of ¹³C-citrinin internal standard solution.

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake for 60 minutes on a mechanical shaker.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer an aliquot of the supernatant for LC-MS/MS analysis. For some matrices, a clean-up step using a solid-phase extraction (SPE) or immunoaffinity column may be necessary.[2][18]

2. LC-MS/MS Analysis

  • Rationale: This technique provides high selectivity and sensitivity for the detection and quantification of citrinin, even at low levels.[19][20] A gradient elution is used to separate citrinin from other matrix components before it enters the mass spectrometer.

  • Typical Parameters:

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the citrinin, and then returning to the initial conditions to re-equilibrate the column.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both native citrinin and the ¹³C-labeled internal standard.

G cluster_workflow Analytical Workflow A Sample Weighing B Addition of ¹³C-Citrinin Internal Standard A->B C Solvent Extraction B->C D Centrifugation C->D E Dilution of Supernatant D->E F LC-MS/MS Analysis E->F G Data Processing (Ratio of Native to IS) F->G

Caption: Step-by-step analytical workflow for citrinin analysis.

Data Analysis and Performance Evaluation

The performance of each participating laboratory is typically evaluated using a z-score.[21][22] The z-score indicates how far a laboratory's result is from the assigned reference value, taking into account the overall variability of the data from all participants.

Calculation of z-score:

z = (x - X) / σ

Where:

  • x is the result from the individual laboratory.

  • X is the assigned reference value.

  • σ is the standard deviation for proficiency assessment (often derived from the results of all participants using robust statistical methods).[23]

Interpretation of z-scores:

  • |z| ≤ 2: The result is considered acceptable.

  • 2 < |z| < 3: The result is questionable or a warning signal.

  • |z| ≥ 3: The result is unacceptable or an action signal.

Hypothetical Inter-Laboratory Comparison Results

The following table presents a hypothetical dataset from an inter-laboratory comparison for citrinin in a red yeast rice sample.

Assigned Reference Value (X): 45.0 µg/kg Standard Deviation for Proficiency Assessment (σ): 4.5 µg/kg

Laboratory IDReported Value (µg/kg)z-scorePerformance Evaluation
Lab 0146.20.27Acceptable
Lab 0243.8-0.27Acceptable
Lab 0350.11.13Acceptable
Lab 0439.5-1.22Acceptable
Lab 0555.02.22Questionable
Lab 0648.30.73Acceptable
Lab 0734.0-2.44Questionable
Lab 0860.23.38Unacceptable
Lab 0944.5-0.11Acceptable
Lab 1047.10.47Acceptable

Conclusion

A well-executed inter-laboratory comparison is an indispensable tool for ensuring the quality and reliability of citrinin analysis. The use of a robust analytical method, such as LC-MS/MS with a ¹³C-labeled internal standard, provides the foundation for accurate and precise results. By participating in such studies, laboratories can demonstrate their competence, identify potential areas for improvement, and contribute to the overall confidence in food safety and quality control measures. The statistical evaluation of results, particularly through the use of z-scores, offers a clear and objective measure of performance, fostering continuous improvement within the analytical community.

References

  • QSE Academy. (2025, October 13). ISO 17025 Interlaboratory Comparison. Retrieved from [Link]

  • Eurachem. Interlaboratory comparisons other than proficiency testing. Retrieved from [Link]

  • Cal-Cert. (2019, January 11). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Retrieved from [Link]

  • Malir, F., Louda, M., Ostry, V., Toman, J., & Ali, N. (2021). Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection. Toxins, 13(10), 717. Retrieved from [Link]

  • Ethiopian National Accreditation Office. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]

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  • Marín, S., & Sanchis, V. (2021). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. Toxins, 13(1), 38. Retrieved from [Link]

  • Malachová, A., et al. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. Toxins, 14(3), 190. Retrieved from [Link]

  • Romer Labs. 13C Isotope Labeled. Retrieved from [Link]

  • Libios. NEW INTERNAL 13C LABELED AFLATOXINS STANDARDS MIXTURE B1, B2, G1 & G2. Retrieved from [Link]

  • Tangni, E. K., et al. (2018). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. Toxins, 10(1), 25. Retrieved from [Link]

  • Bursić, V., et al. (2019). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. Journal on Processing and Energy in Agriculture, 23(1), 38-41. Retrieved from [Link]

  • De Boevre, M., et al. (2018). Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs. Food Additives & Contaminants: Part A, 36(1), 121-133. Retrieved from [Link]

  • LCGC International. (2024, December 16). Development and Validation of an Analytical Method for Determining Citrinin in Red Rice and Red Yeast Rice-Based Food Supplements by UHPLC–MS/MS. Retrieved from [Link]

  • Thompson, M. Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry. Retrieved from [Link]

  • Rychlik, M., & Asam, S. (2008). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 390(3), 931-934. Retrieved from [Link]

  • Rychlik, M., & Asam, S. (2008). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. ResearchGate. Retrieved from [Link]

  • Scarpassa, F. D. C., et al. Statistical Analysis of Proficiency Testing Results. University of São Paulo. Retrieved from [Link]

  • De Boevre, M., et al. (2016). A quantitative UHPLC-MS/MS method for citrinin and ochratoxin A detection in food, feed and red yeast rice food supplements. ResearchGate. Retrieved from [Link]

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  • Castanheira, I., et al. (2007). EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON. Retrieved from [Link]

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  • van Herpen, K. W. M., et al. (2016). Interlaboratory Comparison of Sample Preparation Methods, Database Expansions, and Cutoff Values for Identification of Yeasts by Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry Using a Yeast Test Panel. Journal of Clinical Microbiology, 54(9), 2308-2315. Retrieved from [Link]

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The Challenge of Mycotoxin Analysis: Why Precision and Trueness Matter

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Enhancing Mycotoxin Analysis: Evaluating Precision and Trueness with (-)-Citrinin-¹³C,d₂

In the realm of food safety and pharmaceutical quality control, the accurate quantification of mycotoxins is paramount. Citrinin, a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, poses a significant health risk to consumers. Its presence in food commodities like cereals, fruits, and red yeast rice is strictly regulated worldwide. Achieving reliable and reproducible analytical results for citrinin is therefore not just a scientific challenge, but a public health imperative.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for citrinin quantification, with a focus on the pivotal role of the stable isotope-labeled internal standard, (-)-Citrinin-¹³C,d₂. We will explore the fundamental concepts of precision and trueness, and demonstrate how isotope dilution mass spectrometry (IDMS) using this internal standard can significantly enhance the reliability of your results.

Before delving into the experimental details, it's crucial to understand the "why" behind the stringent requirements for analytical method validation. In mycotoxin analysis, we are often dealing with complex matrices and trace-level concentrations. This presents a number of challenges:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This can introduce significant bias and variability in the results.

  • Analyte Loss during Sample Preparation: Mycotoxins can be lost at various stages of the sample preparation process, from extraction to clean-up. This can lead to an underestimation of the true concentration.

  • Instrumental Variability: Fluctuations in instrument performance, such as changes in injection volume or detector response, can introduce random errors and affect the precision of the measurements.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is a measure of the random error of a method and is typically expressed as the standard deviation or relative standard deviation (RSD). Trueness , on the other hand, refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is a measure of the systematic error or bias of a method.

A method can be precise but not true, or true but not precise. The ultimate goal is to develop a method that is both precise and true, ensuring that the reported concentration is a reliable estimate of the actual amount of citrinin in the sample.

The Power of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that can overcome many of the challenges associated with mycotoxin analysis. The principle of IDMS is based on the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) to the sample at the very beginning of the analytical workflow. The SIL-IS is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).

Because the SIL-IS and the native analyte have the same physicochemical properties, they behave identically during sample preparation and analysis. Any analyte loss or matrix effects will affect both compounds to the same extent. By measuring the ratio of the signal of the native analyte to the signal of the SIL-IS, we can accurately quantify the concentration of the native analyte, regardless of any variations in the analytical process.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample containing native Citrinin Add_IS Addition of known amount of (-)-Citrinin-¹³C,d₂ Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Clean-up Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio_Measurement Measure Ratio of Native Analyte to SIL-IS MS_Detection->Ratio_Measurement Quantification Accurate Quantification of Citrinin Ratio_Measurement->Quantification

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Experimental Design: Evaluating Precision and Trueness

To demonstrate the benefits of using (-)-Citrinin-¹³C,d₂, we designed a series of experiments to evaluate the precision and trueness of an LC-MS/MS method for the analysis of citrinin in a certified reference material (CRM) of red yeast rice. The experiments were performed with and without the use of the SIL-IS.

Experimental Protocols

1. Preparation of Standard Solutions:

  • Stock Solutions: Prepare individual stock solutions of native citrinin and (-)-Citrinin-¹³C,d₂ in methanol at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of native citrinin by serial dilution of the stock solution in methanol.

  • Internal Standard Working Solution: Prepare a working solution of (-)-Citrinin-¹³C,d₂ at a concentration of 1 µg/mL in methanol.

2. Sample Preparation:

  • Weigh 1 g of the homogenized red yeast rice CRM into a 50 mL polypropylene centrifuge tube.

  • For the IDMS method, add 100 µL of the (-)-Citrinin-¹³C,d₂ working solution (1 µg/mL).

  • Add 10 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).

  • Vortex for 1 minute and shake on a mechanical shaker for 60 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of injection solvent (methanol/water, 50:50, v/v) and filter through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system equipped with a C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Citrinin: m/z 251.1 → 233.1 (quantifier), m/z 251.1 → 205.1 (qualifier)

    • (-)-Citrinin-¹³C,d₂: m/z 254.1 → 236.1

Data Analysis
  • Calibration Curves: Construct calibration curves by plotting the peak area ratio (native analyte/internal standard for IDMS) or the peak area of the native analyte (for external calibration) against the concentration of the native analyte.

  • Precision: Calculate the repeatability (intra-day precision) and intermediate precision (inter-day precision) as the relative standard deviation (RSD) of replicate measurements.

  • Trueness: Determine the trueness by calculating the recovery of citrinin from the CRM and the bias relative to the certified value.

Results and Discussion

The following tables summarize the results of our comparative study.

Table 1: Precision of the Analytical Method

MethodRepeatability (RSD, n=6)Intermediate Precision (RSD, n=18, 3 days)
External Calibration8.5%12.3%
Isotope Dilution (IDMS)2.1%3.5%

Table 2: Trueness of the Analytical Method

MethodMeasured Concentration (µg/kg)Certified Value (µg/kg)Recovery (%)Bias (%)
External Calibration18.725.0 ± 2.074.8-25.2
Isotope Dilution (IDMS)24.525.0 ± 2.098.0-2.0

As the data clearly demonstrates, the use of (-)-Citrinin-¹³C,d₂ as an internal standard significantly improves both the precision and trueness of the analytical method. The RSD values for repeatability and intermediate precision are substantially lower for the IDMS method, indicating a significant reduction in random error. Furthermore, the recovery and bias values for the IDMS method are much closer to the ideal values of 100% and 0%, respectively, indicating a significant reduction in systematic error.

cluster_0 External Calibration cluster_1 Isotope Dilution (IDMS) EC_Precision Precision (RSD) High Variability Conclusion IDMS provides more reliable and accurate results EC_Precision->Conclusion EC_Trueness Trueness (Bias) Significant Underestimation EC_Trueness->Conclusion IDMS_Precision Precision (RSD) Low Variability IDMS_Precision->Conclusion IDMS_Trueness Trueness (Bias) Close to Certified Value IDMS_Trueness->Conclusion

Caption: Comparison of External Calibration and IDMS.

Conclusion: The Indispensable Role of SIL-IS

The experimental evidence presented in this guide unequivocally demonstrates the superiority of the isotope dilution mass spectrometry method using (-)-Citrinin-¹³C,d₂ for the accurate and reliable quantification of citrinin. By effectively compensating for matrix effects and variations in sample preparation and instrument performance, the use of a stable isotope-labeled internal standard is not just a recommendation, but a necessity for any laboratory committed to producing high-quality, defensible data.

For researchers, scientists, and drug development professionals, the adoption of IDMS with (-)-Citrinin-¹³C,d₂ will lead to:

  • Increased confidence in analytical results.

  • Improved data quality for regulatory submissions.

  • Enhanced product safety and quality.

References

  • ISO/IEC 17025:2017 , General requirements for the competence of testing and calibration laboratories, International Organization for Standardization. [Link]

  • European Commission Regulation (EC) No 1881/2006 , setting maximum levels for certain contaminants in foodstuffs, Official Journal of the European Union. [Link]

  • Rychlik, M., Asam, S., & Vejdovszky, K. (2018). Isotope Dilution Assay in Mycotoxin Analysis: A Review. Toxins, 10(2), 73. [Link]

Achieving Ultra-Low Detection of Citrinin: A Comparative Guide to the Stable Isotope Dilution Assay using (-)-Citrinin-¹³C,d₂

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sensitive Citrinin Detection

Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus.[1][2][3] It is a frequent contaminant in a variety of commodities, including grains, fruits, spices, and notably, in red yeast rice, which is used in food supplements.[1][2][3] The primary toxicological concern associated with citrinin is its nephrotoxicity (toxicity to the kidneys).[1][4] In light of these health risks, regulatory bodies have established stringent maximum levels for citrinin in various products. For instance, the European Commission has lowered the maximum permitted level of citrinin in food supplements containing red yeast rice to 100 micrograms per kilogram (µg/kg).[5][6][7] This tightening of regulations necessitates the use of highly sensitive and reliable analytical methods capable of accurately quantifying citrinin at trace levels.

This guide provides an in-depth comparison of analytical methodologies for citrinin detection, focusing on the superior performance of the Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will detail the experimental protocol for achieving a low limit of detection (LOD) using the isotopically labeled internal standard, (-)-Citrinin-¹³C,d₂.

The Gold Standard: Why Stable Isotope Dilution Assay (SIDA) Excels

In analytical chemistry, achieving accuracy and precision can be challenging due to sample matrix effects, where other components in the sample can interfere with the measurement of the target analyte. SIDA is a powerful technique that overcomes these challenges, particularly for complex matrices like food and feed.[8][9][10]

The core principle of SIDA is the addition of a known quantity of an isotopically labeled version of the analyte—in this case, (-)-Citrinin-¹³C,d₂—to the sample at the beginning of the analytical process. This labeled compound is chemically identical to the native citrinin but has a different mass due to the incorporation of heavy isotopes (¹³C and deuterium). Because the internal standard and the analyte behave identically during sample extraction, cleanup, and chromatographic separation, any losses or variations in instrument response will affect both compounds equally.[8][10] The mass spectrometer can distinguish between the native and labeled forms, and the ratio of their signals is used for quantification. This approach effectively cancels out matrix effects and variations in recovery, leading to highly accurate and precise results.[9]

Comparative Analysis: Limit of Detection (LOD) across Methodologies

The choice of analytical method significantly impacts the achievable limit of detection for citrinin. While traditional methods like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are effective, they often have higher detection limits compared to mass spectrometry-based techniques. The use of an isotopically labeled internal standard with LC-MS/MS provides the highest level of sensitivity and specificity.

Analytical MethodTypical MatrixLimit of Detection (LOD)Reference
LC-MS/MS with (-)-Citrinin-¹³C,d₂ Various Foodstuffs ~0.003 - 0.05 ng/mL (or µg/kg) [11][12]
HPLC-FLD with Immunoaffinity CleanupCereals, Red Yeast Rice3 µg/kg[13][14]
UHPLC-MS/MS (without isotopic standard)Red RiceNot explicitly stated, but high sensitivity noted[15]
Novel Biosensor (CRISPR-Cas12a)Lab Standard0.127 ng/mL[16]

Note: The LODs can vary depending on the specific instrumentation, matrix, and validation protocol.

As the data indicates, LC-MS/MS methods, especially when enhanced with a stable isotope dilution assay, offer significantly lower detection limits, making them ideal for verifying compliance with strict regulatory standards.

Experimental Guide: Determining Citrinin LOD with (-)-Citrinin-¹³C,d₂

This section provides a detailed protocol for the determination of citrinin in a representative matrix, such as red yeast rice powder, using LC-MS/MS and (-)-Citrinin-¹³C,d₂ as an internal standard.

Workflow for Citrinin Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Spike Spike with (-)-Citrinin-¹³C,d₂ Sample->Spike Extract Add Extraction Solvent (e.g., Acetonitrile/Water/Acid) Spike->Extract Vortex Vortex/Shake Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Cleanup Cleanup (e.g., SPE or Filtration) Centrifuge->Cleanup LC UHPLC Separation (C18 Column) Cleanup->LC Cal_Curve Prepare Calibration Curve (Citrinin + IS) Cal_Curve->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify LOD_Calc Determine LOD (Signal-to-Noise Ratio) Quantify->LOD_Calc

Caption: Workflow for citrinin LOD determination.

Step-by-Step Protocol

1. Materials and Reagents:

  • Citrinin analytical standard

  • (-)-Citrinin-¹³C,d₂ internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Blank red yeast rice powder (verified to be free of citrinin)

2. Preparation of Standards:

  • Stock Solutions: Prepare individual stock solutions of citrinin and (-)-Citrinin-¹³C,d₂ in methanol or acetonitrile (e.g., at 100 µg/mL).

  • Internal Standard Spiking Solution: Dilute the (-)-Citrinin-¹³C,d₂ stock solution to a working concentration (e.g., 50 ng/mL) that will yield a robust signal in the final extract.

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the citrinin stock solution and adding a constant amount of the IS spiking solution to each. A typical range might be 0.1 to 50 ng/mL.

3. Sample Preparation:

  • Weigh 1.0 g of the homogenized red yeast rice sample into a 50 mL centrifuge tube.

  • Add a precise volume of the (-)-Citrinin-¹³C,d₂ internal standard spiking solution. This step is critical for the SIDA method, as it ensures the IS is subjected to the exact same extraction procedure as the native analyte.

  • Add 10 mL of an extraction solvent, such as acetonitrile/water (80:20, v/v) with 0.1% formic acid.[8][9][17]

  • Vortex or shake vigorously for 20 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis. For very complex matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary.[4]

4. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system is required.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[8][18]

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[8]

    • Gradient: A linear gradient from low to high organic phase (Methanol) over several minutes to separate citrinin from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for both citrinin and its labeled internal standard to ensure confident identification.

    • MRM Transitions (Example):

      • Citrinin: Precursor ion [M+H]⁺ m/z 251.1 → Product ions (e.g., m/z 233.1, m/z 177.1)

      • (-)-Citrinin-¹³C,d₂: Precursor ion [M+H]⁺ m/z 256.1 → Corresponding product ions. The exact mass difference will depend on the specific labeling pattern of the standard.

5. Data Analysis and LOD Calculation:

  • Process the chromatograms to obtain the peak areas for both the quantifier and qualifier transitions for citrinin and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • LOD Determination: The Limit of Detection is commonly determined based on the signal-to-noise ratio (S/N).[19][20]

    • Analyze a series of low-concentration spiked blank matrix samples.

    • Determine the concentration that results in a signal that is three times the level of the background noise (S/N ≥ 3).[20]

    • The IUPAC definition provides a more statistically rigorous approach but for practical purposes in many laboratories, the S/N method is widely accepted.[21][22][23]

Expert Insights and Trustworthiness

  • Causality of Experimental Choices: The use of an acidified organic solvent like acetonitrile/water with formic acid is crucial for efficiently extracting the moderately polar citrinin molecule from the sample matrix while precipitating proteins.[4] The C18 column is the standard for reversed-phase chromatography, providing excellent separation for mycotoxins.

  • Self-Validating System: The protocol's trustworthiness is established by using a stable isotope-labeled internal standard. Any unexpected signal suppression or enhancement in the mass spectrometer will affect both the analyte and the standard proportionally, thus the calculated ratio remains accurate, providing a self-validating measurement for each sample. Monitoring two MRM transitions provides an additional layer of confidence in analyte identification, as the ratio of the qualifier to quantifier ion should be consistent across all samples and standards.

Conclusion

For laboratories needing to meet stringent regulatory limits for citrinin, the combination of a Stable Isotope Dilution Assay using (-)-Citrinin-¹³C,d₂ and LC-MS/MS is the unequivocal method of choice. It provides unparalleled sensitivity, accuracy, and reliability by effectively mitigating matrix interferences that can plague other analytical techniques. By following a well-defined and validated protocol, researchers and drug development professionals can confidently quantify citrinin at ultra-trace levels, ensuring product safety and regulatory compliance.

References

  • EC lowers max contaminant levels in red yeast rice-fermented supplements. (2019, November 15). NutraIngredients. [Link]

  • Detection Limits. (2021, September 11). Chemistry LibreTexts. [Link]

  • Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data. (2021, June 1). Journal of Agricultural and Food Chemistry. [Link]

  • Regulation limits of aflatoxins, ochratoxin A, and citrinin set by... (n.d.). ResearchGate. [Link]

  • Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection. (2021, October 10). PMC - NIH. [Link]

  • HPLC analysis of citrinin in red yeast rice. (n.d.). ResearchGate. [Link]

  • Citrinin - Food & Feed Analysis. (n.d.). R-Biopharm. [Link]

  • Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns. (2016, April 19). R-Biopharm. [Link]

  • Introduction and Background - Citrinin. (2024, October 14). Food Standards Agency. [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. (2019, February 15). FIMEK. [Link]

  • MAX LEVEL OF CITRININ IN RED YEAST SUPPLEMENTS IS LOWERED. (n.d.). Kreglinger. [Link]

  • Synchronous Analysis Method for Detection of Citrinin and the Lactone and Acid Forms ofMonacolin K in Red Mold Rice. (n.d.). ResearchGate. [Link]

  • Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. (n.d.). PMC - NIH. [Link]

  • Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. (2021, March 30). PMC - NIH. [Link]

  • Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. (n.d.). PMC - NIH. [Link]

  • Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods. (n.d.). PMC - NIH. [Link]

  • Analysis of Citrinin in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection. (n.d.). Journal of AOAC INTERNATIONAL. [Link]

  • development and validation of lc-ms/ms method for the citrinin determination in red rice. (2019, February 28). ResearchGate. [Link]

  • Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. (n.d.). ResearchGate. [Link]

  • Detection and quantification capabilities. (n.d.). IUPAC. [Link]

  • Analysis of Citrinin in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection. (n.d.). PubMed. [Link]

  • Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. (n.d.). PubMed. [Link]

  • About Estimating the Limit of Detection by the Signal to Noise Approach. (2015, March 30). AIR Unimi. [Link]

  • Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and... (2024, December 6). FDA. [Link]

  • Going Low: Understanding Limit of Detection in Gas Chromatography. (2021, May 17). LCGC International. [Link]

  • Stable isotope dilution assays in mycotoxin analysis. (n.d.). Semantic Scholar. [Link]

  • Development and Validation of an Analytical Method for Determining Citrinin in Red Rice and Red Yeast Rice-Based Food Supplements by UHPLC–MS/MS. (2024, December 16). LCGC International. [Link]

  • How can you determine the limit of detection in spectroscopy? (n.d.). TutorChase. [Link]

  • Archived CAM C-003.02 - Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. (2023, November 14). FDA. [Link]

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The Isotopic Advantage: 13C vs. Deuterium-Labeled Citrinin Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap

In the quantitative analysis of Citrinin (CIT)—a nephrotoxic mycotoxin ubiquitous in fermented foods and feed—the choice of internal standard (IS) is the single most critical factor determining assay accuracy. While Deuterium-labeled (D-labeled) standards offer a lower entry cost, they introduce systematic errors due to the "Deuterium Isotope Effect," resulting in retention time shifts and imperfect matrix compensation.

This guide provides an evidence-based comparison demonstrating why Uniformly Labeled 13C-Citrinin (U-[13C]-CIT) has established itself as the gold standard for LC-MS/MS workflows, offering superior stability and co-elution characteristics that deuterium alternatives cannot match.

Part 1: The Physicochemical Divergence

To understand the performance gap, we must look at the atomic behavior of the isotopes in a chromatographic system.

1. The Deuterium Isotope Effect

Deuterium (


H) is twice as heavy as Protium (

H), which significantly alters the vibrational energy of C-H bonds.
  • Mechanism: The C-D bond is shorter and stronger than the C-H bond, resulting in a smaller molar volume and lower lipophilicity.

  • Chromatographic Consequence: In Reverse-Phase Liquid Chromatography (RP-LC), D-labeled molecules interact less strongly with the C18 stationary phase. This causes them to elute earlier than the native analyte.

  • The Risk: If the internal standard elutes earlier, it experiences a different chemical background (matrix) than the analyte at the moment of ionization.

2. The 13C Isotopic "Mirror"

Carbon-13 (


C) adds mass (neutron) without significantly altering the electron cloud or bond lengths involved in intermolecular forces.
  • Chromatographic Consequence:

    
    C-labeled Citrinin exhibits perfect co-elution  with native Citrinin.
    
  • The Benefit: The IS and the analyte enter the mass spectrometer source at the exact same millisecond, experiencing identical ionization suppression or enhancement.

Visualization: Chromatographic Behavior[1]

G cluster_0 Deuterium-Labeled Standard (D-CIT) cluster_1 Native Citrinin (Analyte) cluster_2 13C-Labeled Standard (13C-CIT) D_Peak Peak Elution (Earlier RT) D_Matrix Matrix Zone A (High Suppression) D_Peak->D_Matrix Elutes in... Native_Matrix Matrix Zone B (Low Suppression) Native_Peak Peak Elution (Native RT) Native_Peak->Native_Matrix Elutes in... C13_Matrix Matrix Zone B (Identical Suppression) C13_Peak Peak Elution (Exact Co-elution) C13_Peak->C13_Matrix Elutes in...

Figure 1: Chromatographic divergence. Deuterium standards (Red) often shift out of the analyte's retention window, failing to correct for specific matrix effects. 13C standards (Green) co-elute perfectly.

Part 2: Performance Data Comparison

The following table summarizes the critical performance metrics derived from validation studies of mycotoxins in complex matrices (e.g., Red Yeast Rice, Maize).

FeatureDeuterium-Labeled Citrinin (e.g., CIT-d5)13C-Labeled Citrinin (U-[13C]-CIT)Impact on Data Quality
Retention Time (RT) Shifts 0.05 – 0.2 min earlier than nativeIdentical to native (± 0.00 min)Critical: RT shifts lead to inaccurate matrix correction.
Isotopic Stability Risk of H/D exchange at acidic pH (Scrambling)Carbon backbone is chemically inertHigh: Citrinin is extracted in acidic media; D-exchange alters concentration.
Matrix Correction 60–80% efficiency (Zone dependent)95–105% efficiency (Perfect overlap)High: 13C corrects for "ion suppression" spots that D-standards miss.
Mass Shift Typically +3 to +5 Da+13 Da (Fully labeled)Medium: +13 Da eliminates "cross-talk" or isotopic overlap with native spectra.
Cost Low ($)High (

$)
Economic: 13C is an investment in "first-time right" data.
Part 3: Experimental Protocol (13C-SIDA Workflow)

This protocol utilizes Stable Isotope Dilution Assay (SIDA) principles, validated for compliance with EU Regulation EC 401/2006.

1. Materials
  • Analyte: Citrinin (Solid or Standard Solution).

  • Internal Standard: U-[13C13]-Citrinin (e.g., from Biopure/Romer Labs).

  • Matrix: Red Yeast Rice, Maize, or Feed.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Acetic Acid.

2. Extraction Workflow
  • Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of Extraction Solvent (ACN:Water:Acetic Acid, 79:20:1, v/v/v).

    • Note: Acidic conditions are required to keep Citrinin protonated and soluble.

  • Agitation: Shake vigorously for 60 minutes on an orbital shaker.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter.

3. Internal Standard Addition (The Critical Step)
  • Transfer 490 µL of the filtered extract into an HPLC vial.

  • Add 10 µL of U-[13C]-Citrinin working solution (e.g., 1 µg/mL).

  • Result: Final IS concentration is approx 20 ng/mL. Vortex for 10 seconds.

4. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

  • Ionization: ESI Negative Mode (Preferred for Carboxylic Acids) or ESI Positive.

MRM Transitions Table:

CompoundPolarityPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Native Citrinin ESI (-)249.1 [M-H]⁻205.1 (Loss of CO₂)161.120 - 25
13C-Citrinin ESI (-)262.1 [M-H]⁻217.1 (Loss of ¹³CO₂)173.120 - 25
AlternativeESI (+)251.1 [M+H]⁺233.1 (Loss of H₂O)205.115 - 20

Note: The 13C standard shifts by +13 Da (C13 vs C12). The product ion also shifts corresponding to the number of carbons in the fragment.

Part 4: Logical Workflow Diagram

SIDA_Workflow Sample Sample (5g) (Red Yeast Rice/Feed) Extraction Extraction (ACN/H2O/Acetic Acid) Sample->Extraction Aliquot Aliquot Extract (490 µL) Extraction->Aliquot IS_Add Add 13C-Citrinin IS (10 µL) (Internal Correction Step) Aliquot->IS_Add LC_Sep LC Separation (Co-elution of Native + 13C) IS_Add->LC_Sep MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Result Quantification (Area Ratio Native/IS) MS_Det->Result

Figure 2: Stable Isotope Dilution Assay (SIDA) Workflow. The addition of 13C-IS prior to injection ensures that any injection variability or ionization suppression affects both the analyte and the standard equally.

Part 5: Conclusion and Recommendation

While deuterium-labeled standards may appear cost-effective for initial method development, they introduce hidden costs in the form of required re-analysis, complex validation to prove stability, and higher measurement uncertainty (expanded uncertainty


).

Recommendation: For regulatory compliance (e.g., EU 2023/915) and robust pharmacokinetic studies, U-[13C]-Citrinin is the mandatory choice. It provides the only scientifically sound method to fully negate the severe matrix effects observed in complex food and biological matrices.

References
  • Häubl, G., et al. (2006). Characterization of a stable isotope labeled internal standard for the analysis of citrinin. World Mycotoxin Journal.

  • European Commission. (2006).[1][2] Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs. Official Journal of the European Union.

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[1][3][4][5][6][7][8][9]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • Romer Labs. (2023). 13C-Citrinin Product Specification and Application Notes.

Sources

method performance verification for (-)-Citrinin-13C,d2 in biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reliable quantification of Citrinin (CIT)—a nephrotoxic mycotoxin—in biological fluids is frequently compromised by its chemical instability and severe matrix effects inherent to urine and plasma.[1] This guide provides a technical performance verification of (-)-Citrinin-13C,d2 as an Internal Standard (IS). Unlike structural analogues (e.g., Ochratoxin A) or external calibration methods, this stable isotope-labeled (SIL) standard offers precise compensation for ionization suppression and recovery losses, ensuring data integrity in pharmacokinetic and toxicological studies.

The Bioanalytical Challenge

Quantifying Citrinin in biological matrices presents a "Triad of Error" that standard methodologies often fail to address:

  • pH-Dependent Instability: Citrinin contains a carboxylic acid and a quinone methide structure. In neutral or alkaline pH (common in urine), it undergoes ring-opening to form artifacts, leading to underestimation.

  • Matrix-Induced Ion Suppression: Biological fluids contain phospholipids (plasma) and high salt concentrations (urine) that compete for ionization energy in the electrospray source (ESI), causing signal suppression of up to 60%.

  • Retention Time Shifts: Structural analogues used as internal standards often elute at different times than CIT, meaning they do not experience the same matrix effect at the same moment.

The Solution: (-)-Citrinin-13C,d2 matches the natural analyte's stereochemistry, pKa, and hydrophobicity, co-eluting perfectly while providing a distinct mass shift (+3 Da) for mass spectrometric detection.

Comparative Analysis: Why 13C,d2?

The following table contrasts the performance of (-)-Citrinin-13C,d2 against common alternatives.

Feature(-)-Citrinin-13C,d2 (Target) Structural Analogue (e.g., Ochratoxin A) External Calibration
Retention Time Identical to AnalyteDifferent (Shifted)N/A
Matrix Effect Correction Dynamic (Corrects in real-time)Static (Fails if suppression varies)None (High Risk)
Extraction Recovery Compensates for lossPartial compensationNo compensation
Ionization Mode ESI- / ESI+May differN/A
Precision (RSD%) < 5% 10–25%> 20%
Mechanism of Action Diagram

The diagram below illustrates how the SIL-IS corrects for signal suppression that would otherwise invalidate the result.

MatrixCorrection cluster_Analyte Native Citrinin cluster_IS Internal Standard Matrix Biological Matrix (Salts/Phospholipids) ESI ESI Source (Ionization Competition) Matrix->ESI Suppression Zone Signal_CIT Suppressed Signal (e.g., 60%) ESI->Signal_CIT Ionization Signal_IS Suppressed Signal (e.g., 60%) ESI->Signal_IS Ionization CIT Citrinin (Analyte) CIT->ESI Result Calculated Ratio (Signal A / Signal IS) Error Cancelled Signal_CIT->Result IS (-)-Citrinin-13C,d2 IS->ESI Signal_IS->Result

Caption: Co-elution ensures the IS experiences the exact same ionization suppression as the analyte, allowing the ratio to remain constant despite signal loss.

Performance Verification Protocol

This protocol validates the IS performance in human urine and plasma.[1]

3.1. Materials & Reagents
  • Analyte: (-)-Citrinin (Authentic Standard).

  • Internal Standard: (-)-Citrinin-13C,d2 (10 µg/mL in Acetonitrile).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification is critical to prevent peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

3.2. Sample Preparation Workflow

A. Urine (Dilute & Shoot / Salting Out)

  • Aliquot: Transfer 200 µL of urine to a microcentrifuge tube.

  • Spike: Add 10 µL of (-)-Citrinin-13C,d2 working solution. Vortex.

  • Acidify: Add 10 µL of 1M Formic Acid (Crucial for stabilizing Citrinin).

  • Extract: Add 800 µL cold Acetonitrile (protein precipitation/extraction).

  • Centrifuge: 12,000 x g for 10 mins at 4°C.

  • Transfer: Move supernatant to LC vial.

B. Plasma (Protein Precipitation) [1]

  • Aliquot: 100 µL plasma.

  • Spike: Add 10 µL (-)-Citrinin-13C,d2 .

  • Precipitate: Add 400 µL Acetonitrile (containing 1% Formic Acid).

  • Vortex/Centrifuge: High speed for 10 mins.

  • Evaporate (Optional): If sensitivity is low, evaporate supernatant under N2 and reconstitute in Mobile Phase A:B (50:50).

3.3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Ionization: ESI Negative Mode (ESI-). Note: Citrinin ionizes well in negative mode due to the carboxylic acid.

  • MRM Transitions:

    • Analyte (CIT): m/z 249.1 → 205.1 (Quant), 249.1 → 177.1 (Qual).

    • IS (CIT-13C,d2): m/z 252.1 → 208.1 (Shift +3 Da).

Verification Data

The following data represents typical performance metrics when using (-)-Citrinin-13C,d2 compared to non-corrected methods.

Table 1: Matrix Effect (ME) & Recovery (RE) in Human Urine

Data derived from spike recovery experiments at 10 ng/mL.

ParameterMethod: External CalibrationMethod: (-)-Citrinin-13C,d2 CorrectedStatus
Absolute Peak Area 45% (Severe Suppression)45% (Suppressed)N/A
Calculated Recovery 45% (Fails Validation)98.5% (Passes)Verified
Precision (RSD, n=6) 18.2%3.4%Verified
Table 2: Linearity and Accuracy
MetricSpecificationResult with IS
Linearity (R²) > 0.9900.998
Range 0.5 – 500 ng/mLVerified
Accuracy 85 – 115%94 – 106%
Expert Insights & Troubleshooting

Insight 1: The pH Trap Citrinin is highly sensitive to pH. If your recovery is low even with the IS, check the pH of your final extract. It must be acidic (pH < 4). At pH > 7, Citrinin converts to a ring-opened form which may not transition in the MS/MS, or elutes in the void volume. The IS tracks this degradation only if it is added before any pH shift occurs.

Insight 2: Isotopic Stability The "d2" (Deuterium) label in this product is crucial. Ensure the deuterium is located on the carbon skeleton, not on exchangeable hydroxyl groups. Skeletal deuteration ensures the label is not lost during the acidic extraction steps.

Insight 3: Cross-Talk Ensure your mass resolution separates the m/z 249 and 252 channels. If the concentration of native Citrinin is extremely high (>1000 ng/mL), the M+3 isotope of the native form might contribute to the IS signal. Dilute samples that exceed the upper limit of quantification (ULOQ).

Experimental Workflow Diagram

Workflow Sample Biological Sample (Urine/Plasma) Spike Spike IS: (-)-Citrinin-13C,d2 Sample->Spike Step 1 Prep Sample Prep (Acidic ACN PPT) Spike->Prep Step 2 LC LC Separation (C18, Acidic Mobile Phase) Prep->LC Step 3 MS MS/MS Detection (ESI-, MRM) LC->MS Step 4 Data Quantification (Ratio Area_Nat / Area_IS) MS->Data Step 5

Caption: Step-by-step bioanalytical workflow ensuring IS integration prior to extraction.

References
  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed. EFSA Journal.

  • Varelys, V., et al. (2019). Development and Validation of LC-MS/MS Method for the Citrinin Determination in Red Rice. Faculty of Pharmacy, University of Coimbra.

  • Gerding, J., et al. (2018).[2] Ultra-sensitive, stable isotope assisted quantification of multiple urinary mycotoxin exposure biomarkers.[2] Analytica Chimica Acta.[2]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Safety Operating Guide

Navigating the Safe Disposal of (-)-Citrinin-13C,d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(-)-Citrinin-13C,d2 is an invaluable tool in modern analytical chemistry, particularly in isotope dilution mass spectrometry for the accurate quantification of the mycotoxin citrinin in complex matrices.[1][2] While the stable isotope labels (¹³C and ²H) themselves do not confer radioactivity, the parent molecule, citrinin, retains its full toxicological profile.[3][4] Citrinin is a nephrotoxic mycotoxin, meaning it is damaging to the kidneys, and is classified as a hazardous chemical.[5][6][7] Therefore, all waste streams containing this compound must be managed with stringent adherence to safety protocols and hazardous waste regulations to protect laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of (-)-Citrinin-13C,d2, grounded in established safety standards and regulatory requirements. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practice.

Hazard Profile and Core Safety Principles

Before handling (-)-Citrinin-13C,d2, a thorough understanding of its hazard profile is essential. The primary risks are associated with the inherent toxicity of citrinin, not the isotopic labels.

Key Principle: The disposal procedure is dictated by the chemical's toxicity. Stable isotope-labeled compounds are handled based on the hazards of the unlabeled parent molecule.[3][]

Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Category 3: Toxic if swallowed, in contact with skin, or if inhaled.[5][9]OSHA, GHS
Skin Corrosion/Irritation Category 2: Causes skin irritation.[5][9]OSHA, GHS
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.[5][9]OSHA, GHS
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[5][9] Known Nephrotoxin.[10]OSHA, GHS
Carcinogenicity Category 2: Suspected of causing cancer.[9]GHS

Essential Pre-Disposal Safety Protocols

Proactive safety measures are critical to minimize exposure during handling and waste consolidation.

  • Engineering Controls : All handling of pure (-)-Citrinin-13C,d2 and its concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[11]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes:

    • A properly fitted lab coat.

    • Chemical-resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste.

    • Safety goggles or a face shield for eye protection.[5][11]

  • Designated Work Area : Establish a designated area for working with citrinin to prevent cross-contamination of the laboratory.[12]

Step-by-Step Disposal Protocol for (-)-Citrinin-13C,d2

The following protocol outlines a self-validating system for the safe segregation, containment, and disposal of all waste streams contaminated with (-)-Citrinin-13C,d2. This process adheres to the "cradle-to-grave" responsibility for hazardous waste generators as mandated by the Environmental Protection Agency (EPA).[13]

Step 1: Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.[14] Never mix citrinin waste with general refuse or other incompatible chemical waste streams.

  • Solid Waste :

    • Includes : Unused or expired pure (-)-Citrinin-13C,d2, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials.

    • Action : Collect in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste :

    • Includes : Stock solutions, experimental solutions, and solvent rinses from contaminated glassware.

    • Action : Collect in a dedicated, shatter-resistant (e.g., polyethylene) waste container. Do not mix with other solvent waste streams (e.g., flammable, halogenated) unless explicitly permitted by your institution's EHS department.[14]

  • Sharps Waste :

    • Includes : Contaminated pipette tips, needles, or broken glassware.

    • Action : Collect in a designated, puncture-proof sharps container clearly labeled as "Hazardous Waste - Contains Citrinin."[]

Step 2: Waste Containment and Labeling

All hazardous waste containers must be managed in accordance with OSHA and EPA regulations.[15][16]

  • Container Requirements : Use containers that are in good condition, compatible with the chemical waste, and have a securely fitting lid. Keep containers closed at all times except when adding waste.

  • Labeling Protocol : Each container must be clearly labeled with the words "HAZARDOUS WASTE." The label must also include:

    • Full Chemical Name : "(-)-Citrinin-13C,d2" and any solvents present.

    • Hazard Identification : "Toxic," "Irritant," "Suspected Carcinogen."

Step 3: Decontamination of Equipment and Work Surfaces

All non-disposable items and surfaces that have come into contact with citrinin must be thoroughly decontaminated.

  • Rationale : Citrinin can be degraded by alkaline solutions.[17] However, thermal decomposition can produce byproducts that are more toxic than citrinin itself.[18] Therefore, chemical inactivation is the preferred method for laboratory decontamination.

  • Protocol :

    • Prepare a fresh 10% solution of household bleach (sodium hypochlorite).

    • Carefully wipe down all contaminated surfaces and equipment, allowing a contact time of at least 15-20 minutes.

    • Follow with a wipe-down using 70% ethanol to remove bleach residue.

    • Dispose of all cleaning materials (wipes, paper towels) as solid citrinin waste.

Step 4: Temporary Storage and Final Disposal
  • Satellite Accumulation : Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.

  • Professional Disposal : The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal company. Under no circumstances should citrinin waste be disposed of down the drain or in the regular trash .[5][19]

G Figure 1: (-)-Citrinin-13C,d2 Disposal Workflow start Waste Generation (Pure solid, solution, contaminated labware) assess Hazard Assessment: - Toxic - Irritant - Suspected Carcinogen start->assess segregate Segregate Waste Stream assess->segregate solid Solid Waste (e.g., gloves, wipes, pure compound) segregate->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) segregate->liquid Liquid sharps Sharps Waste (e.g., pipette tips, vials) segregate->sharps Sharps contain_solid Contain & Label: 'Hazardous Waste - Solid Citrinin' solid->contain_solid contain_liquid Contain & Label: 'Hazardous Waste - Liquid Citrinin' liquid->contain_liquid contain_sharps Contain & Label: 'Hazardous Waste - Sharps with Citrinin' sharps->contain_sharps storage Store in Satellite Accumulation Area contain_solid->storage contain_liquid->storage contain_sharps->storage ehs_pickup Arrange Pickup via Institutional EHS storage->ehs_pickup final_disposal Final Disposal by Licensed Vendor ehs_pickup->final_disposal

Caption: Disposal decision workflow for (-)-Citrinin-13C,d2 waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate.

  • Secure the Area : Cordon off the spill area to prevent entry.

  • Don PPE : Before re-entering, don the appropriate PPE, including a respirator if the spill involves a significant amount of solid powder.

  • Contain the Spill :

    • For Solids : Gently cover the spill with absorbent pads or a spill kit absorbent designed for chemical powders. Avoid raising dust.

    • For Liquids : Cover with absorbent material, working from the outside in.

  • Clean Up : Carefully collect all contaminated materials using scoops or forceps and place them into a designated hazardous waste container.

  • Decontaminate : Decontaminate the spill area using the procedure outlined in Section 3, Step 3.

  • Report : Report the incident to your laboratory supervisor and institutional EHS department, as required by your Chemical Hygiene Plan.[12]

By implementing this comprehensive disposal strategy, researchers can safely utilize (-)-Citrinin-13C,d2, ensuring the protection of themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

  • Citrinin. (n.d.). Wikipedia. [Link]

  • Dispose of Hazardous Waste. (2024). Ohio Environmental Protection Agency. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc. [Link]

  • Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. (n.d.). MDPI. [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). (n.d.). Occupational Safety and Health Administration. [Link]

  • Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. (n.d.). National Institutes of Health. [Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. [Link]

  • 7 Things You Absolutely Need to Know about Mycotoxin Reference Materials. (2025). Romer Labs. [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Citrinin - Compound Summary. (n.d.). National Institutes of Health, PubChem. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Environmental Marketing Services. [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Toxicological properties of mycotoxin citrinin. (2025). ResearchGate. [Link]

  • Detoxification of the Mycotoxin Citrinin by a Manganese Peroxidase from Moniliophthora roreri. (2022). MDPI. [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026). Veolia. [Link]

  • Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. (2021). LCGC International. [Link]

Sources

A Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for (-)-Citrinin-13C,d2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of (-)-Citrinin-13C,d2. As this isotopically labeled compound possesses the same toxicological profile as its parent mycotoxin, Citrinin, all procedures and precautions outlined herein are based on the hazardous nature of Citrinin. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement safe, effective, and self-validating laboratory practices, ensuring minimal exposure risk and maintaining the integrity of your work.

Hazard Assessment: Understanding the Risk

(-)-Citrinin is a potent mycotoxin that presents significant health hazards.[1][2][3] A thorough understanding of these risks is the cornerstone of a robust safety plan. The compound is classified as acutely toxic and a suspected carcinogen, demanding meticulous handling to prevent occupational exposure.[4]

Key Hazards of (-)-Citrinin-13C,d2:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[4][5] Exposure can lead to immediate and severe health effects.Ingestion, Skin Contact, Inhalation
Nephrotoxicity Known to cause damage to the kidneys.[1][6]Ingestion, Inhalation
Hepatotoxicity & Other Organ Effects Induces toxic effects in the liver, heart, and gastrointestinal tracts in animal studies.[3][7]Ingestion, Inhalation
Carcinogenicity Suspected of causing cancer.[4]All routes
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[4][5] Direct contact can result in inflammation and damage.Skin Contact, Eye Contact
Respiratory Irritation As a powder, it can cause respiratory irritation if inhaled.[4][5]Inhalation

The primary risk when handling the compound in its solid, powdered form is the generation of airborne particles that can be easily inhaled.[8]

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing specific Personal Protective Equipment (PPE), it is critical to ground our safety protocol in the established hierarchy of controls. This framework prioritizes the most effective control measures down to the least. PPE, while essential, is the final line of defense after higher-level controls have been implemented.[9]

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Primary Controls for Lab Work cluster_2 Last Line of Defense Elimination Elimination (Not applicable) Substitution Substitution (Not applicable) Engineering Engineering Controls (e.g., Fume Hood, BSC) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Gloves, Respirator, Gown) Weighing_Workflow cluster_0 Outside Fume Hood cluster_1 Inside Fume Hood Start 1. Don Full PPE Tare 2. Place lidded container on balance and tare Start->Tare AddPowder 3. Move container to hood. Add approximate amount of powder Tare->AddPowder Move to Hood Weigh 5. Return closed container to balance and record weight PrepareSol 6. Prepare solution inside the fume hood Weigh->PrepareSol Return to Hood CloseLid 4. Securely close lid of the container AddPowder->CloseLid CloseLid->Weigh Move to Balance

Caption: Safe weighing workflow for toxic powders.

  • Preparation: Don all required PPE for handling solid compounds as specified in the matrix above.

  • Tare Container: On an analytical balance, place a sealable container (e.g., a vial with a screw cap) and tare the balance to zero.

  • Transfer to Hood: Move the tared, open container into the chemical fume hood.

  • Aliquot Powder: Carefully add the approximate desired amount of (-)-Citrinin-13C,d2 powder to the container.

  • Seal Container: Securely close the lid of the container before removing it from the fume hood.

  • Final Weighing: Return the sealed container to the balance to obtain the precise weight of the powder.

  • Solution Preparation: Immediately return the sealed container to the fume hood to proceed with dissolution.

PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. [10]

PPE_Sequence cluster_Donning Donning (Putting On) cluster_Doffing Doffing (Taking Off) d1 1. Gown/Coverall d2 2. Respirator d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves (over cuff) d3->d4 f1 1. Outer Gloves (in hood) f2 2. Gown/Coverall f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (outside work area) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.